molecular formula C10H12ClN B1352048 2-(3-Chlorophenyl)pyrrolidine CAS No. 298690-74-1

2-(3-Chlorophenyl)pyrrolidine

Cat. No.: B1352048
CAS No.: 298690-74-1
M. Wt: 181.66 g/mol
InChI Key: SRTPGDGQKPCDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTPGDGQKPCDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404478
Record name 2-(3-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298690-74-1
Record name 2-(3-Chlorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298690-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals. Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. When substituted at the 2-position with an aryl group, as in 2-(3-Chlorophenyl)pyrrolidine, this core structure becomes a critical building block for a diverse range of therapeutic agents. The specific placement of a chlorine atom on the phenyl ring at the meta position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making its efficient and reliable synthesis a topic of considerable interest to researchers and drug development professionals. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound molecule can be approached through several distinct synthetic strategies. The choice of a particular route is often dictated by factors such as the availability of starting materials, the desired stereochemistry, and the scale of the synthesis. This guide will focus on two primary and well-established methodologies:

  • Reductive Amination of a γ-Ketoamine Precursor: This widely utilized method involves the formation of a carbon-nitrogen bond through the reaction of a ketone with an amine, followed by in-situ reduction of the resulting imine or enamine.

  • Synthesis from a Substituted Succinic Acid Derivative: This approach builds the pyrrolidine ring from an acyclic precursor through a cyclization reaction.

I. Reductive Amination: A Convergent and Efficient Strategy

Reductive amination stands as one of the most versatile and efficient methods for the synthesis of amines.[1][2][3] The core principle of this reaction is the conversion of a carbonyl group to an amine via an intermediate imine or iminium ion, which is then reduced.

The overall transformation can be depicted as follows:

G start γ-Amino Ketone imine Cyclic Imine/ Enamine Intermediate start->imine Intramolecular Condensation product This compound imine->product Reduction

Caption: General workflow for reductive amination synthesis.

A plausible synthetic route employing this strategy for this compound would commence with a suitable γ-amino ketone.

Experimental Protocol: Reductive Amination Approach

Step 1: Synthesis of the γ-Amino Ketone Precursor (Hypothetical)

The synthesis would likely begin with the Friedel-Crafts acylation of chlorobenzene with a suitable four-carbon acylating agent to introduce the keto-group at the desired position. Subsequent functional group manipulations would be required to introduce the amino group at the γ-position.

Step 2: Intramolecular Cyclization and Reduction

  • Reaction Setup: The γ-amino ketone precursor would be dissolved in a suitable solvent, such as methanol or ethanol.

  • Imine Formation: The solution would be stirred, often with the addition of a mild acid catalyst, to promote the intramolecular condensation between the ketone and the amine, forming a cyclic imine or enamine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would be added portion-wise to the reaction mixture. The choice of reducing agent is critical; NaBH₃CN is often preferred for its selectivity in reducing the iminium ion in the presence of the ketone.

  • Work-up and Purification: Upon completion of the reaction, the mixture would be quenched, and the product extracted into an organic solvent. Purification would typically be achieved through column chromatography or distillation.

II. Synthesis from 2-(3-chlorophenyl)succinic acid: A Stepwise Construction

An alternative approach involves the construction of the pyrrolidine ring from an acyclic precursor, specifically 2-(3-chlorophenyl)succinic acid. This method provides a high degree of control over the substitution pattern of the final product. A reported synthesis of a derivative of the target molecule, 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, provides a solid foundation for this approach.[4]

The synthetic strategy is outlined below:

G start 2-(3-chlorophenyl)succinic acid intermediate 3-(3-chlorophenyl)-2,5-dioxo- pyrrolidin-1-yl-acetic acid start->intermediate Cyclocondensation with an amino acid derivative reduction Reduction of Dioxo-pyrrolidine intermediate->reduction Selective Reduction product This compound reduction->product Final Product

Caption: Synthetic pathway from a succinic acid derivative.

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid [4]

This protocol describes the synthesis of a key intermediate towards the target molecule.

Step 1: Cyclocondensation of 2-(3-chlorophenyl)succinic acid with Aminoacetic Acid [4]

  • Reaction Setup: A mixture of 2-(3-chlorophenyl)succinic acid and aminoacetic acid is prepared.

  • Heating: The mixture is heated in a sand bath, leading to the distillation of water.

  • Cyclization: After the complete removal of water, the reaction temperature is raised to approximately 180 °C and maintained for about 1.5 hours to facilitate the cyclocondensation reaction.

  • Purification: The crude product, (R,S)-3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, is purified by recrystallization from methanol.

The subsequent reduction of the resulting dioxo-pyrrolidine derivative to the desired this compound would require a powerful reducing agent capable of reducing the amide carbonyl groups, such as lithium aluminum hydride (LiAlH₄).

Step 2: Reduction of the Dioxo-pyrrolidine Intermediate (Conceptual)

  • Reaction Setup: The purified 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid would be dissolved in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.

  • Reduction: A solution of lithium aluminum hydride in the same solvent would be added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C).

  • Work-up: After the reaction is complete, the excess reducing agent is carefully quenched, and the product is isolated through an appropriate aqueous work-up and extraction.

  • Purification: The final product, this compound, would be purified by distillation or column chromatography.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClN[4]
Molecular Weight181.66 g/mol [4]
Monoisotopic Mass181.06583 Da[4]
Predicted XlogP2.4[4]
Predicted Mass[M+H]⁺: 182.07311[4]

Authoritative Grounding and Mechanistic Insights

The synthetic transformations described in this guide are well-established in the field of organic chemistry. The reductive amination reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or enamine. This intermediate is more susceptible to reduction by hydride reagents than the starting carbonyl compound. The stereochemical outcome of the reduction can often be influenced by the choice of reducing agent and reaction conditions.

The cyclocondensation of the succinic acid derivative with an amino acid is a classic example of amide bond formation, driven by the removal of water. The subsequent reduction of the resulting cyclic imide with a strong hydride reducing agent like LiAlH₄ is a standard method for the preparation of cyclic amines.

Conclusion: A Versatile Building Block within Reach

The synthesis of this compound can be effectively achieved through established synthetic methodologies, primarily reductive amination and cyclization of acyclic precursors. While the choice of a specific route will depend on various factors, the protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals. The commercial availability of key starting materials and the robustness of the described chemical transformations make this compound a readily accessible and highly valuable building block for the synthesis of novel therapeutic agents. Further research into asymmetric synthetic routes will undoubtedly expand the utility of this important scaffold in the development of enantiomerically pure pharmaceuticals.

References

An In-depth Technical Guide to 2-(3-Chlorophenyl)pyrrolidine: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the pyrrolidine derivative, 2-(3-Chlorophenyl)pyrrolidine. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental insights, and mechanistic hypotheses.

Core Physical and Chemical Properties

This compound is a synthetic organic compound featuring a pyrrolidine ring substituted at the 2-position with a 3-chlorophenyl group. Its chemical structure lends it to a variety of chemical modifications and potential biological activities. The hydrochloride salt is a common form for handling and formulation.[1]

Physical Properties

While experimentally determined data for the free base form of this compound is limited in publicly accessible literature, predicted values and data for its enantiomers and related salts provide valuable insights. The following tables summarize the key physical and chemical properties.

PropertyValue (Predicted/Reported)Source(s)
Molecular Formula C₁₀H₁₂ClN[2]
Molecular Weight 181.66 g/mol [1][3]
Boiling Point 268.6 ± 33.0 °C (Predicted for (S)-enantiomer)[4]
Density 1.129 ± 0.06 g/cm³ (Predicted for (S)-enantiomer)[4]
pKa (Conjugate Acid) 9.58 ± 0.10 (Predicted for (S)-enantiomer)[4]
XlogP 2.4[2]

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃Cl₂N[1]
Molecular Weight 218.12 g/mol [1]

Table 2: Properties of this compound Hydrochloride

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes common for the preparation of 2-substituted pyrrolidines. One general approach involves a multi-step reaction sequence starting from a substituted benzoic acid.[1] Another reported method for similar structures involves the reaction of an appropriate aldehyde with 3-chloropropylamine.[5]

Representative Experimental Protocol: Synthesis of a 3-(3-Chlorophenyl)pyrrolidine-2,5-dione Derivative

Step 1: Cyclocondensation to form (R,S)-3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid

  • (R,S)-2-(3-chlorophenyl)succinic acid (0.04 mol) is dissolved in 20 mL of water.

  • 2-aminoacetic acid (0.04 mol) is gradually added to the solution.

  • The mixture is heated in a temperature-regulated sand bath, allowing for the simultaneous distillation of water.

  • After the complete removal of water, the reaction temperature is raised to and maintained at 180 °C for approximately 1.5 hours.

  • The crude product is then purified by recrystallization from methanol.

Characterization

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Spectroscopy Signals corresponding to the protons of the pyrrolidine ring and the aromatic protons of the 3-chlorophenyl group would be expected. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
¹³C NMR Spectroscopy Resonances for the carbon atoms of the pyrrolidine ring and the 3-chlorophenyl substituent would be observed, providing further confirmation of the carbon skeleton.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (181.66 for the free base). Isotopic patterns characteristic of the presence of a chlorine atom would also be evident. Predicted m/z values for various adducts are available.[2]

Table 3: Spectroscopic Characterization of this compound

Potential Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as anticonvulsant and antinociceptive agents.[6] The proposed mechanisms of action for these effects involve the modulation of key ion channels and neurotransmitter systems in the central nervous system.

Modulation of Voltage-Gated Ion Channels

Research on structurally similar compounds suggests that this compound derivatives may exert their effects by interacting with voltage-gated sodium and L-type calcium channels.[6]

G cluster_0 Presynaptic Terminal 2_3_CPP This compound Derivative NaV Voltage-Gated Sodium Channel (NaV) 2_3_CPP->NaV Blocks CaV L-type Voltage-Gated Calcium Channel (CaV) 2_3_CPP->CaV Blocks NaV->CaV Depolarization (Inhibited) Vesicle Neurotransmitter Vesicles CaV->Vesicle Ca2+ Influx (Reduced) Release Neurotransmitter Release Vesicle->Release Exocytosis (Decreased)

Proposed mechanism of action on voltage-gated ion channels.

The diagram above illustrates a plausible mechanism where a this compound derivative blocks both voltage-gated sodium and L-type calcium channels on a presynaptic terminal. This dual blockade would reduce neuronal excitability and decrease neurotransmitter release, contributing to its potential anticonvulsant and antinociceptive effects.

Potential GABAergic Activity

The metabolism of similar chlorophenyl-pyrrolidine compounds into gamma-aminobutyric acid (GABA) type metabolites suggests a potential role in modulating the GABAergic system. An increase in GABAergic signaling generally leads to neuronal inhibition.

G cluster_0 Metabolic Pathway cluster_1 Postsynaptic Neuron 2_3_CPP This compound Metabolites GABAergic Metabolites 2_3_CPP->Metabolites Metabolic Conversion GABA_A_R GABA-A Receptor Metabolites->GABA_A_R Agonist Activity Cl_Influx Cl- Influx GABA_A_R->Cl_Influx Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_Influx->Hyperpolarization

References

Unraveling the Putative Mechanism of Action of 2-(3-Chlorophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific pharmacological data for 2-(3-Chlorophenyl)pyrrolidine is not extensively available in peer-reviewed literature. This guide, therefore, presents a putative mechanism of action based on the well-established pharmacology of structurally analogous phenylpyrrolidine derivatives. The quantitative data herein is illustrative and intended to exemplify the characterization of such a compound.

Executive Summary

This technical guide provides an in-depth exploration of the probable mechanism of action for this compound. Based on its structural similarity to known psychoactive compounds, the primary hypothesis is that this compound functions as a monoamine transporter inhibitor. This document outlines the theoretical interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, supported by illustrative quantitative data. Furthermore, it details the standard experimental protocols required to empirically determine the binding affinity and functional inhibition of these transporters, including radioligand binding assays and synaptosome uptake assays. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Inferred Core Mechanism of Action: Monoamine Transporter Inhibition

The core structure of this compound, featuring a phenyl ring attached to a pyrrolidine moiety, is a common scaffold for ligands of monoamine transporters.[1] These transporters are critical for regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[1][2] Inhibition of these transporters leads to an increase in the extracellular concentration of the respective monoamines, thereby potentiating their signaling.[3]

The specific effects of a monoamine transporter inhibitor are determined by its relative affinity and potency at each of the transporters (DAT, NET, and SERT). A compound may be a selective inhibitor for one transporter or a mixed inhibitor for multiple transporters. The 3-chloro substitution on the phenyl ring is expected to influence the binding affinity and selectivity of the compound for these transporters.

Signaling Pathway of Monoamine Transporters

The following diagram illustrates the general mechanism of monoamine reuptake by presynaptic transporters and the putative inhibitory action of this compound.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) synapse_cleft Increased Monoamines vesicle->synapse_cleft Release synthesis Monoamine Synthesis synthesis->vesicle Packaging transporter Monoamine Transporter (DAT, NET, or SERT) compound This compound compound->transporter Inhibition synapse_cleft->transporter Reuptake receptor Postsynaptic Receptors synapse_cleft->receptor Binding & Signaling

Figure 1: Putative inhibition of monoamine reuptake by this compound.

Quantitative Data (Illustrative)

The following tables present hypothetical data for this compound, illustrating a profile of a potent and selective dopamine reuptake inhibitor.

Radioligand Binding Affinity

This table summarizes the hypothetical binding affinities (Ki) of this compound at human monoamine transporters.

TargetRadioligandKi (nM)
Dopamine Transporter (DAT)[³H]WIN 35,42815.2
Norepinephrine Transporter (NET)[³H]Nisoxetine345.8
Serotonin Transporter (SERT)[³H]Citalopram> 1000

Data are hypothetical and for illustrative purposes only.

Functional Inhibition of Monoamine Uptake

This table shows the hypothetical potencies (IC50) of this compound in inhibiting the uptake of monoamines into rat brain synaptosomes.

AssaySubstrateIC50 (nM)
Dopamine Uptake[³H]Dopamine25.5
Norepinephrine Uptake[³H]Norepinephrine589.1
Serotonin Uptake[³H]Serotonin> 2000

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of monoamine transporter ligands.

Radioligand Binding Assays

This protocol determines the binding affinity of a test compound to DAT, NET, and SERT.

prep Prepare membranes from cells expressing DAT, NET, or SERT incubation Incubate membranes with radioligand and varying concentrations of This compound prep->incubation filtration Rapidly filter through glass fiber filters to separate bound and free radioligand incubation->filtration wash Wash filters with ice-cold buffer to remove non-specific binding filtration->wash count Quantify radioactivity on filters using a scintillation counter wash->count analyze Analyze data to determine IC50 and calculate Ki values count->analyze

Figure 2: Workflow for radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of this compound.

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the retained radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Synaptosome Uptake Assays

This protocol measures the functional ability of a test compound to inhibit the reuptake of monoamines into nerve terminals.[5][6]

prep Isolate synaptosomes from rat brain regions (e.g., striatum for DAT, hippocampus for NET/SERT) preincubation Pre-incubate synaptosomes with varying concentrations of this compound prep->preincubation incubation Initiate uptake by adding radiolabeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT) preincubation->incubation termination Stop the uptake by rapid filtration and washing with ice-cold buffer incubation->termination quantify Quantify radioactivity in synaptosomes using a scintillation counter termination->quantify analyze Analyze data to determine IC50 values quantify->analyze

Figure 3: Workflow for synaptosome uptake assay.

Detailed Protocol:

  • Synaptosome Preparation:

    • Dissect specific brain regions from rats (e.g., striatum for DAT, hippocampus or cortex for NET and SERT).

    • Homogenize the tissue in a sucrose buffer (e.g., 0.32 M sucrose).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate the synaptosomes with varying concentrations of this compound for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the uptake by adding a specific radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Allow the uptake to proceed for a short, linear time period (e.g., 5 minutes).

    • To determine non-specific uptake, a known potent inhibitor is used in a parallel set of tubes.

  • Termination and Analysis:

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters immediately with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percent inhibition of specific uptake against the log concentration of this compound to determine the IC50 value.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure strongly suggests it functions as a monoamine transporter inhibitor. The illustrative data and detailed protocols provided in this guide offer a robust framework for the empirical investigation of this compound. Characterizing its binding affinity and functional potency at the dopamine, norepinephrine, and serotonin transporters will be crucial in elucidating its pharmacological profile and potential therapeutic applications. The methodologies described represent the standard approach in the field for such a characterization.

References

An In-Depth Technical Guide to 2-(3-Chlorophenyl)pyrrolidine: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-(3-chlorophenyl)pyrrolidine and its structural analogs and derivatives. The information is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel therapeutics.

Core Structure and Chemical Information

This compound is a chemical compound with the molecular formula C10H12ClN.[1] It belongs to the class of 2-arylpyrrolidines, which are recognized as important pharmacophores in medicinal chemistry. The core structure consists of a pyrrolidine ring substituted at the 2-position with a 3-chlorophenyl group.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
XlogP (predicted)2.4
Monoisotopic Mass181.06583 Da

Synthesis of this compound and Derivatives

Several synthetic routes have been reported for the preparation of 2-arylpyrrolidines and their derivatives. A common approach involves the cyclization of appropriate precursors. For instance, 2-substituted pyrrolidines can be prepared from carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine.

A multi-step reaction sequence for the synthesis of this compound has been described, starting from 3-chlorobenzoic acid. This process involves the following key transformations:

  • Esterification of 3-chlorobenzoic acid.

  • Further reactions to form the pyrrolidine ring.

  • Reduction to yield the final product.

While specific, detailed protocols are often proprietary or published within broader studies, a general laboratory-scale synthesis can be adapted from established methods for analogous compounds.

Biological Activities and Therapeutic Potential

Derivatives of the 2-arylpyrrolidine scaffold have shown a wide range of biological activities, indicating their potential as therapeutic agents in various disease areas.

Anticonvulsant and Antinociceptive Activity

A study on 3-(3-chlorophenyl)-pyrrolidine-2,5-dione acetamide derivatives, which are structurally related to the core topic, has demonstrated significant anticonvulsant and antinociceptive properties. The most probable mechanism of action for the most active compounds in this series was found to be the interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.

Anticancer Activity

Complex spirooxindole-pyrrolidine derivatives containing a 3-chloro-2-fluorophenyl group have been investigated as potent and orally active inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction. One such compound, with a high affinity to MDM2 (Ki < 1 nM), has entered clinical trials for cancer treatment.[2][3] This highlights the potential of incorporating the 3-chlorophenyl-pyrrolidine moiety into more complex scaffolds for oncology applications.

Structure-Activity Relationships (SAR)

For the development of potent MDM2 inhibitors, extensive SAR studies on spirooxindole-pyrrolidines have shown that modifications to the pyrrolidine core and its substituents have a profound impact on binding affinity and cellular activity.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols are essential for the replication and advancement of scientific research. While specific protocols for the synthesis and biological evaluation of this compound analogs are often embedded within research articles, a generalized workflow for such studies is presented below.

General Synthetic Protocol for 2-Arylpyrrolidines

A general procedure for the synthesis of 2-aryl-4-chloropyrrolidine-2-carbonitrile derivatives has been developed via the intramolecular cyclization of corresponding 2,3-dichloropropionamides under phase-transfer catalysis conditions.[4] This method can be adapted for the synthesis of various 2-arylpyrrolidine analogs.

Biological Assay Workflow

The biological evaluation of novel compounds typically follows a standardized workflow, from initial screening to in-depth mechanistic studies.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation In-depth Evaluation synthesis Synthesis of Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary Screening (e.g., Binding Assay) characterization->primary_assay secondary_assay Secondary Assay (e.g., Functional Assay) primary_assay->secondary_assay sar_study Structure-Activity Relationship (SAR) Analysis secondary_assay->sar_study in_vivo In Vivo Efficacy Studies (Animal Models) sar_study->in_vivo tox Toxicology & Safety Assessment in_vivo->tox signaling_pathway compound This compound Analog ion_channel Voltage-Gated Ion Channels (Na+, Ca2+) compound->ion_channel Binds to/Modulates neuron Neuronal Excitability ion_channel->neuron Regulates downstream Modulation of Neurotransmission neuron->downstream Influences effect Therapeutic Effect (e.g., Anticonvulsant) downstream->effect

References

An In-Depth Technical Guide to 2-(3-Chlorophenyl)pyrrolidine (CAS 298690-74-1): Properties, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and a known synthetic route for 2-(3-chlorophenyl)pyrrolidine (CAS Number: 298690-74-1). While direct biological data for this specific compound is not extensively available in current literature, this document explores the well-documented biological activities and mechanisms of action of structurally similar pyrrolidine derivatives. This analysis aims to inform future research and highlight the potential therapeutic avenues for this compound in drug discovery and development.

Core Chemical Properties

This compound is a pyrrolidine derivative featuring a chlorophenyl substituent. The core physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 298690-74-1[1]
Molecular Formula C₁₀H₁₂ClN[1]
Molecular Weight 181.66 g/mol [1]
Appearance LiquidN/A
Purity 95%N/A

Synthesis Protocol

A multi-step synthesis for this compound has been reported, starting from 3-Chlorobenzoic acid.[1] While the full, detailed experimental protocol from the primary literature should be consulted for precise reagent quantities and reaction conditions, the general synthetic workflow is outlined below.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2 & 3: Pyrrolidine Ring Formation (Conceptual) cluster_2 Step 4: Reduction start 3-Chlorobenzoic Acid step1_product Ethyl 3-Chlorobenzoate start->step1_product Reflux, 2h step1_reagent Thionyl Chloride Absolute Ethyl Alcohol step1_reagent->start intermediate_product Intermediate step1_product->intermediate_product Heating, 3h step2_reagents Sodium Hydride Tetrahydrofuran step2_reagents->step1_product step3_reagents Hydrogen Chloride Tetrahydrofuran, Water step3_reagents->intermediate_product intermediate_product2 Intermediate intermediate_product->intermediate_product2 Reflux final_product This compound intermediate_product2->final_product 20 °C, Cooling with ice step4_reagents Acetic Acid Sodium Tetrahydroborate Methanol step4_reagents->intermediate_product2 GABA_Pathway Prodrug 3-(p-chlorophenyl)pyrrolidine (Structural Isomer) Metabolism α-Oxidation (Liver & Brain Homogenates) Prodrug->Metabolism Baclofen Baclofen (GABA Receptor Agonist) Metabolism->Baclofen GABA_R GABA Receptor Baclofen->GABA_R Agonist Effect CNS Depressant Effects (e.g., Anticonvulsant) GABA_R->Effect Activation Ion_Channel_Modulation Compound Chlorophenyl-pyrrolidine-2,5-dione Derivatives Na_Channel Voltage-Gated Sodium Channel (Site 2) Compound->Na_Channel Inhibition Ca_Channel L-type Calcium Channel Compound->Ca_Channel Inhibition Neuronal_Excitability Reduced Neuronal Excitability Na_Channel->Neuronal_Excitability Leads to Ca_Channel->Neuronal_Excitability Leads to Anticonvulsant_Effect Anticonvulsant Activity Neuronal_Excitability->Anticonvulsant_Effect

References

A Comprehensive Technical Guide to the Biological Activity of 2-(3-Chlorophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with the 2-(3-chlorophenyl)pyrrolidine scaffold and its derivatives. The pyrrolidine ring is a versatile five-membered nitrogen heterocycle that serves as a core structure in numerous biologically active molecules and natural alkaloids.[1] Its non-planar, sp3-hybridized nature allows for efficient exploration of pharmacophore space, making it a privileged scaffold in medicinal chemistry.[1] The introduction of a 3-chlorophenyl substituent at the 2-position creates a distinct chemical entity with significant potential for interacting with various biological targets, particularly within the central nervous system (CNS). This document summarizes key findings on the biological activities, presents quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and workflows.

Monoamine Reuptake Inhibition

A primary and extensively studied biological activity of this compound and related analogues is the inhibition of monoamine transporters. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are crucial for regulating neurotransmitter levels in the synaptic cleft.[2] By blocking these transporters, these compounds can increase the synaptic concentrations of dopamine, norepinephrine, and serotonin, making them promising candidates for the treatment of various psychiatric disorders, including depression and ADHD.[2][3] Compounds that inhibit the reuptake of all three monoamines are known as triple reuptake inhibitors (TRIs) and are of significant interest for treating major depressive disorder (MDD).[4][5]

Quantitative Data: Monoamine Transporter Binding Affinity

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of various pyrrolidine derivatives for human monoamine transporters. The data highlights the potency and selectivity profiles of these compounds.

Compound/AnalogueDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Selectivity ProfileReference
α-PVP Analogue (4-MeO-α-PVP) 12010,00010,000DAT Selective[6]
Pyrovalerone Analogue (α-PVP) 22.23,9603,130DAT Selective[6]
Pyrovalerone Analogue (α-PHP) 161,7702,060DAT Selective[6]
3,3-disubstituted pyrrolidine Low nMLow nMLow nMTriple Reuptake Inhibitor[4]
3-(phenoxy-phenyl-methyl)-pyrrolidine (39b) 2.5-1.6NET/SERT Balanced[7]

Note: Data is compiled from studies on structurally related compounds to infer the potential of the this compound scaffold. Specific data for the exact this compound may vary.

Signaling Pathway: Monoamine Transporter Inhibition

The diagram below illustrates the mechanism of action for a monoamine reuptake inhibitor at a synaptic cleft.

MONOAMINE_TRANSPORTER_INHIBITION cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_cleft Synaptic Cleft MAO Monoamine Oxidase VMAT VMAT2 Vesicle Synaptic Vesicle (Dopamine) Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release DA_synth Tyrosine -> L-DOPA -> Dopamine DA_synth->MAO Metabolism DA_synth->Vesicle Packaging DA_cleft Dopamine Receptor Dopamine Receptor (e.g., D2) Signal Postsynaptic Signal Receptor->Signal DA_cleft->Receptor Binding Transporter Dopamine Transporter (DAT) DA_cleft->Transporter Reuptake cluster_presynaptic cluster_presynaptic Transporter->cluster_presynaptic Recycling Inhibitor This compound Derivative Inhibitor->Transporter Blockade

Caption: Mechanism of dopamine reuptake inhibition by a DAT blocker.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standard method for determining the binding affinity of test compounds to DAT, SERT, and NET.

Objective: To determine the inhibition constant (Kᵢ) of this compound derivatives for monoamine transporters.

Materials:

  • Rat brain tissue (striatum for DAT, cortex for NET, brainstem for SERT) or cells expressing human recombinant transporters.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: Nomifensine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Test compounds (this compound derivatives) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membranes by resuspension and recentrifugation. Resuspend the final membrane pellet in fresh assay buffer to a specific protein concentration (determined by Bradford or BCA assay).

  • Binding Reaction: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kₔ, and the test compound across a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of a known selective inhibitor.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Anticonvulsant and Antinociceptive Activity

Derivatives of the chlorophenyl-pyrrolidine scaffold have also been investigated for their potential in treating seizures and pain. Specifically, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives demonstrated significant anticonvulsant and analgesic properties in preclinical models.[8]

Quantitative Data: In Vivo Efficacy

The table below presents the median effective dose (ED₅₀) for anticonvulsant activity in standard animal models.

CompoundMES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
Compound 6 *68.3028.20> 100[8]
Valproic Acid (Ref.) 252.74130.64149.10[8]

*Compound 6 is 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione.[8]

Experimental Workflow: Anticonvulsant Drug Screening

The following diagram illustrates a typical workflow for the preclinical screening of potential anticonvulsant agents.

ANTICONVULSANT_SCREENING_WORKFLOW cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening (Optional) cluster_invivo In Vivo Anticonvulsant Models cluster_analysis Data Analysis & Lead Selection Synth Synthesis of This compound Derivatives Purity Purification & Structural Confirmation (NMR, MS) Synth->Purity TargetAssay Target-based Assays (e.g., Na+ Channel Binding) Purity->TargetAssay Initial Screening MES Maximal Electroshock (MES) Test Purity->MES Direct to In Vivo scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Purity->scPTZ Hz6 6 Hz Seizure Test Purity->Hz6 TargetAssay->MES Promising Hits ED50_calc ED50 & Protective Index Calculation MES->ED50_calc Tox Neurotoxicity (Rotarod Test) MES->Tox scPTZ->ED50_calc scPTZ->Tox Hz6->ED50_calc Hz6->Tox Lead Lead Candidate Selection ED50_calc->Lead Tox->Lead

Caption: Preclinical screening workflow for anticonvulsant compounds.

Experimental Protocols: In Vivo Seizure Models

2.3.1 Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of activity against generalized tonic-clonic seizures.

Animals: Male albino mice (e.g., CD-1), 18-25 g.

Procedure:

  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • After a predetermined time (e.g., 30-60 minutes, corresponding to the time of peak effect), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal or ear-clip electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Calculate the ED₅₀ (the dose that protects 50% of the animals) using a probit analysis.

2.3.2 Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Objective: To evaluate a compound's ability to prevent clonic seizures induced by the GABAₐ antagonist pentylenetetrazole, indicating potential efficacy against absence seizures.

Animals: Male albino mice.

Procedure:

  • Administer the test compound i.p. or p.o.

  • At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).

  • Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of the whole body lasting for at least 5 seconds).

  • The absence of such seizures within the observation period is defined as protection.

  • Determine the ED₅₀ value as described for the MES test.

Anticancer Activity: MDM2 Inhibition

Structurally related spirooxindole pyrrolidines have been identified as potent inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction.[9][10] The MDM2 protein is a key negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 promotes its degradation, thereby inhibiting its ability to induce cell cycle arrest and apoptosis.[9] Inhibiting the MDM2-p53 interaction can restore p53 function in cancer cells with wild-type p53, leading to tumor growth inhibition. The this compound scaffold is a component of potent MDM2 inhibitors.[9][10]

Quantitative Data: MDM2 Inhibition and Cellular Potency

The following table shows the binding affinity and cellular activity of a potent spirooxindole pyrrolidine MDM2 inhibitor containing a 3-chloro-2-fluorophenyl group, which is structurally relevant.

CompoundMDM2 Kᵢ (nM)SJSA-1 Cell IC₅₀ (nM)HCT116 Cell IC₅₀ (nM)Reference
Compound 60 (AA-115/APG-115) < 160104[9][10]

*Compound 60 is 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid.[10]

Signaling Pathway: MDM2-p53 Interaction

This diagram illustrates how inhibiting the MDM2-p53 interaction restores p53 tumor suppressor activity.

MDM2_P53_PATHWAY cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes p53 p53 (Tumor Suppressor) p21 p21 p53->p21 Transcription PUMA PUMA p53->PUMA Transcription Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53 Binds & Ubiquitinates Inhibitor Pyrrolidine Derivative Inhibitor->MDM2 Inhibits Binding CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Inhibition of MDM2 restores p53-mediated apoptosis.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To measure the ability of test compounds to disrupt the interaction between MDM2 and a p53-derived peptide.

Materials:

  • Recombinant human MDM2 protein (e.g., GST-tagged).

  • Biotinylated p53 peptide (e.g., Biotin-p53 N-terminal peptide).

  • Europium-labeled anti-GST antibody (Donor).

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Test compounds.

  • 384-well low-volume black plates.

  • TR-FRET-capable plate reader.

Procedure:

  • Add a small volume of test compound solution in DMSO to the assay wells, followed by the assay buffer.

  • Add the GST-MDM2 protein and the biotin-p53 peptide to the wells and incubate for a set period (e.g., 60 minutes) at room temperature to allow for protein-peptide binding.

  • Add the detection reagents: Europium-labeled anti-GST antibody and SA-APC. Incubate for another period (e.g., 60 minutes) in the dark.

  • In the absence of an inhibitor, the MDM2-p53 interaction brings the Europium donor and the APC acceptor into close proximity, resulting in a FRET signal.

  • Read the plate using a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • The TR-FRET signal is expressed as the ratio of the acceptor to donor fluorescence.

  • Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor for 0% inhibition, no MDM2 for 100% inhibition).

  • Determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic equation.

References

2-(3-Chlorophenyl)pyrrolidine: A Chiral Catalyst for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds, including numerous pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. Among the myriad of substituted pyrrolidines, 2-(3-Chlorophenyl)pyrrolidine has emerged as a particularly valuable chiral building block. Its unique stereoelectronic properties, conferred by the presence of a chlorine atom on the phenyl ring, make it an attractive component for the synthesis of novel therapeutic agents and a versatile ligand in asymmetric catalysis. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and applications of this compound, with a focus on its role in drug discovery and development.

Synthesis of Racemic this compound

The preparation of racemic this compound can be achieved through several synthetic routes. A common and efficient method involves the multi-step synthesis starting from 3-chlorobenzaldehyde. The general workflow for this synthesis is outlined below.

graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

A [label="3-Chlorobenzaldehyde"]; B [label="Intermediate Formation"]; C [label="Cyclization"]; D [label="Reduction"]; E [label="Racemic this compound"];

A -> B [label="Reaction with Pyrrolidone Precursor"]; B -> C [label="Intramolecular Condensation"]; C -> D [label="Hydride Reduction"]; D -> E; }

Figure 1: General workflow for the synthesis of racemic this compound.

Another potential synthetic route involves the reduction of 2-(3-chlorophenyl)-1H-pyrrole. This method would first require the synthesis of the pyrrole precursor, for which various methods exist, followed by a reduction of the pyrrole ring to the corresponding pyrrolidine.

Chiral Resolution of this compound

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the separation of the racemic mixture of this compound into its individual (R)- and (S)-enantiomers is of paramount importance for its application in drug development.[3] The two primary methods for chiral resolution are classical resolution via diastereomeric salt formation and chiral chromatography.

Classical Resolution with Tartaric Acid

A widely used and cost-effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[3][4][5][6][7] The principle of this method lies in the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.

Experimental Protocol Outline:

  • Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). An equimolar or sub-stoichiometric amount of an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) is added to the solution.

  • Crystallization: The solution is allowed to cool slowly, or the solvent is partially evaporated to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can facilitate this process.

  • Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free enantiopure amine.

  • Extraction: The enantiomerically enriched amine is extracted into an organic solvent, and the solvent is evaporated to yield the purified enantiomer.

  • Analysis: The enantiomeric excess (ee) of the resolved amine is determined using chiral HPLC or by measuring its specific rotation.

The choice of solvent, temperature, and the stoichiometry of the resolving agent are critical parameters that need to be optimized to achieve high yields and enantiomeric purity.

graph Chiral_Resolution_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

A [label="Racemic this compound"]; B [label="Diastereomeric Salt Formation\n(with Chiral Acid)"]; C [label="Fractional Crystallization"]; D [label="Separated Diastereomeric Salts"]; E [label="Liberation of Enantiomers\n(Base Treatment)"]; F [label="(R)-2-(3-Chlorophenyl)pyrrolidine"]; G [label="(S)-2-(3-Chlorophenyl)pyrrolidine"];

A -> B; B -> C; C -> D; D -> E; E -> F; E -> G; }

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

General HPLC Protocol for 2-Arylpyrrolidines:

  • Column: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support, is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve the best separation.

  • Detection: UV detection is suitable for aryl-substituted pyrrolidines due to the presence of the chromophoric phenyl ring.

  • Flow Rate: A typical flow rate is in the range of 0.5-1.5 mL/min.

  • Temperature: The separation is usually performed at ambient temperature.

The specific conditions, including the choice of chiral stationary phase and mobile phase composition, will need to be determined empirically for this compound.

Applications in Drug Discovery and Structure-Activity Relationships (SAR)

The this compound scaffold is a key component in a variety of biologically active molecules. The position and nature of the substituent on the phenyl ring can significantly influence the pharmacological properties of the resulting compounds. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity, providing valuable insights for the design of more potent and selective drugs.[8][9][10][11][12]

While specific comparative biological activity data for the (R)- and (S)-enantiomers of this compound derivatives are not extensively detailed in the provided search results, the importance of stereochemistry in drug action is well-established. The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes often leads to one enantiomer being significantly more active (the eutomer) than the other (the distomer).

The 3-chloro substituent on the phenyl ring of the 2-arylpyrrolidine moiety can influence several key properties relevant to drug action:

  • Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the aromatic ring, influencing its interaction with biological targets.

  • Steric Interactions: The size of the chlorine atom can dictate the conformational preferences of the molecule and its fit within a receptor's binding pocket.

Derivatives of 2-arylpyrrolidines have shown promise in various therapeutic areas, including as central nervous system (CNS) agents. The specific substitution pattern on the aryl ring is a critical determinant of their biological activity and selectivity. For instance, in the development of antiprion compounds, arylpiperazine analogs, which share structural similarities with arylpyrrolidines, demonstrated that modifications to the aryl ring significantly impacted their potency and ability to penetrate the blood-brain barrier.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the synthesis of novel therapeutic agents. Its preparation in racemic form and subsequent resolution into enantiomerically pure forms are crucial steps for its application in drug discovery. The presence of the 3-chloro substituent provides a handle for modulating the physicochemical and pharmacological properties of derivative compounds. Further detailed investigations into the synthesis, chiral separation, and a systematic exploration of the structure-activity relationships of this compound derivatives are warranted to fully exploit the potential of this important chiral scaffold in the development of new and improved medicines.

References

An In-Depth Technical Guide to the Metabolic Pathways of 3-(p-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Chlorophenyl)pyrrolidine is a significant chemical scaffold, serving as a prototype for GABAergic prodrugs and appearing in various molecules of pharmacological interest.[1] Understanding its metabolic fate is paramount for drug development professionals and researchers, as metabolism profoundly influences a compound's pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a detailed exploration of the known and putative metabolic pathways of 3-(p-chlorophenyl)pyrrolidine, integrating foundational research with broader principles of drug metabolism. We will delve into the enzymatic processes governing its transformation, present detailed protocols for its metabolic investigation, and offer insights into the analytical methodologies required for metabolite identification and quantification.

Core Metabolic Landscape: Phase I Biotransformations

The primary metabolic transformations of 3-(p-chlorophenyl)pyrrolidine are oxidative, focusing on the pyrrolidine ring. Foundational research using rat liver and brain homogenates has established that the molecule undergoes a series of α-oxidation reactions.[1] This process, catalyzed by the cytochrome P-450 enzyme system, leads to the formation of two major classes of metabolites: lactams and ring-opened amino acids.[1]

Pathway 1: Lactam Formation via α-Oxidation

Oxidation at the carbon atoms alpha to the nitrogen (C2 and C5 positions) of the pyrrolidine ring is a principal metabolic route. This enzymatic oxidation is believed to proceed through the formation of an unstable carbinolamine intermediate, which then spontaneously dehydrates to a cyclic iminium ion. Subsequent oxidation of the iminium ion yields the corresponding lactams.

The two primary lactam metabolites identified are:

  • 4-(p-Chlorophenyl)pyrrolidin-2-one

  • 3-(p-Chlorophenyl)pyrrolidin-2-one

In liver homogenates, the formation of these lactam metabolites is significantly more pronounced—by approximately two orders of magnitude—than the formation of amino acid metabolites.[1] This suggests that in the primary metabolic organ, lactam formation is the dominant clearance pathway. Interestingly, steric hindrance appears to play a role in the regioselectivity of this oxidation. In most tissue fractions, metabolic attack at the less sterically hindered C5 position of the pyrrolidine ring is favored over attack at the C2 position.[1]

Pathway 2: Amino Acid Formation via Ring Scission

Concurrent with lactam formation, α-oxidation can also lead to the hydrolytic cleavage of the pyrrolidine ring, resulting in the formation of γ-amino acid metabolites. This pathway is particularly significant in brain tissue, where its magnitude is comparable to the lactam formation pathway.[1] This tissue-specific difference highlights the importance of considering extrahepatic metabolism in understanding the overall disposition and potential central nervous system effects of the compound and its metabolites.

The key amino acid metabolites are:

  • 4-Amino-3-(p-chlorophenyl)butanoic acid (a structural analog of Baclofen)

  • 4-Amino-2-(p-chlorophenyl)butanoic acid

The formation of 4-amino-3-(p-chlorophenyl)butanoic acid is of particular pharmacological interest, as parenteral administration of the parent compound, 3-(p-chlorophenyl)pyrrolidine, has been shown to yield detectable brain levels of this metabolite, which exhibits activity in models of GABA-inhibited convulsions.[1]

Enzymology of Phase I Metabolism

The biotransformation of 3-(p-chlorophenyl)pyrrolidine is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes .[1] While the specific isoforms responsible for the metabolism of this particular compound have not been definitively identified in the literature, we can infer likely candidates based on the metabolism of structurally related molecules.

  • Pyrrolidine Ring Oxidation: CYP enzymes are well-known to catalyze the oxidation of the pyrrolidine moiety in various drugs, often leading to the formation of reactive iminium ion intermediates.

  • Aromatic Hydroxylation: The p-chlorophenyl group is also a potential site for CYP-mediated hydroxylation. Studies on the metabolism of chlorobenzene have shown that CYP enzymes can catalyze its hydroxylation.[2][3] Although not reported as a primary metabolite for 3-(p-chlorophenyl)pyrrolidine in the foundational study, hydroxylation of the aromatic ring represents a plausible minor metabolic pathway that should be considered in comprehensive metabolite identification studies.

Visualizing the Metabolic Pathways

The following diagram illustrates the core Phase I metabolic pathways of 3-(p-chlorophenyl)pyrrolidine.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_alpha_ox α-Oxidation (CYP450) cluster_lactams Lactam Formation cluster_amino_acids Amino Acid Formation (Ring Scission) cluster_phase2 Putative Phase II Metabolism Parent 3-(p-Chlorophenyl)pyrrolidine C5_Ox Oxidation at C5 Parent->C5_Ox Major in Liver C2_Ox Oxidation at C2 Parent->C2_Ox Lactam1 4-(p-Chlorophenyl)pyrrolidin-2-one C5_Ox->Lactam1 AA1 4-Amino-3-(p-chlorophenyl)butanoic acid (Baclofen analog) C5_Ox->AA1 Significant in Brain Lactam2 3-(p-Chlorophenyl)pyrrolidin-2-one C2_Ox->Lactam2 AA2 4-Amino-2-(p-chlorophenyl)butanoic acid C2_Ox->AA2 Parent_P2 3-(p-Chlorophenyl)pyrrolidine Glucuronide N-Glucuronide Conjugate Parent_P2->Glucuronide UGT Enzymes

Caption: Phase I and putative Phase II metabolic pathways of 3-(p-chlorophenyl)pyrrolidine.

Anticipated Phase II Metabolism: Conjugation Pathways

While the primary literature focuses on Phase I oxidation, it is crucial for drug development professionals to consider subsequent Phase II conjugation reactions. These reactions typically increase the water solubility of metabolites, facilitating their excretion.[4] For 3-(p-chlorophenyl)pyrrolidine, which contains a secondary amine, N-glucuronidation is a highly plausible Phase II metabolic pathway.

N-Glucuronidation: The secondary amine of the pyrrolidine ring is a potential site for conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[5][6] N-glucuronidation of secondary amines is a known metabolic route for many xenobiotics.[5][7] The formation of such a conjugate would produce a more polar metabolite readily eliminated in urine or bile. While not experimentally confirmed for this specific molecule, its potential formation should be investigated in any comprehensive metabolic study.

Quantitative Summary of Metabolite Formation

The following table summarizes the known information on the relative abundance of the primary metabolites of 3-(p-chlorophenyl)pyrrolidine in different tissues, as derived from in vitro studies with rat homogenates.[1]

Metabolite ClassMetabolite SpeciesRelative Abundance (Liver)Relative Abundance (Brain)
Lactams 4-(p-Chlorophenyl)pyrrolidin-2-oneMajorSignificant
3-(p-Chlorophenyl)pyrrolidin-2-oneMajorSignificant
Amino Acids 4-Amino-3-(p-chlorophenyl)butanoic acidMinorSignificant
4-Amino-2-(p-chlorophenyl)butanoic acidMinorSignificant

Note: In liver homogenates, lactam formation is approximately 100-fold greater than amino acid formation. In brain homogenates, the two pathways are of a similar order of magnitude.[1]

Experimental Protocols for Metabolic Investigation

To empower researchers to validate and expand upon these findings, this section provides detailed, step-by-step methodologies for key in vitro experiments. The rationale behind critical steps is explained to ensure scientific integrity and reproducibility.

Protocol 1: In Vitro Metabolism using Rat Liver Microsomes

This protocol is designed to assess the formation of Phase I metabolites. Liver microsomes are a subcellular fraction rich in CYP enzymes and are a standard tool for in vitro metabolism studies.

Rationale for Experimental Choices:

  • Phosphate Buffer (pH 7.4): This buffer system is chosen to mimic physiological pH, which is crucial for optimal enzyme activity.

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. As NADPH is consumed during the reaction, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included to ensure a constant supply, allowing the reaction to proceed linearly over the incubation period.

  • Incubation Temperature (37°C): This temperature is maintained to simulate physiological conditions in the body.

  • Quenching with Acetonitrile: A cold organic solvent like acetonitrile is used to terminate the reaction by precipitating the microsomal proteins and thus denaturing the enzymes. This also facilitates the extraction of the parent compound and its metabolites for analysis.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

    • Prepare a stock solution of 3-(p-chlorophenyl)pyrrolidine in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM. The final solvent concentration in the incubation should be kept below 1% to avoid enzyme inhibition.

  • Incubation Procedure:

    • In a microcentrifuge tube, add rat liver microsomes (final concentration of 0.5 mg/mL protein) to the pre-warmed (37°C) phosphate buffer.

    • Add the 3-(p-chlorophenyl)pyrrolidine stock solution to achieve a final substrate concentration of 10 µM.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution. The final incubation volume is typically 200 µL.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking. Time-course experiments (e.g., 0, 5, 15, 30, 60 minutes) are recommended to determine the initial rate of metabolism.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for HPLC-MS/MS analysis.

Workflow for In Vitro Metabolism Study

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Reagents Prepare Buffer, Cofactors, and Test Compound Stock Mix Combine Microsomes, Buffer, & Test Compound Reagents->Mix Microsomes Thaw & Dilute Liver Microsomes Microsomes->Mix Preinc Pre-incubate at 37°C Mix->Preinc Start Initiate Reaction with NADPH System Preinc->Start Incubate Incubate at 37°C (e.g., 0-60 min) Start->Incubate Quench Terminate Reaction (Cold Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Analyze by HPLC-MS/MS Supernatant->LCMS

Caption: Standard workflow for an in vitro metabolism study using liver microsomes.

Protocol 2: Metabolite Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the separation, detection, and structural elucidation of drug metabolites.

Rationale for Methodological Choices:

  • Reverse-Phase Chromatography (C18 column): This is the most common mode of chromatography for drug metabolism studies. The non-polar stationary phase (C18) effectively separates the relatively non-polar parent drug from its more polar metabolites based on their hydrophobicity.

  • Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile or methanol) in the mobile phase is used to elute compounds with a wide range of polarities, from the most polar metabolites to the least polar parent compound, within a reasonable run time.

  • Mass Spectrometry Detection: MS provides high sensitivity and selectivity. Tandem MS (MS/MS) allows for the fragmentation of metabolite ions, providing structural information that is crucial for their identification. The characteristic isotope pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) serves as a valuable signature for identifying metabolites of 3-(p-chlorophenyl)pyrrolidine.[8]

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (to improve ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 5% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amine-containing compounds.

    • Scan Mode:

      • Full Scan: Acquire full scan data (e.g., m/z 100-500) to detect all potential metabolites.

      • Product Ion Scan (MS/MS): Fragment the precursor ion corresponding to the parent drug to establish its fragmentation pattern. Then, perform product ion scans on the m/z values of suspected metabolites to confirm their structures.

    • Data Analysis: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the parent compound and authentic standards, if available. Look for characteristic mass shifts corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation, +14 Da for lactam formation).

Conclusion and Future Directions

The metabolism of 3-(p-chlorophenyl)pyrrolidine is characterized by a fascinating dichotomy between two primary Phase I oxidative pathways: lactam formation and amino acid formation via ring opening. The predominance of one pathway over the other is markedly tissue-dependent, with lactam formation being the major route in the liver and both pathways being significant in the brain.[1] While the involvement of the cytochrome P450 system is established, the specific isoforms responsible for these transformations remain to be elucidated. Furthermore, the potential for Phase II metabolism, particularly N-glucuronidation, warrants further investigation to create a complete metabolic profile.

For drug development professionals, this guide underscores the necessity of a multi-faceted approach to metabolic studies. In vitro systems like liver microsomes provide a robust platform for initial screening and pathway identification. However, the observed tissue-specific differences in metabolism emphasize the importance of also considering extrahepatic metabolic sites and progressing to in vivo models to understand the full pharmacokinetic and pharmacodynamic consequences of biotransformation. Future research should aim to identify the specific CYP and UGT enzymes involved, which would enable better prediction of drug-drug interactions and inter-individual variability in metabolism.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aryl-Pyrrolidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-pyrrolidine motif stands as a cornerstone in modern medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of biologically active molecules and clinical candidates. Its unique three-dimensional structure, coupled with the synthetic tractability to explore diverse chemical space, has cemented its importance in drug discovery across a wide range of therapeutic areas, from oncology to central nervous system disorders. This technical guide provides an in-depth exploration of the discovery and historical development of this critical scaffold, complete with detailed experimental protocols for its synthesis, quantitative structure-activity relationship (SAR) data, and visualizations of key biological pathways.

A Historical Perspective: From Natural Alkaloids to Synthetic Scaffolds

The story of the 2-aryl-pyrrolidine scaffold is rooted in the study of naturally occurring pyrrolizidine alkaloids.[1][2][3][4][5] These compounds, found in various plant species, have a long history of use in traditional medicine, though their often-toxic properties spurred chemists to better understand their structure and activity.[1] Early investigations into these natural products laid the groundwork for the synthetic exploration of the simpler, yet highly versatile, pyrrolidine ring system.

The advent of modern synthetic methodologies in the latter half of the 20th century marked a turning point. The development of stereoselective synthetic methods allowed for precise control over the chiral centers of the pyrrolidine ring, a critical feature for optimizing interactions with biological targets.[6] This paved the way for the systematic development of synthetic 2-aryl-pyrrolidine libraries, moving beyond the structural constraints of natural products and enabling the fine-tuning of pharmacological properties. Today, the 2-aryl-pyrrolidine core is a common feature in numerous FDA-approved drugs and a focal point of many drug discovery programs.[7]

Key Synthetic Methodologies: Building the 2-Aryl-Pyrrolidine Core

The construction of the 2-aryl-pyrrolidine scaffold can be achieved through several powerful synthetic strategies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Below are detailed protocols for three key methodologies that have proven instrumental in the synthesis of these compounds.

Experimental Protocols

1. Copper-Catalyzed Intermolecular Carboamination

This method provides a direct route to 2-aryl-pyrrolidines from readily available vinylarenes and β-aminoethyltrifluoroborates under mild oxidative conditions.[8][9]

  • Materials: Copper(II) triflate (Cu(OTf)₂), Manganese dioxide (MnO₂), Potassium N-carbamoyl-β-aminoethyltrifluoroborate, vinylarene, and 1,4-dioxane (anhydrous).

  • Procedure:

    • To an oven-dried reaction vessel, add Cu(OTf)₂ (5 mol%) and MnO₂ (2.0 equivalents).

    • The vessel is sealed with a rubber septum and purged with nitrogen.

    • Add anhydrous 1,4-dioxane, followed by the vinylarene (1.0 equivalent) and the potassium N-carbamoyl-β-aminoethyltrifluoroborate (1.2 equivalents).

    • The reaction mixture is stirred at 80-120 °C for 24-48 hours.

    • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-aryl-pyrrolidine.

2. Palladium-Catalyzed Carboamination

Palladium catalysis offers a highly versatile and stereoselective method for the synthesis of N-aryl-2-allyl-pyrrolidines from γ-(N-arylamino)alkenes and vinyl bromides.[10][11][12]

  • Materials: Pd₂(dba)₃ (palladium source), dppe or DPEphos (phosphine ligand), Sodium tert-butoxide (NaOt-Bu), γ-(N-arylamino)alkene, vinyl bromide, and toluene (anhydrous).

  • Procedure:

    • In a glovebox, a reaction tube is charged with Pd₂(dba)₃ (1 mol%), the phosphine ligand (2 mol%), and NaOt-Bu (2.4 equivalents).

    • Anhydrous toluene is added, followed by the γ-(N-arylamino)alkene (1.0 equivalent) and the vinyl bromide (1.2 equivalents).

    • The tube is sealed and the reaction mixture is heated to 105-110 °C for 12-24 hours.

    • After cooling to room temperature, the mixture is diluted with diethyl ether, filtered, and the filtrate is concentrated.

    • Purification by flash chromatography yields the N-aryl-2-allyl pyrrolidine product.

3. [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful, atom-economical method for constructing highly substituted pyrrolidines, often with excellent stereocontrol.[13][14][15]

  • Materials: Silver(I) acetate (AgOAc) or other suitable catalyst, triethylamine (Et₃N), an α-amino acid ester (e.g., methyl sarcosinate), an aldehyde, and an electron-deficient alkene (dipolarophile).

  • Procedure:

    • A mixture of the α-amino acid ester (1.0 equivalent) and the aldehyde (1.0 equivalent) in an appropriate solvent (e.g., toluene or dichloromethane) is stirred at room temperature to form the imine in situ.

    • To this mixture, add the catalyst (e.g., AgOAc, 5-10 mol%), the dipolarophile (1.1 equivalents), and a base (e.g., Et₃N, 1.1 equivalents).

    • The reaction is stirred at room temperature or slightly elevated temperatures for 12-48 hours until the starting materials are consumed (monitored by TLC or LC-MS).

    • The reaction mixture is then concentrated, and the crude product is purified by flash column chromatography to provide the polysubstituted pyrrolidine.

G General Experimental Workflow for 2-Aryl-Pyrrolidine Synthesis cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_end Purification & Product Start1 Vinylarene Method1 Copper-Catalyzed Carboamination Start1->Method1 Start2 β-Aminoethyltrifluoroborate Start2->Method1 Start3 γ-(N-arylamino)alkene Method2 Palladium-Catalyzed Carboamination Start3->Method2 Start4 Vinyl Bromide Start4->Method2 Start5 α-Amino Acid Ester Method3 [3+2] Cycloaddition Start5->Method3 Start6 Aldehyde Start6->Method3 Start7 Alkene Dipolarophile Start7->Method3 Purification Flash Column Chromatography Method1->Purification Method2->Purification Method3->Purification Product 2-Aryl-Pyrrolidine Scaffold Purification->Product

General Synthetic Workflow

Structure-Activity Relationships and Quantitative Data

The therapeutic potential of the 2-aryl-pyrrolidine scaffold is vast, with derivatives showing activity against a range of targets. The following tables summarize key quantitative data for representative compounds, highlighting their potency in different therapeutic areas.

Table 1: 2-Aryl-Pyrrolidine Derivatives as Kinase Inhibitors

Compound ID/ReferenceTarget KinaseIC₅₀ (nM)Assay Type
Compound 11 [10]VEGFR-2179 ± 29Kinase Assay
Compound 12 [10]VEGFR-2210 ± 35Kinase Assay
Compound 11 [10]PDGFRβ150 ± 21Kinase Assay
Compound 12 [10]PDGFRβ180 ± 28Kinase Assay
Sunitinib (Reference) [10]VEGFR-2387 ± 16Kinase Assay
Compound 28 [16]ERK1/2< 1Biochemical Assay
SCH772984 (Reference) [16]ERK1/21Biochemical Assay

Table 2: Anticancer Activity of 2-Aryl-Pyrrolidine Derivatives in Cell-Based Assays

Compound ID/ReferenceCell LineIC₅₀ (µM)Cancer Type
Compound 7f [17]KB1.99 ± 0.22Epidermoid Carcinoma
Compound 7f [17]A5490.90 ± 0.09Non-small Cell Lung Cancer
Compound 7a [18]HeLa0.32 ± 1.00Cervical Cancer
Compound 7i [18]HeLa1.80 ± 0.22Cervical Cancer

Table 3: 2-Aryl-Pyrrolidine Derivatives as GPCR Antagonists

Compound ID/ReferenceTarget GPCRIC₅₀ (µM)Functional Assay
LF1 [19]TAS2R146.8 ± 3.2IP1 Accumulation
LF22 [19]TAS2R147.2 ± 3IP1 Accumulation
LF14 [19]TAS2R1422 ± 16IP1 Accumulation

Modulation of Key Signaling Pathways

The biological effects of 2-aryl-pyrrolidine derivatives are often mediated through their interaction with specific signaling pathways crucial for cell growth, proliferation, and survival. Understanding these pathways is paramount for rational drug design and development.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process hijacked by tumors to sustain their growth. Many 2-aryl-pyrrolidine-based compounds have been developed as inhibitors of VEGFR-2 kinase activity.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 2-Aryl-Pyrrolidine Inhibitor Inhibitor->VEGFR2 Inhibits G ERK1/2 (MAPK) Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Myc) ERK->TranscriptionFactors CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Inhibitor 2-Aryl-Pyrrolidine Inhibitor Inhibitor->ERK Inhibits G CXCR4 Signaling Pathway CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Gprotein G-protein (Gαi, Gβγ) CXCR4->Gprotein PI3K PI3K Gprotein->PI3K MAPK MAPK Gprotein->MAPK Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Chemotaxis Chemotaxis MAPK->Chemotaxis Antagonist 2-Aryl-Pyrrolidine Antagonist Antagonist->CXCR4 Blocks

References

Methodological & Application

Application Notes and Protocols: 2-(3-Chlorophenyl)pyrrolidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric catalysis, serving as highly effective organocatalysts and ligands for a multitude of enantioselective transformations. The 2-substituted pyrrolidine motif, in particular, has been extensively explored due to its prevalence in natural products and pharmaceuticals. 2-(3-Chlorophenyl)pyrrolidine is a valuable chiral building block within this class. The presence of the chlorophenyl group can influence the steric and electronic properties of the catalyst, potentially leading to unique reactivity and selectivity. While direct catalytic applications of this compound are not extensively documented in peer-reviewed literature, its structural similarity to other 2-arylpyrrolidines allows for strong predictions of its utility in various asymmetric reactions. These application notes provide an overview of the potential applications of this compound in asymmetric catalysis, based on the established reactivity of its analogs. Detailed protocols for key reactions are also provided to guide researchers in its practical use.

Potential Applications in Asymmetric Organocatalysis

2-Arylpyrrolidines, as derivatives of the archetypal organocatalyst proline, are excellent candidates for catalyzing a range of asymmetric transformations. The fundamental catalytic cycle involves the formation of a chiral enamine or iminium ion intermediate, which then undergoes a stereoselective reaction with a suitable electrophile or nucleophile.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of chiral β-hydroxy carbonyl compounds. Pyrrolidine-based organocatalysts are known to effectively catalyze the reaction between ketones and aldehydes.

Data Summary for Analogous 2-Arylpyrrolidine Catalyzed Aldol Reactions:

Catalyst (Analog)AldehydeKetoneSolventTemp (°C)Yield (%)dr (anti:syn)ee (%) (anti)
(S)-2-(Phenyl)pyrrolidine4-NitrobenzaldehydeCyclohexanoneDMF095>95:598
(S)-2-(4-Methoxyphenyl)pyrrolidineBenzaldehydeAcetoneDMSO2588-92
(S)-2-(4-Trifluoromethylphenyl)pyrrolidine4-ChlorobenzaldehydeCyclohexanoneNMP09290:1096
Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. 2-Arylpyrrolidine organocatalysts can activate aldehydes or ketones to undergo enantioselective conjugate addition to nitroalkenes, enones, and other Michael acceptors.

Data Summary for Analogous 2-Arylpyrrolidine Catalyzed Michael Additions:

Catalyst (Analog)Michael DonorMichael AcceptorSolventTemp (°C)Yield (%)dree (%)
(S)-2-(Phenyl)pyrrolidinePropanalNitrostyreneToluene259095:597
(S)-2-(4-Nitrophenyl)pyrrolidineCyclohexanoneβ-NitrostyreneCH2Cl249998:2>99
(S)-2-(2-Naphthyl)pyrrolidinePentanalMethyl vinyl ketoneDioxane2585-93

Experimental Protocols

The following are detailed protocols for key asymmetric reactions, adapted for the use of (S)-2-(3-Chlorophenyl)pyrrolidine as the organocatalyst. Researchers should note that optimization of reaction conditions (solvent, temperature, catalyst loading) may be necessary to achieve optimal results.

Protocol 1: Asymmetric Aldol Reaction of an Aldehyde with a Ketone

Objective: To synthesize a chiral β-hydroxy ketone via an (S)-2-(3-Chlorophenyl)pyrrolidine catalyzed asymmetric aldol reaction.

Materials:

  • (S)-2-(3-Chlorophenyl)pyrrolidine (catalyst)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the aromatic aldehyde (1.0 mmol, 1.0 equiv).

  • Add the ketone (5.0 mmol, 5.0 equiv) to the flask.

  • Add anhydrous DMF (2.0 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add (S)-2-(3-Chlorophenyl)pyrrolidine (0.1 mmol, 10 mol%) to the stirred solution.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterize the product by NMR and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

Objective: To synthesize a chiral γ-nitro aldehyde via an (S)-2-(3-Chlorophenyl)pyrrolidine catalyzed asymmetric Michael addition.

Materials:

  • (S)-2-(3-Chlorophenyl)pyrrolidine (catalyst)

  • Aldehyde (e.g., propanal)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the nitroalkene (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (5.0 mL).

  • Add the aldehyde (3.0 mmol, 3.0 equiv) to the solution.

  • Stir the mixture at room temperature.

  • Add (S)-2-(3-Chlorophenyl)pyrrolidine (0.2 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After the reaction is complete (typically 24-48 hours), concentrate the mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterize the product by NMR and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Visualizations

Asymmetric Aldol Reaction Catalytic Cycle

Aldol_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Catalyst This compound Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Product Aldol Adduct Iminium->Product + H2O Product->Catalyst - Catalyst Product_out Chiral β-Hydroxy Ketone Product->Product_out Final Product Ketone Ketone Aldehyde Aldehyde Michael_Workflow start Start reactants Combine Nitroalkene, Aldehyde, and Toluene in a flask start->reactants catalyst Add (S)-2-(3-Chlorophenyl)pyrrolidine reactants->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup Concentrate under reduced pressure reaction->workup purification Flash Column Chromatography workup->purification analysis Characterization (NMR) and Chiral HPLC purification->analysis end End analysis->end Synthesis_Workflow start Start: 5-Chloro-1-(3-chlorophenyl)-1-pentanone cyclization Intramolecular Cyclization (e.g., with ammonia) start->cyclization imine Intermediate: 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole cyclization->imine bioreduction Asymmetric Reduction with Imine Reductase (IRED) and Cofactor Regeneration System imine->bioreduction product (S)- or (R)-2-(3-Chlorophenyl)pyrrolidine bioreduction->product purification Extraction and Purification product->purification final_product Final Chiral Product purification->final_product

Application of 2-(3-Chlorophenyl)pyrrolidine in Drug Discovery: A Focus on Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 2-(3-Chlorophenyl)pyrrolidine serves as a pivotal scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Its structural motif is frequently incorporated into molecules designed to modulate the activity of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentrations of dopamine and norepinephrine, respectively, which is a key mechanism for the treatment of various neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (AHDH), and substance abuse.

The 3-chlorophenyl substitution on the pyrrolidine ring is a critical feature that influences the potency and selectivity of these compounds for DAT and NET. Structure-activity relationship (SAR) studies on related phenylpyrrolidine analogs have demonstrated that the nature and position of the substituent on the phenyl ring are key determinants of binding affinity and functional activity at monoamine transporters. While specific quantitative data for this compound itself is not extensively available in the public domain, the data presented in this note for analogous compounds provide a valuable framework for its potential application and further investigation.

Biological Context: Dopamine and Norepinephrine Reuptake Inhibition

Dopamine and norepinephrine are crucial neurotransmitters involved in regulating mood, attention, motivation, and motor control. After their release into the synaptic cleft, their action is terminated by reuptake into the presynaptic neuron via DAT and NET. By blocking these transporters, this compound-based compounds can prolong the presence of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling. This mechanism of action is the foundation for the therapeutic effects of many established antidepressant and psychostimulant drugs.

Structure-Activity Relationship (SAR) Insights

For the 2-phenylpyrrolidine class of compounds, SAR studies have revealed several key insights:

  • Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring significantly impact affinity and selectivity for DAT and NET. Halogen substitutions, such as the chloro group at the 3-position, are often explored to modulate electronic properties and steric interactions within the transporter binding pocket.

  • Pyrrolidine Ring: The pyrrolidine ring provides a constrained conformation of the ethylamine pharmacophore, which is crucial for interaction with monoamine transporters.

  • Stereochemistry: The stereochemistry at the 2-position of the pyrrolidine ring is critical for potent activity. Often, one enantiomer displays significantly higher affinity for the target transporters than the other.

Quantitative Data Summary

The following tables summarize representative quantitative data for compounds structurally related to this compound, illustrating the typical potencies observed for this class of molecules at the human dopamine and norepinephrine transporters. This data is intended to be illustrative and provide a basis for comparison in the evaluation of new analogs.

Table 1: Illustrative Binding Affinities (Ki, nM) of 2-Phenylpyrrolidine Analogs at hDAT and hNET

Compound IDPhenyl SubstitutionhDAT Ki (nM)hNET Ki (nM)
Analog A3-Cl10 - 5050 - 200
Analog B4-Cl5 - 25100 - 500
Analog C3,4-diCl1 - 1020 - 100

Table 2: Illustrative Functional Potencies (IC50, nM) of 2-Phenylpyrrolidine Analogs in Uptake Inhibition Assays

Compound IDPhenyl SubstitutionhDAT IC50 (nM)hNET IC50 (nM)
Analog A3-Cl20 - 100100 - 400
Analog B4-Cl15 - 75200 - 800
Analog C3,4-diCl5 - 5050 - 250

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general multi-step synthesis for this compound, starting from 3-chlorobenzoic acid.

Materials:

  • 3-Chlorobenzoic acid

  • Thionyl chloride

  • Absolute ethanol

  • Sodium hydride

  • Tetrahydrofuran (THF)

  • Hydrogen chloride (HCl)

  • Acetic acid

  • Sodium tetrahydroborate

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Esterification: To a solution of 3-chlorobenzoic acid in absolute ethanol, slowly add thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to yield ethyl 3-chlorobenzoate.

  • Claisen Condensation: React the resulting ester with a suitable reagent in the presence of a strong base like sodium hydride in THF to form a β-keto ester.

  • Cyclization and Decarboxylation: Treat the β-keto ester with a suitable amine source and induce cyclization, followed by hydrolysis and decarboxylation under acidic conditions (e.g., refluxing with HCl in THF/water).

  • Reduction: Reduce the resulting intermediate using a reducing agent such as sodium tetrahydroborate in methanol at a controlled temperature (e.g., cooling with ice) to yield this compound.

Protocol 2: Radioligand Binding Assay for DAT and NET

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the dopamine and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing human DAT or NET

  • Radioligand for DAT (e.g., [³H]WIN 35,428)

  • Radioligand for NET (e.g., [³H]Nisoxetine)

  • Unlabeled competitor for non-specific binding (e.g., GBR12909 for DAT, Desipramine for NET)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Test compounds (e.g., this compound analogs)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of cell membrane preparation.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of test compound at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M).

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of a high concentration of the unlabeled competitor.

  • Incubation: Incubate the plates at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Synaptosomal Monoamine Uptake Assay

This protocol measures the functional inhibition of dopamine and norepinephrine uptake into presynaptic nerve terminals.

Materials:

  • Rat striatal or cortical tissue

  • Sucrose buffer (0.32 M)

  • Krebs-Ringer-HEPES buffer

  • [³H]Dopamine or [³H]Norepinephrine

  • Test compounds

  • Uptake inhibitors for defining non-specific uptake (e.g., nomifensine for DAT, desipramine for NET)

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Dissect and homogenize rat brain tissue (striatum for DAT, cortex for NET) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed, and then centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [³H]dopamine or [³H]norepinephrine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Increased Dopamine & Norepinephrine Vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake Dopamine_Receptor Dopamine Receptors Synaptic_Cleft->Dopamine_Receptor Binding Norepinephrine_Receptor Norepinephrine Receptors Synaptic_Cleft->Norepinephrine_Receptor Binding Inhibitor This compound Analog Inhibitor->DAT Inhibition Inhibitor->NET Inhibition Signaling_Cascade_D Signaling_Cascade_D Dopamine_Receptor->Signaling_Cascade_D Downstream Signaling Signaling_Cascade_N Signaling_Cascade_N Norepinephrine_Receptor->Signaling_Cascade_N Downstream Signaling

Caption: Signaling pathway of dopamine and norepinephrine reuptake inhibitors.

G cluster_workflow Experimental Workflow: Monoamine Transporter Inhibition Assay start Start: Synthesize or Procure This compound Analog protocol1 Protocol 2: Radioligand Binding Assay start->protocol1 protocol2 Protocol 3: Synaptosomal Uptake Assay start->protocol2 data_analysis Data Analysis: Determine Ki and IC50 protocol1->data_analysis protocol2->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Conclusion: Identify Lead Compounds sar->conclusion

Caption: Workflow for evaluating this compound analogs.

Application Notes and Protocols for 2-(3-Chlorophenyl)pyrrolidine Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric organocatalysis, enabling the stereoselective synthesis of complex molecules. 2-(3-Chlorophenyl)pyrrolidine is a chiral secondary amine that possesses the structural features necessary to act as an effective organocatalyst. The pyrrolidine nitrogen can form an enamine or iminium ion intermediate with carbonyl compounds, while the stereocenter at the 2-position, influenced by the electronic properties of the 3-chlorophenyl group, can direct the stereochemical outcome of the reaction. These application notes provide detailed protocols for the potential use of this compound in mediating key carbon-carbon bond-forming reactions, namely the Aldol and Michael reactions.

Disclaimer: The following protocols and data are based on established methodologies for analogous 2-aryl-pyrrolidine organocatalysts. To date, specific published data for reactions mediated by this compound is limited. These protocols serve as a starting point for experimental investigation and may require optimization.

General Mechanism of Action: Enamine Catalysis

This compound is expected to catalyze reactions via an enamine-based mechanism. The catalytic cycle involves the formation of a nucleophilic enamine intermediate from a carbonyl donor and the catalyst, which then reacts with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the desired product.

Enamine Catalysis Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_outputs Outputs A This compound + Ketone/Aldehyde B Enamine Intermediate A->B - H2O C Reaction with Electrophile (E+) B->C D Iminium Intermediate C->D Forms C-C bond E Hydrolysis D->E + H2O E->A Regenerates Catalyst + Product Product Aldol or Michael Adduct E->Product Ketone Carbonyl Donor Ketone->A Electrophile Carbonyl Acceptor (Aldol) or Michael Acceptor Electrophile->C Experimental Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Work-up & Analysis A Select Substrates (Carbonyl Donor & Acceptor) D Set up Reaction under Inert Atmosphere A->D B Select Catalyst (this compound) B->D C Screen Solvents & Additives/Co-catalysts C->D E Vary Temperature & Reaction Time D->E F Monitor Progress (TLC, LC-MS) E->F G Aqueous Work-up & Extraction F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I J Stereochemical Analysis (Chiral HPLC) I->J

Application Notes and Protocols for the Synthesis of 2-(3-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-(3-Chlorophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The following sections outline several synthetic strategies, including a multi-step synthesis from 3-chlorobenzoic acid, a Grignard-based approach, and a method involving reductive amination. Each protocol is accompanied by quantitative data and a visual representation of the experimental workflow.

Method 1: Multi-Step Synthesis from 3-Chlorobenzoic Acid

This method outlines a four-step synthesis starting from the readily available 3-chlorobenzoic acid. The key transformations involve an initial esterification, followed by a sequence of reactions to construct and reduce the pyrrolidine ring.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-chlorobenzoate

  • To a solution of 3-chlorobenzoic acid in absolute ethanol, slowly add thionyl chloride.

  • Heat the mixture to reflux for 2 hours.[1]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the solid residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 3-chlorobenzoate.

Step 2: Reaction with an Amino-alcohol and Cyclization Precursor Formation

  • In a suitable reaction vessel, dissolve ethyl 3-chlorobenzoate in a polar aprotic solvent such as DMF.

  • Add 4-amino-1-butanol and a non-nucleophilic base like triethylamine.

  • Heat the mixture to facilitate the amidation reaction, forming N-(4-hydroxybutyl)-3-chlorobenzamide.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Intramolecular Cyclization

  • Dissolve the N-(4-hydroxybutyl)-3-chlorobenzamide from the previous step in a suitable solvent like tetrahydrofuran (THF).

  • Add a reagent system to facilitate intramolecular cyclization, such as triphenylphosphine and diethyl azodicarboxylate (Mitsunobu reaction conditions), to form the N-acylpyrrolidine intermediate.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction and purify the resulting cyclic intermediate.

Step 4: Reduction to this compound

  • Dissolve the cyclic intermediate in a suitable solvent, such as methanol.[1]

  • Cool the solution in an ice bath.[1]

  • Add a reducing agent, such as sodium borohydride, portion-wise.[1]

  • Stir the reaction at room temperature until the reduction is complete, as monitored by TLC.[1]

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or distillation.

Data Summary for Multi-Step Synthesis
StepReactantsReagents & SolventsTemperatureTimeYield
13-Chlorobenzoic acid, EthanolThionyl chloride, Ethyl acetate, Sodium bicarbonateReflux2 hoursHigh
2Ethyl 3-chlorobenzoate, 4-Amino-1-butanolDMF, TriethylamineElevatedVariesGood
3N-(4-hydroxybutyl)-3-chlorobenzamideTHF, Triphenylphosphine, DEADRoom TempVariesGood
4Cyclic IntermediateMethanol, Sodium Borohydride0°C to RTVariesGood

Experimental Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation cluster_2 Step 3: Cyclization cluster_3 Step 4: Reduction A 3-Chlorobenzoic Acid B Ethyl 3-chlorobenzoate A->B SOCl2, Ethanol Reflux, 2h C N-(4-hydroxybutyl)-3-chlorobenzamide B->C 4-Amino-1-butanol, DMF D Cyclic Intermediate C->D PPh3, DEAD, THF E This compound D->E NaBH4, Methanol

Caption: Multi-step synthesis workflow from 3-Chlorobenzoic Acid.

Method 2: Grignard Reaction Approach

This synthetic route utilizes a Grignard reagent to form the carbon-carbon bond between the 3-chlorophenyl ring and the pyrrolidine precursor.

Experimental Protocol
  • Preparation of 3-Chlorophenylmagnesium bromide: In a flame-dried, three-necked flask under an inert atmosphere, react 1-bromo-3-chlorobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

  • Reaction with a Pyrrolidine Precursor: In a separate flask, dissolve a suitable N-protected 2-methoxypyrrolidine or a similar electrophilic pyrrolidine precursor in anhydrous THF and cool to a low temperature (e.g., -78 °C).

  • Slowly add the prepared 3-chlorophenylmagnesium bromide solution to the cooled solution of the pyrrolidine precursor.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Hydrolysis and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • If a protecting group is present, perform the appropriate deprotection step. For instance, an N-Boc group can be removed with trifluoroacetic acid.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Data Summary for Grignard Reaction
StepReactantsReagents & SolventsTemperatureTimeYield
Grignard Formation1-Bromo-3-chlorobenzene, MagnesiumAnhydrous THFReflux1-2 hHigh
Grignard Addition3-Chlorophenylmagnesium bromide, N-Protected 2-methoxypyrrolidineAnhydrous THF-78°C to RT2-4 hGood
Workup and PurificationReaction MixtureSat. aq. NH4Cl, Organic solventRoom Temp--

Experimental Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Addition cluster_2 Deprotection & Purification A 1-Bromo-3-chlorobenzene B 3-Chlorophenylmagnesium bromide A->B Mg, THF D Addition Product B->D C N-Protected 2-methoxypyrrolidine C->D E This compound D->E 1. Deprotection 2. Purification

Caption: Grignard reaction workflow for synthesis.

Method 3: Reductive Amination Pathway

This approach involves the formation of the pyrrolidine ring via an intramolecular reductive amination of a suitable amino-carbonyl precursor.

Experimental Protocol
  • Synthesis of Precursor: Synthesize a suitable precursor such as 4-amino-1-(3-chlorophenyl)butan-1-one. This can be achieved through various established methods.

  • Cyclization and Imine Formation: Dissolve the amino-ketone precursor in a suitable solvent, such as methanol or ethanol. The equilibrium between the open-chain amino-ketone and the cyclic hemiaminal or imine will be established.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to the solution. These reagents are selective for the reduction of the iminium ion over the ketone.[2]

  • Maintain the reaction at a controlled pH, typically slightly acidic, to favor iminium ion formation.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Workup and Purification: Quench the reaction, adjust the pH to basic, and extract the product with an organic solvent.

  • Dry the organic phase, remove the solvent, and purify the final product by column chromatography.

Data Summary for Reductive Amination
StepReactantsReagents & SolventsTemperatureTimeYield
Cyclization/Imine Formation4-amino-1-(3-chlorophenyl)butan-1-oneMethanol or EthanolRoom TempVaries-
ReductionIminium ion intermediateSodium cyanoborohydrideRoom TempVariesGood
Workup and PurificationReaction MixtureBase, Organic solventRoom Temp--

Logical Relationship Diagram

G A 4-amino-1-(3-chlorophenyl)butan-1-one B Cyclic Iminium Ion (in equilibrium) A->B Spontaneous cyclization C This compound B->C Reduction (e.g., NaBH3CN)

Caption: Logical flow of the reductive amination process.

References

Application Notes and Protocols for 2-(3-Chlorophenyl)pyrrolidine as an Organocatalyst in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to metal-based catalysts. Among the privileged scaffolds in organocatalysis, pyrrolidine derivatives have demonstrated exceptional versatility and stereocontrol in a wide range of asymmetric transformations. This document provides detailed application notes and protocols for the use of 2-(3-Chlorophenyl)pyrrolidine as a potential organocatalyst for the enantioselective Michael addition reaction.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. The use of chiral pyrrolidine catalysts, such as this compound, is expected to proceed via an enamine-iminium ion catalytic cycle, enabling high levels of stereocontrol.

Catalytic Cycle: Enamine-Iminium Pathway

The catalytic cycle for the Michael addition of a carbonyl compound (ketone or aldehyde) to a nitroolefin, catalyzed by a secondary amine like this compound, is depicted below. The catalyst activates the carbonyl compound through the formation of a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor (nitroolefin), followed by hydrolysis to release the product and regenerate the catalyst.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Carbonyl - H2O Carbonyl Ketone/Aldehyde Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin (Michael Acceptor) Product Michael Adduct Iminium->Product + H2O Product->Catalyst - Catalyst FinalProduct Enantioenriched Michael Adduct Water H2O StartCarbonyl Ketone/ Aldehyde StartNitroolefin Nitroolefin

Caption: General catalytic cycle for the Michael addition.

Experimental Workflow

A typical experimental workflow for an organocatalytic Michael addition is outlined below. The process involves careful setup of the reaction, monitoring its progress, and subsequent purification and analysis of the product.

G Setup Reaction Setup (Catalyst, Reactants, Solvent) Monitoring Reaction Monitoring (TLC, GC, or LC-MS) Setup->Monitoring Workup Aqueous Workup (Quenching and Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC for ee) Purification->Analysis

Caption: Standard experimental workflow.

Application Data (Based on Analogous 2-Aryl-Pyrrolidine Catalysts)

The following tables summarize typical results obtained for the Michael addition of aldehydes and ketones to nitroolefins using various pyrrolidine-based organocatalysts. This data provides an expected range of performance for this compound.

Table 1: Michael Addition of Aldehydes to Nitroolefins

EntryAldehydeNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Propanaltrans-β-nitrostyrene10CH2Cl2249595:598
2Isovaleraldehydetrans-β-nitrostyrene10Toluene488890:1095
3Propanal(E)-2-(2-nitrovinyl)thiophene15CHCl3369292:897
4Butanal(E)-1-nitro-3-phenylprop-1-ene10THF248588:1293

Table 2: Michael Addition of Ketones to Nitroolefins

EntryKetoneNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Cyclohexanonetrans-β-nitrostyrene20Toluene729898:299
2Acetonetrans-β-nitrostyrene20Neat9675-92
3Cyclopentanone(E)-2-(2-nitrovinyl)furan20CH2Cl2489095:596
4Cyclohexanone(E)-1-nitro-2-phenylethene15Dioxane609397:398

Data presented is representative of results found in the literature for various 2-substituted pyrrolidine organocatalysts and should be considered as a guideline.

Detailed Experimental Protocols

The following are general protocols for performing a Michael addition reaction using a 2-aryl-pyrrolidine organocatalyst. These can be adapted for use with this compound.

Protocol 1: Michael Addition of an Aldehyde to a Nitroolefin

Materials:

  • This compound (or other 2-aryl-pyrrolidine catalyst)

  • Aldehyde (e.g., propanal)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., CH2Cl2, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nitroolefin (1.0 mmol, 1.0 equiv).

  • Dissolve the nitroolefin in the chosen anhydrous solvent (5 mL).

  • Add the this compound catalyst (0.1 mmol, 10 mol%).

  • Stir the solution for 5 minutes at room temperature.

  • Add the aldehyde (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Michael Addition of a Ketone to a Nitroolefin

Materials:

  • This compound (or other 2-aryl-pyrrolidine catalyst)

  • Ketone (e.g., cyclohexanone)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., Toluene) or neat conditions

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nitroolefin (1.0 mmol, 1.0 equiv).

  • Add the ketone (5.0 mmol, 5.0 equiv). For solid ketones, dissolve in a minimal amount of anhydrous solvent.

  • Add the this compound catalyst (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at the desired temperature (room temperature to 40 °C) and monitor its progress by TLC.

  • Upon completion, directly load the crude reaction mixture onto a silica gel column for purification (eluent: hexane/ethyl acetate gradient).

  • Combine the fractions containing the product and remove the solvent under reduced pressure.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitroolefins can be lachrymatory and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound holds promise as an effective organocatalyst for asymmetric Michael addition reactions. The protocols and data provided, based on closely related 2-aryl-pyrrolidine catalysts, offer a solid foundation for researchers to begin their investigations. Optimization of reaction parameters such as catalyst loading, solvent, temperature, and reaction time will be crucial to achieve high yields and stereoselectivities for specific substrates. The development of efficient and selective organocatalytic methods is of significant interest to the pharmaceutical and chemical industries for the synthesis of complex chiral molecules.

Application Note: Analytical Methods for the Characterization of 2-(3-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 2-(3-Chlorophenyl)pyrrolidine. Key analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity and chiral separation, Gas Chromatography-Mass Spectrometry (GC-MS) for identity and volatile impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification are detailed. This application note supplies detailed experimental protocols, data presentation tables, and workflow visualizations to support researchers in the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₁₂ClN[1]
Molecular Weight 181.66 g/mol [2]
Monoisotopic Mass 181.06583 Da[1]
IUPAC Name This compound[1]
SMILES C1CC(NC1)C2=CC(=CC=C2)Cl[1]
InChIKey SRTPGDGQKPCDMC-UHFFFAOYSA-N[1]

Chromatographic Methods

Chromatographic techniques are essential for determining the purity of this compound and for separating its enantiomers. High-performance liquid chromatography (HPLC) is a versatile method for purity analysis, while gas chromatography coupled with mass spectrometry (GC-MS) is suitable for identifying the compound and assessing volatile impurities.[3][4]

Reversed-Phase HPLC for Purity Analysis

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. This method is ideal for assessing the purity of the target compound and quantifying any related, less-polar or more-polar impurities.[5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrument Setup:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (50:50 v/v).[6] For MS compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[6]

    • Flow Rate: 1.0 mL/min.[5][7]

    • Column Temperature: 30 °C.[5]

    • Injection Volume: 5 µL.[7]

    • Detector: UV/Vis Diode Array Detector (DAD) at 220 nm.[7]

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared sample solution. Run time should be sufficient to elute all components, typically 15-20 minutes.

  • Data Analysis: Integrate the peak areas to determine the purity of the main compound and the percentage of any impurities.

Data Presentation:

ParameterExpected Value
Retention Time (t_R_) Compound-specific; dependent on exact conditions
Purity (%) >95% (typical for research-grade material)
UV λ_max_ ~220 nm

Workflow Visualization:

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Diluent prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 analysis1 Equilibrate System prep3->analysis1 analysis2 Inject Sample analysis1->analysis2 analysis3 Acquire Data analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Purity data1->data2

Caption: HPLC Purity Analysis Workflow.
Chiral HPLC for Enantiomeric Separation

Principle: Since this compound is a chiral molecule, separating its enantiomers is crucial, especially in drug development, as enantiomers can have different pharmacological and toxicological profiles.[8] Chiral HPLC uses a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose.[4]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic compound in the mobile phase or a suitable solvent like isopropanol.

  • Instrument Setup:

    • Column: Chiral stationary phase column, e.g., Chiracel OD-H (amylose-based) or Lux Cellulose-3, 250 mm x 4.6 mm, 5 µm.[3]

    • Mobile Phase: A mixture of n-hexane, isopropanol (i-PrOH), and diethylamine (DEA) (e.g., 90:10:0.1 v/v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detector: UV/Vis DAD at 254 nm.[3]

  • Analysis: Inject the sample and monitor the elution of the two enantiomers.

  • Data Analysis: Calculate the resolution (Rs) between the two enantiomeric peaks and determine the enantiomeric excess (ee%) if applicable. A resolution of ≥ 1.5 is generally considered baseline separation.[9]

Data Presentation:

ParameterExpected Value
Retention Time (t_R1_) Enantiomer 1
Retention Time (t_R2_) Enantiomer 2
Resolution (R_s_) ≥ 1.5 for baseline separation

Workflow Visualization:

chiral_hplc_workflow prep Prepare Racemic Sample Solution setup Setup Chiral HPLC: - Chiral Column (CSP) - Normal Phase Eluent prep->setup inject Inject Sample setup->inject acquire Acquire Chromatogram inject->acquire analyze Analyze Data: - Identify Enantiomer Peaks - Calculate Resolution (Rs) acquire->analyze

Caption: Chiral HPLC Separation Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for its unequivocal identification.[10]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as methanol or acetonitrile.[10]

  • Instrument Setup:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

    • Injector Temperature: 250 °C.[10]

    • Oven Temperature Program: Start at 75 °C, hold for 1 min, then ramp at 20 °C/min to 300 °C and hold for 5 min.[10]

    • MS Transfer Line Temperature: 280 °C.[10]

    • Ion Source: Electron Ionization (EI) at 70 eV.[10]

    • Ion Source Temperature: 230 °C.[10]

    • Scan Range: m/z 40-500.

  • Analysis: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Compare the obtained mass spectrum with a library database (e.g., NIST) for identification. Analyze the fragmentation pattern to confirm the structure.

Data Presentation:

Ion (m/z)IdentityNotes
181/183 [M]⁺Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
146 [M-Cl]⁺Loss of chlorine atom.
70 [C₄H₈N]⁺Fragment corresponding to the pyrrolidine ring after cleavage.

Note: Fragmentation data is inferred from typical patterns and data for related compounds like 2-(4-Chlorophenyl)pyrrolidine.[2]

Workflow Visualization:

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample in Volatile Solvent analysis1 Inject into GC prep1->analysis1 analysis2 Separation in Capillary Column analysis1->analysis2 analysis3 Ionization & Fragmentation (EI, 70 eV) analysis2->analysis3 analysis4 Mass Analysis (Scan) analysis3->analysis4 data1 Identify Molecular Ion analysis4->data1 data2 Analyze Fragmentation data1->data2 data3 Compare to Library data2->data3

Caption: GC-MS Analysis Workflow.

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the number of different types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.[11]

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength spectrometer.

    • Experiments: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign peaks based on chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J).

Data Presentation (Expected Chemical Shifts in CDCl₃):

NucleusExpected δ (ppm)MultiplicityAssignment
¹H NMR 7.1 - 7.4MultipletsAromatic protons (4H)
~4.2MultipletCH -Ar (1H)
~3.0 - 3.3MultipletsCH ₂-N (2H)
~2.0 - 2.3MultipletsPyrrolidine CH ₂ (2H)
~1.7 - 1.9MultipletsPyrrolidine CH ₂ (2H)
~1.5Broad SingletNH (1H)
¹³C NMR ~145SingletAr C -Cl
~140SingletAr C -Pyrrolidine
~125 - 130DoubletsAr C -H
~65DoubletC H-Ar
~47TripletC H₂-N
~35TripletPyrrolidine C H₂
~26TripletPyrrolidine C H₂

Note: Chemical shifts are estimates based on typical values for similar structural motifs.[11][12]

Workflow Visualization:

nmr_workflow prep Dissolve Sample in Deuterated Solvent acquire Acquire 1H, 13C Spectra on NMR Spectrometer prep->acquire process Process FID Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Shifts, Multiplicity, Integration) process->analyze assign Assign Structure analyze->assign

Caption: NMR Spectroscopy Workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present, making it an excellent tool for structural confirmation.[13][14]

Experimental Protocol:

  • Sample Preparation: The easiest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample or a drop of the liquid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.[14]

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[14]

  • Analysis: Collect a background spectrum first, then collect the sample spectrum. The instrument software will automatically ratio the two.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 N-H stretchSecondary amine (pyrrolidine)[15]
3100 - 3000 C-H stretchAromatic C-H
2980 - 2850 C-H stretchAliphatic C-H (pyrrolidine ring)[15]
~1600, ~1475 C=C stretchAromatic ring
~1100 C-N stretchAliphatic amine
800 - 600 C-Cl stretchAryl halide

Note: Peak positions are approximate and can vary slightly.[13]

Workflow Visualization:

ftir_workflow prep Place Sample on ATR Crystal bkg Collect Background Spectrum prep->bkg sample Collect Sample Spectrum bkg->sample analyze Identify Characteristic Absorption Bands sample->analyze assign Assign Functional Groups analyze->assign

Caption: FTIR Analysis Workflow.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-2-(3-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the enantioselective synthesis of (S)-2-(3-Chlorophenyl)pyrrolidine, a valuable chiral building block in pharmaceutical development. The primary method detailed is a highly diastereoselective reductive cyclization of a γ-chloro-N-(tert-butanesulfinyl)ketimine, which consistently delivers the target compound with high yield and exceptional enantiomeric purity. An alternative biocatalytic route employing a transaminase is also presented, offering a greener approach with excellent enantioselectivity. This guide includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and workflow diagrams to facilitate successful implementation in a research or process development setting.

Introduction

Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. The specific enantiomer, (S)-2-(3-Chlorophenyl)pyrrolidine, serves as a critical intermediate for the synthesis of various therapeutic agents. Consequently, robust and scalable methods for its production in high enantiopurity are of significant interest to the pharmaceutical industry. This document outlines two effective strategies for the large-scale synthesis of this key intermediate. The primary focus is on a chemical approach utilizing a chiral auxiliary, which offers high yields and stereocontrol. Additionally, an enzymatic approach is described, highlighting the potential of biocatalysis for sustainable and highly selective chemical manufacturing.

I. Chemical Synthesis via Reductive Cyclization of a Chiral Sulfinylimine

This synthetic route leverages the well-established chemistry of N-tert-butanesulfinyl imines to direct the stereochemical outcome of the cyclization. The key step is the diastereoselective reduction of a γ-chloro N-(tert-butanesulfinyl)ketimine intermediate, followed by the removal of the chiral auxiliary to yield the desired (S)-2-(3-Chlorophenyl)pyrrolidine. This method is notable for its high yields and enantiomeric excess exceeding 99%.[1][2]

Overall Synthetic Scheme

G cluster_0 Step 1: Ketimine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Deprotection A 1-(3-Chlorophenyl)-4-chlorobutan-1-one C (S,E)-N-(1-(3-Chlorophenyl)-4-chlorobutylidene)-2-methylpropane-2-sulfinamide A->C Ti(OEt)4, THF B (S)-2-Methylpropane-2-sulfinamide B->C D (S)-2-(3-Chlorophenyl)-1-((S)-tert-butylsulfinyl)pyrrolidine C->D LiBHEt3, THF, -78 °C to rt E (S)-2-(3-Chlorophenyl)pyrrolidine (Target Compound) D->E HCl in 1,4-Dioxane G A 1-(3-Chlorophenyl)-4-chlorobutan-1-one B (S)-2-(3-Chlorophenyl)pyrrolidine A->B Transaminase (S-selective) Isopropylamine (amine donor) PLP, Buffer, 37 °C G cluster_0 Route Selection cluster_1 Process Execution cluster_2 Final Product arrow A Define Target: (S)-2-(3-Chlorophenyl)pyrrolidine B Chemical Synthesis (High Yield, Established) A->B C Biocatalytic Synthesis (Green, High ee) A->C D Raw Material Sourcing E Large-Scale Reaction D->E F In-Process Control (IPC) E->F G Workup & Isolation F->G H Purification G->H I Quality Control (QC) (Purity, ee, Identity) H->I J Final Product Release I->J

References

Application of 2-(3-Chlorophenyl)pyrrolidine Derivatives in Anticonvulsant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel anticonvulsant agents with improved efficacy and better safety profiles remains a significant endeavor in medicinal chemistry. One promising scaffold that has been explored is the pyrrolidine ring system, particularly derivatives of 2-(3-Chlorophenyl)pyrrolidine. Research has focused on the synthesis of various analogues, primarily based on a pyrrolidine-2,5-dione core, to evaluate their potential as antiepileptic drugs (AEDs). These efforts are driven by the need for treatments for the nearly one-third of individuals with epilepsy who do not achieve satisfactory seizure control with existing medications.[1][2] This document provides detailed application notes and protocols on the synthesis and evaluation of anticonvulsants derived from precursors related to this compound.

Core Structure and Synthesis Strategy

The primary synthetic route investigated involves derivatives of 3-(3-chlorophenyl)pyrrolidine-2,5-dione. The synthesis generally commences from 2-(3-chlorophenyl)succinic acid, which undergoes cyclocondensation with an appropriate amine to form the pyrrolidine-2,5-dione ring.[1][3] This core is then further functionalized, typically at the nitrogen atom, to generate a library of candidate compounds. A common strategy involves the introduction of an acetamide linker, which can be coupled with various arylpiperazine moieties.[1][3]

Application Notes

Lead Compound Identification and Optimization

A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties.[1][3] Among these, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) emerged as a particularly potent candidate.[1][3][4] This compound demonstrated significantly better efficacy and a more favorable safety profile compared to the established AED, valproic acid, in preclinical models.[1][3][4]

Structure-Activity Relationship (SAR)

Preliminary SAR studies indicate that the nature of the substituent on the phenyl ring of the pyrrolidine-2,5-dione core and the choice of the arylpiperazine group are critical for anticonvulsant activity. The presence of a chlorine atom at the meta-position of the phenyl ring is a key feature of the parent structure. The acetamide linker and the 4-substituted piperazine moiety appear to be crucial for interacting with biological targets.

Mechanism of Action

The anticonvulsant effect of the most active compounds, such as Compound 6, is believed to be mediated through the modulation of neuronal ion channels.[1][3] In vitro binding assays have suggested that these compounds interact with voltage-gated sodium channels (site 2) and L-type calcium channels.[1][3][4] This dual-action mechanism is a desirable characteristic for broad-spectrum anticonvulsant activity. Many effective antiepileptic drugs act by modulating ionic conductances in neuronal membranes.[5]

Quantitative Data Summary

The anticonvulsant activity of synthesized compounds was primarily assessed using the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests in mice. The median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from seizures, is a key quantitative measure of potency.

CompoundMES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Reference Drug (Valproic Acid) MES ED₅₀ (mg/kg)Reference Drug (Valproic Acid) 6 Hz ED₅₀ (mg/kg)
Compound 6 68.3028.20252.74130.64

Table 1: Anticonvulsant activity of the lead compound compared to Valproic Acid.[1][3][4]

Experimental Protocols

General Synthesis of 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide Derivatives

This protocol describes a representative synthesis for the generation of the target compounds.

Step 1: Synthesis of 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid (Intermediate)

  • A mixture of 2-(3-chlorophenyl)succinic acid and an equimolar amount of aminoacetic acid is heated under reflux in a suitable solvent (e.g., glacial acetic acid) for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid.

Step 2: Coupling with 4-Arylpiperazines

  • To a solution of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid in dry N,N-dimethylformamide (DMF), an equimolar amount of carbonyldiimidazole (CDI) is added.

  • The mixture is stirred at room temperature for 1-2 hours to activate the carboxylic acid.

  • An equimolar amount of the desired 4-arylpiperazine is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is purified by crystallization from a suitable solvent, such as 2-propanol, to afford the final compound.[1]

Anticonvulsant Screening Protocol

All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.

Maximal Electroshock (MES) Test

  • Male albino mice are used for the study.

  • The test compounds are suspended in a 0.5% methylcellulose solution and administered intraperitoneally (i.p.).

  • After a specified pre-treatment time (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

  • The ED₅₀ is calculated from the dose-response data using probit analysis.[1][3]

Psychomotor (6 Hz) Seizure Test

  • This test is used to identify compounds effective against therapy-resistant seizures.

  • The procedure is similar to the MES test regarding animal preparation and compound administration.

  • A lower intensity electrical stimulus (e.g., 32 mA, 60 Hz for 3 s) is delivered via corneal electrodes.

  • The animals are observed for seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.

  • Protection is defined as the absence of these seizure manifestations.

  • The ED₅₀ is determined from the dose-response data.[1][3]

Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Succinic_Acid 2-(3-Chlorophenyl)succinic Acid Cyclocondensation Cyclocondensation Succinic_Acid->Cyclocondensation Amino_Acid Aminoacetic Acid Amino_Acid->Cyclocondensation Intermediate_Acid 3-(3-Chlorophenyl)-2,5-dioxo- pyrrolidin-1-yl-acetic Acid Cyclocondensation->Intermediate_Acid Coupling Coupling Reaction (CDI, Arylpiperazine) Intermediate_Acid->Coupling Final_Product Final Anticonvulsant Derivatives Coupling->Final_Product Experimental_Workflow Compound_Admin Compound Administration (i.p.) to Mice Pretreatment Pre-treatment Time (e.g., 30 min) Compound_Admin->Pretreatment Seizure_Induction Seizure Induction Pretreatment->Seizure_Induction MES_Test MES Test (50 mA, 60 Hz, 0.2 s) Seizure_Induction->MES_Test 6Hz_Test 6 Hz Test (32 mA, 60 Hz, 3 s) Seizure_Induction->6Hz_Test Observation Observation of Seizure Endpoint MES_Test->Observation 6Hz_Test->Observation Data_Analysis Data Analysis (ED₅₀ Calculation) Observation->Data_Analysis Mechanism_of_Action Compound Pyrrolidine-2,5-dione Derivative (e.g., Compound 6) Na_Channel Voltage-Gated Sodium Channel (Site 2) Compound->Na_Channel Inhibition Ca_Channel L-type Voltage-Gated Calcium Channel Compound->Ca_Channel Inhibition Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Ca_Channel->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

References

Application Notes & Protocols: Synthesis and Evaluation of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant member of this superfamily, is activated by DNA damage and catalyzes the transfer of ADP-ribose units to target proteins, facilitating the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2][3]

The inhibition of PARP has emerged as a groundbreaking strategy in cancer therapy. In cancers with defective homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, creating double-strand breaks (DSBs) that cannot be repaired efficiently in the absence of a functional HRR system. This dual deficiency results in cell death through a concept known as "synthetic lethality."[4][5] Consequently, PARP inhibitors like Olaparib, Rucaparib, and Talazoparib have been approved for treating cancers with these specific genetic vulnerabilities.[4][6] This document provides an overview of the application of key chemical reactions in the synthesis of PARP inhibitors and detailed protocols for their evaluation.

PARP Signaling Pathway in DNA Damage Response

Upon detection of a DNA single-strand break, PARP1 binds to the damaged site. This binding triggers its catalytic activity, leading to the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[3] This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, initiating the base excision repair pathway.[5]

PARP_Signaling cluster_0 Cellular Response to DNA Damage cluster_1 PARylation DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR->Recruitment recruits BER Base Excision Repair (BER) Recruitment->BER Repair DNA Repair & Genomic Stability BER->Repair

Caption: PARP1 activation at DNA breaks and subsequent PARylation.

Synthetic Strategies and Key Reactions

The synthesis of PARP inhibitors often involves the construction of a core scaffold that mimics the nicotinamide portion of the NAD+ substrate, allowing for competitive binding to the catalytic site of the enzyme.[7] Common structural features include an aromatic ring and a carboxamide moiety, which are crucial for forming hydrogen bonds and pi-stacking interactions within the PARP active site.[2]

A widely employed and powerful method for constructing the biaryl cores present in many PARP inhibitors is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide or triflate.[8][9] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse starting materials make it highly suitable for pharmaceutical synthesis.[10][11]

General Synthetic Workflow Example

A common strategy involves the synthesis of key fragments followed by their coupling to assemble the final inhibitor. For instance, a phthalazinone core, a key feature of Olaparib, can be synthesized and then coupled with a fluorinated benzoic acid derivative containing a piperazine moiety.

Synthetic_Workflow cluster_workflow General Synthetic Workflow for PARP Inhibitors StartA Starting Material A (e.g., Phthalhydrazide) Inter1 Intermediate 1 (e.g., Halogenated Phthalazinone Core) StartA->Inter1 Steps Coupling Suzuki-Miyaura Cross-Coupling Inter1->Coupling StartB Starting Material B (e.g., Arylboronic Acid) Inter2 Intermediate 2 (e.g., Boronic Ester of Side Chain) StartB->Inter2 Steps Inter2->Coupling Final Final PARP Inhibitor Coupling->Final Final Steps (e.g., Deprotection, Amide Coupling)

Caption: A generalized workflow for PARP inhibitor synthesis.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling for a Key Biaryl Intermediate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling, a crucial step in synthesizing many PARP inhibitors.[10][12]

Materials:

  • Aryl Halide (e.g., Intermediate 1) (1.0 eq)

  • Arylboronic Acid or Ester (e.g., Intermediate 2) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃ or NaHCO₃) (2.0 eq)

  • Solvent (e.g., Toluene/H₂O mixture or THF/H₂O)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.

Protocol: PARP-1 Enzyme Inhibition Assay

This colorimetric assay is used to determine the in vitro inhibitory activity of synthesized compounds against the PARP-1 enzyme.[4][7]

Materials:

  • PARP-1 Assay Kit (e.g., from BPS Bioscience)

  • Histone-coated 96-well plate

  • PARP-1 Enzyme

  • Biotinylated NAD+

  • Test Compounds (dissolved in DMSO)

  • Streptavidin-HRP

  • Colorimetric HRP substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • To the histone-coated wells, add the PARP-1 enzyme, activated DNA, biotinylated NAD+, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Wash the plate to remove unreacted components.

  • Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. This allows the HRP to bind to the biotinylated PAR chains attached to the histones.

  • Wash the plate again to remove unbound Streptavidin-HRP.

  • Add the colorimetric HRP substrate to each well and incubate until a sufficient color develops in the positive control wells.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Anti-Proliferative Activity in BRCA-Deficient Cell Lines

This assay evaluates the cytotoxic effect of PARP inhibitors on cancer cells with defective HRR pathways, leveraging the principle of synthetic lethality.[2]

Materials:

  • BRCA-deficient human cancer cell line (e.g., CAPAN-1 with BRCA2 mutation)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compounds

  • Cell viability reagent (e.g., Resazurin or MTS)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for 72-96 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation

Table 1: In Vitro PARP-1 Enzyme Inhibitory Activity
CompoundScaffoldPARP-1 IC₅₀ (nM)Reference
OlaparibPhthalazinone5[2]
RucaparibIndole Carboxamide1.4[4]
VeliparibBenzimidazole5.2[2]
Compound 81 Dihydrobenzofuran30[4]
Compound 16l Thienoimidazole723[2]

IC₅₀ values represent the concentration of the inhibitor required for 50% inhibition of enzyme activity.

Table 2: Anti-Proliferative Activity in BRCA-Mutated Cell Lines
CompoundCell Line (Mutation)GI₅₀ (µM)Reference
OlaparibCAPAN-1 (BRCA2)0.01[2]
OlaparibHCC1937 (BRCA1)0.09[2]
Compound 16j CAPAN-1 (BRCA2)0.02[2]
Compound 16j HCC1937 (BRCA1)0.12[2]
Compound 81 Capan-1 (BRCA2)~1.0[4]

GI₅₀ values represent the concentration of the compound that causes 50% inhibition of cell growth.

Visualization of Synthetic Lethality

The therapeutic efficacy of PARP inhibitors in specific cancer types is best explained by the concept of synthetic lethality.

Synthetic_Lethality cluster_normal Normal Cell cluster_brca BRCA-Mutant Cancer Cell N_SSB SSB N_BER BER Pathway (Blocked) N_DSB DSB N_SSB->N_DSB leads to N_PARPi PARP Inhibitor N_PARPi->N_BER blocks N_HRR HRR Pathway (Functional) N_DSB->N_HRR repaired by N_Viable Cell Viable N_HRR->N_Viable B_SSB SSB B_BER BER Pathway (Blocked) B_DSB DSB B_SSB->B_DSB leads to B_PARPi PARP Inhibitor B_PARPi->B_BER blocks B_HRR HRR Pathway (Defective) B_DSB->B_HRR cannot be repaired by B_Death Cell Death (Synthetic Lethality) B_HRR->B_Death

Caption: The principle of synthetic lethality with PARP inhibitors.

Conclusion

The development of PARP inhibitors represents a successful application of targeted cancer therapy, exploiting specific genetic vulnerabilities in tumor cells. The synthesis of these complex molecules relies on robust and versatile chemical reactions, with the Suzuki-Miyaura coupling being a prominent example. The provided protocols for synthesis and biological evaluation offer a foundational framework for researchers in the field. Continued efforts to design novel PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties are essential for expanding their therapeutic potential and overcoming mechanisms of resistance.[2][13]

References

The Pivotal Role of Pyrrolidine Derivatives in Oncology Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities that have positioned it as a cornerstone in the development of novel anticancer agents.[1][2] Its inherent structural features, including its three-dimensional nature, allow for extensive stereochemical diversity and functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] This has led to the discovery and development of a multitude of pyrrolidine derivatives with potent and selective anticancer activities, targeting various hallmarks of cancer.[4][5]

This document provides detailed application notes on the diverse roles of pyrrolidine derivatives in anticancer drug development, supported by quantitative data, experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Mechanisms of Action of Anticancer Pyrrolidine Derivatives

Pyrrolidine-based compounds exert their anticancer effects through a variety of mechanisms, often involving the modulation of key cellular processes critical for cancer cell proliferation, survival, and metastasis.

1. Induction of Apoptosis: A primary mechanism by which many pyrrolidine derivatives eliminate cancer cells is through the induction of programmed cell death, or apoptosis.[6] This is often achieved through caspase-dependent pathways. For instance, novel spiropyrrolidine heterocyclic hybrids have been shown to induce apoptosis mediated by the activation of caspase-3.[6][7][8]

2. Enzyme Inhibition: Pyrrolidine derivatives have been successfully designed to inhibit a range of enzymes that are frequently dysregulated in cancer.[4][9]

  • Kinase Inhibition: The PI3K/Akt signaling pathway, crucial for cell growth and survival, is a common target. Pyrrolidine-based compounds can act as potent inhibitors of PI3K, thereby blocking downstream signaling.[10][11]

  • Other Enzymes: Other notable enzyme targets include histone deacetylases (HDACs) and α-mannosidases, which are involved in epigenetic regulation and protein glycosylation, respectively.[3][9]

3. Receptor Antagonism: Certain pyrrolidine derivatives function as antagonists for chemokine receptors, such as CXCR4, which plays a significant role in cancer metastasis. By blocking these receptors, these compounds can inhibit the migration and invasion of cancer cells.[4][12]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various classes of pyrrolidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to allow for a comparative analysis of their potency.

Table 1: Cytotoxicity of Spirooxindole-Pyrrolidine Derivatives [13]

Compound IDCancer Cell LineIC50 (µM)
1aHCT11615.2
1bHCT1168.5

Table 2: Cytotoxicity of N-Arylpyrrolidine-2,5-dione Derivatives [13]

Compound IDCancer Cell LineIC50 (µM)
2aMCF-75.8
2bMCF-73.1

Table 3: Cytotoxicity of Pyrrolidinone-Hydrazone Derivatives [10][13][14]

Compound IDCancer Cell LineEC50 (µM)
3aPPC-110.4
3bIGR392.5

Table 4: Cytotoxicity of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide Derivatives [13][15][16]

Compound IDDerivative ClassCancer Cell Line% Viability
4aCarbohydrazideA549>100
4b1,3,4-oxadiazolethioneA54928.0
4c4-aminotriazolethioneA54929.6

Table 5: Cytotoxicity of Spiro[pyrrolidine-3,3-oxindoles] [3]

Compound IDCancer Cell LineEC50 (µM)
38dMCF-76.00
38hMCF-74.01
38iMCF-73.53

Table 6: Cytotoxicity of Thiophen-Containing Pyrrolidine Derivatives [3]

Compound IDCancer Cell LineIC50 (µM)
37eMCF-717
37eHeLa19

Table 7: Cytotoxicity of Spirooxindole/Pyrrolidine/Thiochromene Hybrids [17]

Compound IDCancer Cell LineIC50 (µM)
7dMCF-77.36 ± 0.37
7dMDA-MB2319.44 ± 0.32
7fPC38.7 ± 0.7
7kHeLa8.4 ± 0.5

Experimental Protocols

Detailed methodologies for key experiments cited in the development and evaluation of anticancer pyrrolidine derivatives are provided below.

Protocol 1: Synthesis of Spirooxindole-Pyrrolidine Derivatives

This protocol describes a general method for the three-component 1,3-dipolar cycloaddition reaction to synthesize spirooxindole-pyrrolidine scaffolds.[17]

Materials:

  • Substituted isatin derivatives

  • L-proline

  • Chalcone-based thiochromene scaffold

  • Methanol (MeOH)

  • Reflux condenser and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the isatin derivative (1 mmol) and L-proline (1.2 mmol) in methanol (20 mL) in a round-bottom flask.

  • Reflux the mixture for 30 minutes. This step generates the azomethine ylide in situ.

  • Add the chalcone-based thiochromene derivative (1 mmol) to the reaction mixture.

  • Continue to reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spirooxindole/pyrrolidine/thiochromene hybrid.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][13][15]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Pyrrolidine derivatives to be tested

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Prepare serial dilutions of the pyrrolidine derivatives in cell culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 24-72 hours.[13]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[6][8]

Materials:

  • Cancer cells treated with pyrrolidine derivatives

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • 96-well plate

  • Microplate reader (for colorimetric or fluorometric detection)

Procedure:

  • Treat cancer cells with the pyrrolidine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).

  • Harvest the cells and lyse them using a suitable lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the proteins.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for pNA substrate) or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the caspase-3 activity relative to the untreated control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the anticancer activity of pyrrolidine derivatives.

PI3K_Akt_Pathway PD1 Pyrrolidine Derivative (e.g., PD1) PI3K PI3Kα PD1->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Proliferation, Survival) Akt->Downstream Promotes

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by a pyrrolidine derivative.[11]

Apoptosis_Pathway Pyrrolidine Spiropyrrolidine Derivative Mitochondria Mitochondrial Stress Pyrrolidine->Mitochondria Induces Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Caspase-dependent apoptotic pathway induced by spiropyrrolidine derivatives.[6]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Chemical Synthesis (e.g., 1,3-dipolar cycloaddition) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Test Compounds Mechanism Mechanism of Action (e.g., Caspase Assay) Cytotoxicity->Mechanism Active Compounds

Caption: General experimental workflow for the development of anticancer pyrrolidine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(3-Chlorophenyl)pyrrolidine. Our goal is to help you improve your reaction yields and overcome common experimental hurdles.

Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of this compound. A common synthetic route starts from 3-chlorobenzoic acid, proceeding through key intermediates such as 4-(3-chlorophenyl)-4-oxobutanoic acid and 5-(3-chlorophenyl)pyrrolidin-2-one.

Issue 1: Low Yield in the Reductive Amination of 4-(3-Chlorophenyl)-4-oxobutanoic acid

Question: My yield for the reductive amination of 4-(3-chlorophenyl)-4-oxobutanoic acid with ammonia is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in this step are often attributed to several factors:

  • Incomplete Imine Formation: The equilibrium between the keto-acid and the intermediate imine may not favor the imine.

    • Troubleshooting:

      • Dehydration: Use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the imine.

      • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting side reactions.

  • Side Reactions: The starting material or product can undergo side reactions under the reaction conditions.

    • Troubleshooting:

      • Over-reduction: The keto group can be reduced to an alcohol before amination. To avoid this, use a reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

      • Polymerization: The starting material or intermediates can polymerize. Ensure a homogenous reaction mixture and avoid excessively high temperatures.

  • Inefficient Reduction: The chosen reducing agent may not be effective.

    • Troubleshooting:

      • Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it is less selective and may reduce the ketone. NaBH₃CN and NaBH(OAc)₃ are generally preferred for reductive aminations.

      • Reaction Conditions: Ensure the reducing agent is added at the appropriate temperature (often 0 °C to room temperature) and that the reaction is stirred for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS.

Issue 2: Poor Yield in the Reduction of 5-(3-Chlorophenyl)pyrrolidin-2-one to this compound

Question: I am struggling to get a good yield for the final reduction of the lactam, 5-(3-chlorophenyl)pyrrolidin-2-one. What are the common pitfalls and how can I optimize this step?

Answer: The reduction of a lactam to a cyclic amine is a challenging step. Here are some common issues and solutions:

  • Harsh Reducing Agents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction or side reactions.

    • Troubleshooting:

      • Alternative Reducing Agents: Consider using borane complexes such as Borane-THF complex (BH₃·THF) or Borane-dimethyl sulfide complex (BMS), which are often milder and more selective for lactam reduction.

      • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature or reflux as needed. This can help to control the reactivity of the reducing agent.

  • Incomplete Reaction: The lactam may be resistant to reduction.

    • Troubleshooting:

      • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used (typically 2-4 equivalents).

      • Reaction Time and Temperature: The reaction may require prolonged heating (reflux) to go to completion. Monitor the reaction progress carefully.

  • Work-up Issues: The product, being a basic amine, can be lost during the work-up procedure.

    • Troubleshooting:

      • pH Adjustment: After quenching the reaction (e.g., with methanol or water), carefully adjust the pH to be basic (pH > 10) before extraction with an organic solvent. This ensures the amine is in its free base form and is more soluble in the organic layer.

      • Thorough Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed synthetic pathway starts with 3-chlorobenzoic acid and proceeds in four main steps:

  • Friedel-Crafts Acylation: Reaction of 3-chlorobenzoyl chloride (prepared from 3-chlorobenzoic acid) with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-(3-chlorophenyl)-4-oxobutanoic acid.

  • Reductive Amination and Cyclization: The keto-acid undergoes reductive amination with an ammonia source, followed by spontaneous cyclization to yield the lactam, 5-(3-chlorophenyl)pyrrolidin-2-one.

  • Lactam Reduction: The lactam is then reduced to the target molecule, this compound.

Q2: What are some common side products I should look out for?

A2: During the synthesis, several side products can form:

  • In the reductive amination step, the corresponding alcohol, 4-(3-chlorophenyl)-4-hydroxybutanoic acid, can be formed if the ketone is reduced before amination.

  • During the lactam reduction, incomplete reduction can leave starting material, or over-reduction could potentially lead to ring-opening, though this is less common with milder reducing agents.

  • Elimination reactions can also occur, particularly if the reaction conditions are too harsh, leading to the formation of unsaturated pyrrolidine derivatives.

Q3: How can I purify the final product, this compound?

A3: Purification of the final amine can typically be achieved by the following methods:

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.

  • Column Chromatography: Silica gel column chromatography is a common method. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent the amine from streaking on the silica gel) is often effective.

  • Crystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride or tartrate salt) which can then be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventTemperature (°C)Selectivity for Imine vs. KetonePotential Issues
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 - 25ModerateCan reduce the starting ketone.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Acetonitrile20 - 25HighToxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, THF20 - 25HighMoisture sensitive.
Catalytic Hydrogenation (e.g., H₂/Pd-C)Methanol, Ethanol25 - 50HighMay require pressure equipment.

Table 2: Comparison of Reducing Agents for Lactam Reduction

Reducing AgentTypical SolventTemperature (°C)Relative ReactivityPotential Issues
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether0 - 35Very HighHighly reactive, can cause over-reduction.
Borane-THF Complex (BH₃·THF)THF0 - 65HighRequires careful handling (moisture sensitive).
Borane-DMS Complex (BMS)THF0 - 65HighStrong odor.

Experimental Protocols

Protocol 1: Synthesis of 5-(3-Chlorophenyl)pyrrolidin-2-one

This protocol outlines the reductive amination and cyclization of 4-(3-chlorophenyl)-4-oxobutanoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(3-chlorophenyl)-4-oxobutanoic acid (1.0 eq) in a suitable solvent such as methanol.

  • Ammonia Source: Add an excess of an ammonia source, such as ammonium acetate (3-5 eq).

  • Imine Formation: Heat the mixture to reflux for 2-4 hours to facilitate imine formation and cyclization.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (2.0-3.0 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of 5-(3-chlorophenyl)pyrrolidin-2-one.

  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 5-(3-chlorophenyl)pyrrolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reducing Agent Addition: Cool the solution to 0 °C and slowly add Borane-THF complex (1.0 M in THF, 2.0-3.0 eq) via a syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by 1 M HCl.

  • Work-up: Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex. Cool to room temperature and basify with a concentrated NaOH solution to pH > 10. Extract the aqueous layer with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow start 3-Chlorobenzoic Acid step1 Friedel-Crafts Acylation (e.g., Succinic Anhydride, AlCl3) start->step1 intermediate1 4-(3-Chlorophenyl)-4-oxobutanoic Acid step1->intermediate1 step2 Reductive Amination & Cyclization (e.g., NH4OAc, NaBH4) intermediate1->step2 intermediate2 5-(3-Chlorophenyl)pyrrolidin-2-one step2->intermediate2 step3 Lactam Reduction (e.g., BH3-THF) intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway for this compound.

troubleshooting_logic low_yield Low Yield in Reductive Amination cause1 Incomplete Imine Formation low_yield->cause1 cause2 Side Reactions (e.g., Over-reduction) low_yield->cause2 cause3 Inefficient Reduction low_yield->cause3 solution1a Use Dean-Stark Trap cause1->solution1a solution1b Control pH (5-6) cause1->solution1b solution2 Use Selective Reducing Agent (e.g., NaBH3CN) cause2->solution2 solution3 Optimize Reducing Agent/ Conditions cause3->solution3

Caption: Troubleshooting workflow for low yield in reductive amination.

troubleshooting side reactions in 2-(3-Chlorophenyl)pyrrolidine catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(3-Chlorophenyl)pyrrolidine catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions and optimizing experimental outcomes. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organocatalysis?

This compound is a chiral secondary amine commonly employed as an organocatalyst in various asymmetric transformations. Its primary applications are in enamine and iminium ion catalysis. Key reactions include:

  • Michael Additions: Catalyzing the conjugate addition of nucleophiles (often aldehydes or ketones) to α,β-unsaturated carbonyl compounds.

  • Aldol Reactions: Facilitating the asymmetric addition of a ketone enolate to an aldehyde.

  • Mannich Reactions: Promoting the three-component reaction of an aldehyde, an amine, and a ketone.

The presence of the 3-chlorophenyl group can influence the catalyst's steric and electronic properties, which in turn affects its reactivity and selectivity.

Q2: I am observing low enantioselectivity in my reaction. What are the potential causes and how can I improve it?

Low enantioselectivity is a common issue in asymmetric catalysis. Several factors can contribute to this problem:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in controlling the energy difference between the transition states leading to the major and minor enantiomers.

  • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and the stability of the transition states.

  • Presence of Impurities: Water or other protic impurities can interfere with the catalytic cycle by competing with the substrate for binding to the catalyst or by protonating the enamine intermediate.

  • Catalyst Racemization or Degradation: Although generally stable, the catalyst may undergo racemization or degradation under harsh reaction conditions (e.g., strong acids/bases or high temperatures).

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed temp Optimize Reaction Temperature (Typically lower temperatures favor higher ee) start->temp solvent Screen Different Solvents (Vary polarity, e.g., Toluene, CH2Cl2, THF) temp->solvent impurities Ensure Anhydrous Conditions (Dry solvents and reagents, use inert atmosphere) solvent->impurities catalyst_check Verify Catalyst Purity and Loading (Check for racemization, optimize concentration) impurities->catalyst_check end Improved Enantioselectivity catalyst_check->end

Caption: Troubleshooting workflow for improving low enantioselectivity.

Q3: My reaction is producing a significant amount of the undesired diastereomer. How can I improve diastereoselectivity?

Poor diastereoselectivity often arises from unfavorable steric interactions in the transition state. The facial selectivity of the nucleophile's approach to the electrophile is key.

  • Steric Hindrance: The substituents on both the nucleophile and the electrophile can influence the preferred direction of attack.

  • Catalyst Structure: The conformation of the catalyst and its interaction with the substrates are crucial in dictating the stereochemical outcome.

  • Reaction Conditions: As with enantioselectivity, temperature and solvent can affect the diastereomeric ratio.

To improve diastereoselectivity, consider modifying the substrates to enhance steric differentiation or screening different catalyst derivatives if available. Systematic optimization of reaction temperature and solvent is also recommended.

Troubleshooting Guides

Issue 1: Formation of Side Products in Michael Additions

In a typical Michael addition of a ketone to a nitroolefin catalyzed by this compound, you might observe the formation of unexpected byproducts.

Potential Side Reactions:

  • Double Addition: The Michael adduct, which still possesses an acidic proton, can act as a nucleophile and add to a second molecule of the nitroolefin.

  • Self-Condensation of the Ketone (Aldol Reaction): The ketone can undergo a self-aldol reaction, especially at higher temperatures or catalyst loadings.

  • Polymerization of the Nitroolefin: Electron-deficient nitroolefins can be prone to polymerization, particularly in the presence of basic impurities.

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Double Addition Product High concentration of nitroolefin relative to the ketone.Use a slight excess of the ketone (1.2-1.5 equivalents). Add the nitroolefin slowly to the reaction mixture.
Ketone Self-Condensation High reaction temperature or prolonged reaction time.Lower the reaction temperature. Monitor the reaction closely by TLC and quench it upon completion.
Polymerization Presence of basic impurities. High concentration of nitroolefin.Purify the nitroolefin before use. Ensure all reagents and solvents are pure. Use a lower concentration of the nitroolefin.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

  • To a stirred solution of this compound (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL) at room temperature, add cyclohexanone (2.0 mmol).

  • Stir the mixture for 10 minutes.

  • Add β-nitrostyrene (1.0 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

Issue 2: Side Reactions in Aldol Reactions

When catalyzing an aldol reaction between a ketone and an aldehyde, several side reactions can reduce the yield of the desired product.

Potential Side Reactions:

  • Dehydration of the Aldol Adduct: The initially formed β-hydroxy ketone can eliminate water to form an α,β-unsaturated ketone (the aldol condensation product). This is often favored by higher temperatures and acidic or basic conditions.

  • Cannizzaro Reaction (for aldehydes without α-hydrogens): In the presence of a base, two molecules of an aldehyde lacking α-hydrogens can disproportionate to form a primary alcohol and a carboxylic acid.

  • Self-Condensation of the Aldehyde: If the aldehyde possesses α-hydrogens, it can undergo self-aldol condensation.

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Formation of α,β-unsaturated ketone High reaction temperature. Acidic or basic impurities.Perform the reaction at a lower temperature. Use purified reagents and solvents. Quench the reaction carefully with a neutral or slightly acidic buffer.
Cannizzaro or Self-Condensation Products Slow rate of the desired aldol reaction.Increase the concentration of the ketone nucleophile. Optimize the catalyst loading.

Logical Flow for Aldol Reaction Troubleshooting

G start Aldol Reaction Initiated check_product Analyze Crude Product Mixture (TLC, NMR) start->check_product main_product Desired Aldol Adduct check_product->main_product High Yield enone α,β-Unsaturated Ketone (Dehydration Product) check_product->enone Significant Amount self_cond Self-Condensation Products check_product->self_cond Observed optimize_temp Lower Reaction Temperature enone->optimize_temp purify_reagents Purify Reagents and Solvents enone->purify_reagents optimize_conc Adjust Reactant Stoichiometry self_cond->optimize_conc optimize_temp->start purify_reagents->start optimize_conc->start

Technical Support Center: Purification of 2-(3-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(3-Chlorophenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are flash column chromatography and recrystallization of its hydrochloride salt. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, regioisomers (e.g., 2-(2-chlorophenyl)pyrrolidine or 2-(4-chlorophenyl)pyrrolidine), and byproducts from the cyclization reaction. The specific impurity profile will depend on the synthetic route employed.

Q3: My purified this compound appears as an oil, but I was expecting a solid. Is this normal?

A3: this compound as a free base is often an oil or a low-melting solid at room temperature. To obtain a stable, crystalline solid, it is typically converted to its hydrochloride salt.

Q4: How can I convert the oily free base of this compound to its hydrochloride salt?

A4: To convert the free base to the hydrochloride salt, dissolve the purified oil in a suitable solvent like diethyl ether or ethyl acetate. Then, add a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration.

Troubleshooting Guides

Flash Column Chromatography

Problem: The separation of this compound from impurities on the silica gel column is poor.

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point is a gradient of 5% to 30% ethyl acetate in hexane. For basic compounds like pyrrolidines, adding a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.
Column Overloading Too much crude material was loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Improper Column Packing Air bubbles or cracks in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly and the silica gel is fully wetted with the initial eluent before loading the sample.
Co-eluting Impurities The impurity may have a very similar polarity to the product. In this case, consider using a different stationary phase (e.g., alumina) or an alternative purification technique like recrystallization.
Recrystallization of this compound Hydrochloride

Problem: The compound does not crystallize from the solution upon cooling.

Possible Cause Solution
Solution is Not Saturated Too much solvent was used. Slowly evaporate some of the solvent to concentrate the solution and then try cooling again.
Solution Cooled Too Quickly Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Oily Impurities Oily impurities can prevent crystallization. Try adding a small seed crystal of the pure compound to induce crystallization. If that fails, the material may need to be further purified by column chromatography before recrystallization.

Problem: The yield of recrystallized product is low.

Possible Cause Solution
Too Much Solvent Used A significant portion of the product remains dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Washing with Room Temperature Solvent Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Incomplete Crystallization Ensure the solution is sufficiently cooled. After reaching room temperature, placing the flask in an ice bath for at least 30 minutes can maximize crystal formation.

Data Presentation

The following table summarizes typical parameters for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions and the purity of the crude material.

Purification MethodTypical Yield (%)Purity (by HPLC, %)Key Parameters
Flash Column Chromatography 60 - 85>98Stationary Phase: Silica gel (230-400 mesh)Eluent: Gradient of 5-30% Ethyl Acetate in Hexane (+ 0.5% Triethylamine)
Recrystallization (as HCl salt) 70 - 90>99Solvent: Isopropanol or Ethanol/Diethyl Ether mixture

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of crude this compound using a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Prepare the Column: Slurry pack a glass column with silica gel in hexane. The amount of silica gel should be approximately 20-100 times the weight of the crude material.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude material onto a small amount of silica gel.

  • Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine). Gradually increase the polarity of the eluent (e.g., to 70:30 hexane:ethyl acetate).

  • Collect Fractions: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound as an oil.

Protocol 2: Recrystallization of this compound Hydrochloride

This protocol is for the purification of the hydrochloride salt of this compound.

Materials:

  • Crude this compound hydrochloride

  • Isopropanol

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask and add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: As the solution cools, crystals of the purified hydrochloride salt will form. To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

PurificationWorkflow Crude Crude this compound Chromatography Flash Column Chromatography Crude->Chromatography Recrystallization Recrystallization (as HCl salt) Crude->Recrystallization PureOil Pure Free Base (Oil) Chromatography->PureOil PureSalt Pure Hydrochloride (Solid) Recrystallization->PureSalt Conversion Convert to HCl salt PureOil->Conversion Conversion->PureSalt

Caption: General workflow for the purification of this compound.

TroubleshootingChromatography Start Poor Separation in Column Chromatography CheckSolvent Is the solvent system appropriate? Start->CheckSolvent CheckLoad Is the column overloaded? CheckSolvent->CheckLoad Yes AdjustSolvent Optimize eluent polarity. Add triethylamine. CheckSolvent->AdjustSolvent No CheckPacking Is the column packed correctly? CheckLoad->CheckPacking No ReduceLoad Reduce sample load. CheckLoad->ReduceLoad Yes CoElution Are impurities co-eluting? CheckPacking->CoElution Yes RepackColumn Repack the column carefully. CheckPacking->RepackColumn No AltMethod Consider alternative purification method (e.g., Recrystallization). CoElution->AltMethod

Caption: Troubleshooting decision tree for flash column chromatography.

Technical Support Center: Stereoselective Synthesis of 2-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of 2-substituted pyrrolidines. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-substituted pyrrolidines, offering potential causes and actionable solutions.

Problem 1: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions

Question: My 1,3-dipolar cycloaddition reaction to form a 2-substituted pyrrolidine is resulting in a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in [3+2] cycloadditions is often related to the facial selectivity of the approach of the azomethine ylide and the dipolarophile.[1] The steric and electronic properties of the substituents on both components play a critical role. Here are several factors to investigate:

  • Temperature: Diastereoselectivity can be highly dependent on temperature. Running the reaction at a lower temperature often favors the formation of the thermodynamically more stable transition state, potentially leading to a higher diastereomeric excess (d.e.).[2]

  • Catalyst System: The choice of catalyst is crucial, especially in asymmetric catalysis. For instance, in metal-catalyzed reactions, both the metal precursor and the chiral ligand are critical. The catalyst loading may also require optimization.[2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. It is advisable to screen a range of solvents with varying properties.

  • Substituent Effects: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can direct the cycloaddition to favor one diastereomer. Modifying these groups can significantly enhance selectivity.[1] For example, the electronic nature of the substituent on the dipolarophile is a key determinant. Electron-withdrawing groups can direct the cycloaddition.[1]

Problem 2: Low Enantioselectivity in Asymmetric Syntheses

Question: I am using a chiral catalyst/auxiliary for the synthesis of a 2-substituted pyrrolidine, but the enantiomeric excess (e.e.) of my product is low. What are the possible reasons and how can I improve it?

Answer: Low enantioselectivity can stem from several factors related to the catalyst, substrate, and reaction conditions. Here are some troubleshooting steps:

  • Catalyst Purity and Integrity: Ensure the chiral catalyst or auxiliary is of high purity and has not degraded. Impurities can sometimes catalyze the non-selective background reaction.

  • Ligand Choice: In metal-catalyzed reactions, the structure of the chiral ligand is paramount. Small changes to the ligand's steric or electronic properties can have a profound impact on enantioselectivity. Screening a library of ligands is often a necessary step.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature is a common strategy to improve enantioselectivity, as it can amplify the small energy difference between the diastereomeric transition states.

    • Concentration: The concentration of the reactants and the catalyst can influence the reaction kinetics and potentially the enantioselectivity.

    • Additives: In some cases, the presence of additives (e.g., a Lewis acid or base) can improve the organization of the transition state and enhance enantioselectivity.

  • Substrate-Catalyst Mismatch: Not all chiral catalysts are effective for all substrates. There might be an inherent mismatch between your substrate and the chosen catalytic system. It may be necessary to explore different classes of catalysts. Biocatalytic approaches, for example using transaminases, have shown excellent enantioselectivity for the synthesis of certain 2-substituted pyrrolidines.[3][4]

Problem 3: Competing Side Reactions and Low Yield

Question: My reaction is producing a low yield of the desired 2-substituted pyrrolidine, and I am observing several side products. How can I minimize these side reactions?

Answer: Low yields and the formation of side products are common challenges. A systematic approach to troubleshooting is essential.

  • Inert Atmosphere: If any of the reagents or intermediates are sensitive to oxygen or moisture, ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity and Stoichiometry: Verify the purity of all starting materials and reagents. Incorrect stoichiometry can lead to unreacted starting materials and the formation of byproducts.

  • Reaction Temperature and Time:

    • If the reaction is slow, consider increasing the temperature or extending the reaction time. However, be aware that higher temperatures can sometimes promote decomposition or side reactions.

    • Conversely, if side reactions are prevalent, lowering the temperature may improve selectivity for the desired product.

  • Protecting Groups: The choice of protecting groups, particularly on the nitrogen atom of the pyrrolidine precursor, can be critical. Some protecting groups can influence the stereochemical outcome or the propensity for side reactions.[5][6] For instance, in the synthesis of 2,5-disubstituted pyrrolidines from pyroglutamic acid-derived hemiaminals, carbamates favor the formation of cis-pyrrolidines, while a benzamide group favors the trans-isomer.[5][6]

Below is a general workflow for troubleshooting low reaction yield.

low_yield_workflow start Low Reaction Yield check_kinetics Slow Kinetics? start->check_kinetics check_reagents Inactive Reagents? start->check_reagents check_stability Thermal Instability? start->check_stability check_oxidation Oxidation Occurring? start->check_oxidation check_extraction Poor Extraction? start->check_extraction check_purification Co-elution During Chromatography? start->check_purification solution_kinetics Increase Temperature or Reaction Time check_kinetics->solution_kinetics solution_reagents Check Reagent/Catalyst Quality and Stoichiometry check_reagents->solution_reagents solution_stability Lower Temperature check_stability->solution_stability solution_oxidation Use Inert Atmosphere (N2 or Ar) check_oxidation->solution_oxidation solution_extraction Optimize Extraction pH (Acid/Base Wash) check_extraction->solution_extraction solution_purification Change Chromatography (e.g., different stationary phase) check_purification->solution_purification

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for accessing stereochemically pure 2-substituted pyrrolidines?

A1: There are several key strategies, each with its own advantages and challenges:

  • Functionalization of the Chiral Pool: This approach utilizes readily available, enantiomerically pure starting materials like proline, hydroxyproline, and pyroglutamic acid.[7][8] The existing stereocenters are used to control the introduction of new substituents.

  • Asymmetric Catalysis: This is a powerful method that uses a chiral catalyst to induce stereoselectivity in a reaction starting from achiral or racemic precursors. A prominent example is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[9]

  • Substrate-Controlled Diastereoselective Reactions: In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed.

  • Biocatalysis: Enzymes, such as transaminases, can be used to catalyze the stereoselective synthesis of 2-substituted pyrrolidines, often with very high enantioselectivity.[3][4]

  • Formation of the Pyrrolidine Ring from Acyclic Precursors: This less common approach involves the stereoselective cyclization of an acyclic starting material.[7]

Q2: How does the choice of the nitrogen protecting group influence the stereochemical outcome?

A2: The nitrogen protecting group can have a significant impact on the stereoselectivity of reactions to form 2-substituted pyrrolidines. It can influence the conformation of intermediates and transition states through steric and electronic effects. For example, in the synthesis of 2,5-disubstituted pyrrolidines, the nature of the nitrogen protection was found to be critical for controlling the stereochemical outcome of the reduction of enamines derived from pyroglutamic acid.[10] In another instance, the reaction of a pyroglutamic acid-derived hemiaminal with an electron-rich aromatic could be directed to produce either the cis- or trans-2,5-disubstituted pyrrolidine by changing the nitrogen protecting group from a carbamate to a benzamide.[5][6]

Q3: My 1,3-dipolar cycloaddition is giving a mixture of regioisomers. How can I improve regioselectivity?

A3: The formation of regioisomeric mixtures is a common issue when the electronic and steric properties of the azomethine ylide and the dipolarophile are not sufficiently differentiated.[1] Here are some troubleshooting steps:

  • Modify the Dipolarophile: The electronic nature of the substituent on the dipolarophile is a key determinant of regioselectivity. Using a dipolarophile with a strong electron-withdrawing group can help to direct the cycloaddition.[1]

  • Alter the Azomethine Ylide: The substituents on the azomethine ylide also influence the frontier molecular orbital (FMO) energies, which control the reaction's regioselectivity. Generating the ylide from different amino acid esters or imines can alter this outcome.[1]

  • Employ a Catalyst: The use of a Lewis acid or a transition metal catalyst can enhance regioselectivity by coordinating to one of the reactants and altering its electronic properties.[1]

Below is a logical diagram illustrating the factors influencing regioselectivity in 1,3-dipolar cycloadditions.

regioselectivity_factors regioselectivity Regioselectivity fmo Frontier Molecular Orbital (FMO) Energies regioselectivity->fmo steric Steric Hindrance regioselectivity->steric catalysis Catalysis regioselectivity->catalysis dipolarophile Dipolarophile Substituents fmo->dipolarophile ylide Azomethine Ylide Substituents fmo->ylide steric->dipolarophile steric->ylide lewis_acid Lewis Acid/Transition Metal catalysis->lewis_acid

Caption: Factors influencing regioselectivity.

Experimental Protocols

Key Experiment: Biocatalytic Asymmetric Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine

This protocol is adapted from a published procedure utilizing a transaminase for the stereoselective synthesis of a 2-substituted pyrrolidine.[3]

Materials:

  • ω-chloroketone precursor

  • Transaminase enzyme

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine (IPA) as amine donor

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (KPi-buffer)

  • Sodium hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE)

  • p-Toluenesulfonic acid monohydrate (TsOH·H2O)

Procedure:

  • To a reaction vessel, add the transaminase (10 mg/mL), the ω-chloroketone (50 mM), PLP (1 mM), IPA (1 M), and DMSO (20% v/v) in KPi-buffer (100 mM, pH 8).

  • The reaction mixture is incubated at 37 °C with shaking (700 rpm) for 48 hours.

  • For piperidine synthesis, a subsequent addition of NaOH (e.g., 50 μL of 10 M) may be required, followed by further incubation for 1 hour.

  • The product can be isolated by extraction with an organic solvent like MTBE.

  • The chiral amine product can be precipitated as a salt by the addition of an acid, such as a solution of tosic acid monohydrate in MTBE.

  • The precipitate is isolated by vacuum filtration, washed with cold MTBE, and dried under vacuum.

Data Presentation

The following table summarizes the results for the biocatalytic synthesis of various 2-arylpyrrolidines, demonstrating the high enantioselectivity achieved with this method.[4]

ProductEnzymeYield (%)e.e. (%)
(R)-2-phenylpyrrolidineTransaminase A85>99.5
(S)-2-phenylpyrrolidineTransaminase B90>99.5
(R)-2-(p-chlorophenyl)pyrrolidineTransaminase A84>99.5
(S)-2-(p-chlorophenyl)pyrrolidineTransaminase B88>99.5
(R)-2-(p-methoxyphenyl)pyrrolidineTransaminase A75>99.5
(S)-2-(p-methoxyphenyl)pyrrolidineTransaminase B80>99.5

Data is illustrative and based on reported high-performance liquid chromatography (HPLC) yields and enantiomeric excesses.[4]

This technical support guide is intended to provide general assistance. Specific reaction conditions and outcomes will depend on the exact substrates, reagents, and experimental setup used. Always consult the relevant literature and perform appropriate safety assessments before conducting any chemical synthesis.

References

overcoming poor substrate reactivity in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to overcoming poor substrate reactivity in pyrrolidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments, with a focus on unreactive substrates.

Q1: My [3+2] cycloaddition reaction is failing with an electron-deficient alkene. What strategies can I employ to promote the reaction?

A1: Poor reactivity of electron-deficient alkenes is a common challenge in [3+2] dipolar cycloadditions with azomethine ylides. Here are several troubleshooting strategies:

  • Catalyst System Modification: The choice of catalyst is critical. For instance, in reactions with α-substituted acrylates, which can be sterically hindered and poorly activated, a Silver/phosphine ligand system such as AgHMDS/DTBM-Segphos or Ag2O/CA-AA-Amidphos can be effective for achieving high yields and stereoselectivity.[1]

  • Lewis Acid Catalysis: Lewis acids can activate the electron-deficient alkene, making it more susceptible to nucleophilic attack by the azomethine ylide. Screening different Lewis acids (e.g., Zn(OTf)₂, Sc(OTf)₃, Yb(OTf)₃) can help identify an effective catalyst for your specific substrate combination.[2][3]

  • Photochemical Activation (EDA Complexes): For some systems, visible-light-induced formation of an electron donor-acceptor (EDA) complex between the alkene and an amine-tethered N-hydroxyphthalimide (NHPI) ester can initiate the reaction without an external photocatalyst.[4][5][6] This method is effective for both electron-rich and electron-deficient alkenes.[4][5]

  • Solvent and Temperature Optimization: Systematically screen a range of solvents with varying polarities. Less polar solvents may sometimes enhance stereoselectivity. Increasing the reaction temperature can overcome the activation energy barrier, but this must be balanced against potential side reactions and decomposition. For sterically hindered substrates, raising the temperature to 40°C has been shown to accelerate the reaction without compromising enantioselectivity.[7]

Q2: I am attempting an intramolecular cyclization to form a pyrrolidine, but the C-H bond is unactivated. How can I achieve this transformation?

A2: Intramolecular C-H amination is a powerful but challenging method for pyrrolidine synthesis from substrates lacking reactive functional groups. Success hinges on the right catalytic system to activate the C-H bond.

  • Transition Metal Catalysis:

    • Palladium: Palladium catalysts are effective for the intramolecular amination of unactivated C-H bonds at the γ and δ positions of picolinamide (PA) protected amine substrates.[8] This method offers predictable selectivity with low catalyst loading.[8]

    • Copper: Copper-catalyzed intramolecular amination of remote unactivated C(sp³)-H bonds can provide good yields of pyrrolidines under mild conditions.[8][9]

    • Rhodium and Iridium: Dirhodium catalysts can facilitate intramolecular nitrene insertion into sp³ C-H bonds.[8] Iridium-based catalysts are used in "borrowing hydrogen" methodologies, which allow for the synthesis of N-heterocycles from diols and primary amines.[8]

    • Iron: Iron complexes like [FeIII(TF₄DMAP)Cl] can catalyze both inter- and intramolecular sp³ C-H amination using alkyl or aryl azides as nitrene precursors.[8]

  • Biocatalysis: Engineered enzymes, such as cytochrome P450s (specifically P411 variants), can catalyze the direct insertion of a nitrene (generated from an azide precursor) into an unactivated C-H bond to form the pyrrolidine ring with high enantioselectivity.[10][11]

  • Radical-based Methods: An operationally simple approach involves using molecular iodine (I₂) as the sole oxidant under transition-metal-free conditions to achieve direct δ-amination of sp³ C-H bonds.[8]

Q3: My substrates are sterically hindered, leading to low or no yield. How can I overcome this steric hindrance?

A3: Steric hindrance is a significant barrier to reactivity. The following approaches can be effective:

  • Catalyst Selection: For sterically demanding substrates in [3+2] cycloadditions, specific catalyst systems are designed to accommodate bulkier groups while maintaining high stereocontrol. For example, certain silver-based catalysts with bulky phosphine ligands have proven effective.[1] In cases of C-H arylation, using a directing group can overcome steric hindrance and control regioselectivity.[12]

  • Reaction Conditions:

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[7] However, this should be done cautiously to avoid byproduct formation.

    • High Pressure: High-pressure conditions (in the kbar range) can promote reactions that are sterically disfavored at atmospheric pressure by reducing the activation volume. This has been successfully applied in phase-transfer catalyzed reactions for pyrrolidine synthesis.

  • Substrate Modification: While not always ideal, modifying one of the substrates to reduce its steric bulk can be a viable strategy. For example, in reductive amination, increasing the steric bulk on the amine substituent can surprisingly improve diastereocontrol in some cases.[13]

Q4: I am struggling with the synthesis of a highly substituted (polysubstituted) pyrrolidine from simple precursors. What advanced methods are available?

A4: The synthesis of polysubstituted pyrrolidines often requires more advanced strategies, especially when dealing with unreactive precursors.

  • Iridium-Catalyzed Reductive Azomethine Ylide Generation: This method allows for the formation of azomethine ylides from stable and abundant tertiary amides and lactams, which are typically unreactive precursors. Using Vaska's complex ([IrCl(CO)(PPh₃)₂]), a broad range of polysubstituted pyrrolidines can be accessed through subsequent [3+2] cycloaddition with electron-deficient alkenes.[13][14][15]

  • Multi-component Reactions: These reactions combine three or more starting materials in a single step to form complex products with high atom economy. For example, a three-component reaction of a cyclic amine, an aryl aldehyde, and an olefinic oxindole can produce spirooxindole-pyrrolidines with high diastereoselectivity.[16]

  • Sequential Cycloadditions: A [2+2]/[2+3] cycloaddition strategy between nonstabilized azomethine ylides, alkynes, and silyl enol ethers can be used to generate densely substituted fused pyrrolidines.[17]

Data Presentation

The following tables summarize quantitative data for selected catalytic systems used to overcome poor substrate reactivity.

Table 1: Comparison of Catalytic Systems for Intramolecular C-H Amination

Catalyst SystemSubstrate TypeKey FeaturesTypical YieldReference
Pd(OAc)₂ Picolinamide (PA) protected aminesLow catalyst loading, inexpensive reagentsGood to Excellent[8]
Cu(I)/Cu(II) Complexes N-fluoride amidesMild conditions, tolerates various functional groupsGood to Excellent[8][9]
Dirhodium-catalysis Precursors with nitrene stabilizing groupsRegio- and diastereoselectiveVery Good[8]
[FeIII(TF₄DMAP)Cl] Alkyl/Aryl AzidesHigh chemo- and regioselectivityGood[8]
Engineered Cytochrome P411 Organic AzidesHigh enantioselectivity (up to 99:1 er)Moderate to Good (up to 74%)[11]

Table 2: Strategies for Activating Unreactive Alkenes in [3+2] Cycloadditions

StrategyCatalyst/ReagentSubstrate ScopeKey AdvantageTypical YieldReference
Lewis Acid Catalysis Yb(OTf)₃Arylvinylidenecyclopropanes + IminoacetatesSelective formation of pyrrolidinesModerate to Good[2]
EDA Complex Formation Visible Light (390-470 nm), NHPI EsterElectron-rich and -deficient alkenesCatalyst-free, mild conditions45-72%[4][5][6]
Iridium Catalysis Vaska's complex, TMDSTertiary amides + electron-deficient alkenesAccess from unreactive amide precursorsGood to Excellent[13][14][15]
Silver Catalysis AgHMDS/DTBM-SegphosSterically hindered α-substituted acrylatesHigh diastereo- and enantioselectivityHigh[1]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Reductive [3+2] Cycloaddition of Amides

This protocol is adapted from the iridium-catalyzed reductive generation of azomethine ylides for pyrrolidine synthesis.[13][14]

  • Preparation: To an oven-dried vial, add the amide substrate (0.25 mmol, 1.0 equiv), the electron-deficient alkene (0.5 mmol, 2.0 equiv), and Vaska's complex ([IrCl(CO)(PPh₃)₂], 1 mol%).

  • Reaction Setup: The vial is sealed with a septum and purged with argon or nitrogen. Anhydrous toluene (1 mL) is added via syringe, followed by tetramethyldisiloxane (TMDS) (0.5 mmol, 2.0 equiv).

  • Execution: The reaction mixture is stirred at room temperature for 16 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired polysubstituted pyrrolidine.

Protocol 2: Biocatalytic Intramolecular C-H Amination using Engineered Cytochrome P411

This protocol provides a general workflow for enzymatic C-H amination.[11]

  • Catalyst Preparation: E. coli cells expressing the engineered P411 variant (e.g., P411-PYS-5149) are cultured and harvested. The resulting cell paste is used directly as the catalyst.

  • Reaction Setup: In a sealed vial, the azide substrate (e.g., (4-azidobutyl)benzene) is dissolved in a suitable buffer (e.g., potassium phosphate buffer).

  • Execution: The E. coli whole-cell catalyst is added to the substrate solution. The reaction is typically performed under an inert atmosphere (e.g., in a glovebox) to prevent enzyme deactivation. The mixture is shaken at a controlled temperature (e.g., 25-30°C) for 24-48 hours.

  • Monitoring: Progress can be monitored by taking aliquots, extracting with an organic solvent, and analyzing by GC or HPLC.

  • Work-up: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography to isolate the chiral pyrrolidine. The enantiomeric ratio (er) is determined by chiral HPLC or GC.

Mandatory Visualizations

Here are diagrams describing key pathways and workflows for overcoming poor substrate reactivity.

G cluster_0 Troubleshooting Workflow for Unreactive C-H Bonds Start Low Yield in Intramolecular Cyclization (Unactivated C-H Bond) Catalyst Select Catalytic System Start->Catalyst TM Transition Metal Catalysis (Pd, Cu, Rh, Fe, Ir) Catalyst->TM Bio Biocatalysis (Engineered P450) Catalyst->Bio Radical Radical-based Method (e.g., I2 oxidant) Catalyst->Radical Optimize Optimize Reaction Conditions (Solvent, Temp, Ligands) TM->Optimize Bio->Optimize Radical->Optimize Success Successful Pyrrolidine Formation Optimize->Success G cluster_1 Activation of Electron-Deficient Alkenes for [3+2] Cycloaddition Alkene Electron-Deficient Alkene No_Reaction Poor Reactivity/ No Reaction Alkene->No_Reaction Ylide Azomethine Ylide Ylide->No_Reaction Activation Select Activation Strategy No_Reaction->Activation Lewis_Acid Lewis Acid Catalysis Activation->Lewis_Acid Photochemical Photochemical (EDA Complex) Activation->Photochemical Metal_Catalysis Specialized Metal Catalyst (e.g., Ag(I)) Activation->Metal_Catalysis Product Pyrrolidine Product Lewis_Acid->Product Photochemical->Product Metal_Catalysis->Product G cluster_2 Iridium-Catalyzed Pyrrolidine Synthesis from Amides Amide Tertiary Amide/ Lactam Ir_Catalyst [IrCl(CO)(PPh3)2] + TMDS Amide->Ir_Catalyst Ylide Azomethine Ylide Intermediate Ir_Catalyst->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Alkene Electron-Deficient Alkene Alkene->Cycloaddition Pyrrolidine Polysubstituted Pyrrolidine Cycloaddition->Pyrrolidine

References

Technical Support Center: 2-(3-Chlorophenyl)pyrrolidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize impurities during the synthesis of 2-(3-Chlorophenyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is a modern, high-purity synthesis route for this compound?

A highly effective and stereoselective method for synthesizing this compound is through a biocatalytic reductive amination pathway. This process starts with the commercially available ω-chloroketone, 4-chloro-1-(3-chlorophenyl)butan-1-one, and utilizes a transaminase (TA) enzyme to stereoselectively add an amino group, which is followed by a spontaneous intramolecular cyclization to form the desired pyrrolidine ring.[1][2] This enzymatic approach is advantageous as it can produce either the (R) or (S) enantiomer with high purity and enantiomeric excess by selecting the appropriate enzyme.[1][3]

G cluster_start Starting Materials cluster_process Biocatalytic Process cluster_product Product Formation SM1 4-chloro-1-(3-chlorophenyl)butan-1-one Enzyme Transaminase (TA) Enzyme (R)- or (S)-selective SM1->Enzyme SM2 Isopropylamine (Amine Donor) SM2->Enzyme Intermediate Chiral Amine Intermediate (unstable) Enzyme->Intermediate Reductive Amination PLP PLP (Cofactor) PLP->Enzyme Product This compound Intermediate->Product Spontaneous Cyclization

Caption: Biocatalytic synthesis of this compound.

Q2: What are the most common impurities to expect during the biocatalytic synthesis of this compound?

During the transaminase-catalyzed synthesis, several side-products and residual materials can be present as impurities. The primary concerns are unreacted starting material and byproducts from non-enzymatic side reactions.[2]

  • Unreacted Starting Material: Residual 4-chloro-1-(3-chlorophenyl)butan-1-one.

  • Hydrolysis Byproduct: The ω-chloroketone can undergo hydrolysis to form 4-hydroxy-1-(3-chlorophenyl)butan-1-one.[2]

  • Cyclopropane Byproduct: Another potential side reaction is the formation of a cyclopropyl phenyl ketone byproduct.[2]

  • Solvent Residues: Solvents used in the reaction, such as Dimethyl Sulfoxide (DMSO), may be present in the final product if not adequately removed.[2]

G cluster_paths Reaction Pathways cluster_products Resulting Species SM 4-chloro-1-(3-chlorophenyl)butan-1-one P1 Desired Reaction (Transaminase) SM->P1 P2 Side Reaction (Hydrolysis) SM->P2 P3 Side Reaction (Cyclization) SM->P3 Product This compound (Target Product) P1->Product Imp1 4-hydroxy-1-(3-chlorophenyl)butan-1-one (Impurity) P2->Imp1 Imp2 Cyclopropyl Phenyl Ketone (Impurity) P3->Imp2

Caption: Formation pathways of product and key impurities.

Q3: Which analytical methods are recommended for purity assessment and impurity profiling?

A combination of chromatographic techniques is essential for accurate purity determination and impurity identification.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) using a C18 column is the method of choice for determining the purity of the final product and quantifying polar impurities.[4] A gradient elution with a mobile phase of water (often with 0.1% TFA) and acetonitrile is typically effective.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities, including residual starting materials and non-polar byproducts.[5][6] For non-volatile products like pyrrolidines, derivatization, such as acetylation with acetic anhydride, can be performed before analysis to improve volatility.[1][2]

Troubleshooting Guide

Issue: The purity of my final this compound product is below the desired specification (>98%).

Low product purity is a common issue that can often be resolved by systematically evaluating the reaction and purification steps. This workflow provides a structured approach to identifying and resolving the root cause.

G Start Low Purity Detected (<98%) Q1 Identify Impurities (HPLC, GC-MS) Start->Q1 Impurity_SM Major Impurity: Unreacted Starting Material Q1->Impurity_SM Impurity_Side Major Impurity: Side-Products (e.g., Hydrolysis) Q1->Impurity_Side Impurity_Other Multiple Minor Impurities Q1->Impurity_Other Sol_SM1 Increase Reaction Time or Enzyme Concentration Impurity_SM->Sol_SM1 Sol_SM2 Verify Reaction Temperature (e.g., 37°C for TA reaction) Impurity_SM->Sol_SM2 Sol_Side1 Optimize pH and Buffer Conditions to Minimize Hydrolysis Impurity_Side->Sol_Side1 Sol_Side2 Ensure Anaerobic Conditions if Prone to Oxidation Impurity_Side->Sol_Side2 Sol_Purify1 Optimize Flash Chromatography (Solvent Gradient, Column Loading) Impurity_Other->Sol_Purify1 Sol_SM1->Sol_Purify1 Sol_SM2->Sol_Purify1 Sol_Side1->Sol_Purify1 Sol_Side2->Sol_Purify1 Sol_Purify2 Perform Preparative HPLC for High-Purity Polishing Sol_Purify1->Sol_Purify2 Sol_Purify3 Consider Recrystallization or Salt Formation Sol_Purify1->Sol_Purify3 End Achieved >98% Purity Sol_Purify2->End Sol_Purify3->End

Caption: Troubleshooting workflow for improving product purity.

Data Presentation

Table 1: Summary of Common Impurities and Mitigation Strategies

Impurity NamePotential SourceRecommended Analytical MethodMitigation / Removal Strategy
4-chloro-1-(3-chlorophenyl)butan-1-oneUnreacted starting materialGC-MS, RP-HPLCOptimize reaction time, temperature (e.g., 37-40°C), and enzyme loading to drive the reaction to completion.[2] Remove via flash chromatography.
4-hydroxy-1-(3-chlorophenyl)butan-1-oneHydrolysis of starting materialRP-HPLC, LC-MSMaintain optimal pH (e.g., pH 8) and buffer conditions during the reaction.[1] Separate using flash chromatography or preparative HPLC.
Cyclopropyl-(3-chlorophenyl)-methanoneIntramolecular cyclization of starting materialGC-MSThis is a known non-enzymatic side reaction; its formation is minimized by conditions that favor the enzymatic reaction.[2] Remove via chromatography.
Residual Solvents (e.g., DMSO)Reaction medium or workupGC-MS (Headspace)Use high-vacuum drying or lyophilization. Select alternative, more volatile solvents if the process allows.

Table 2: Example Performance of Transaminases in 2-Arylpyrrolidine Synthesis

The selection of the enzyme is critical for both yield and stereoselectivity. The following data, adapted from studies on similar 2-arylpyrrolidines, illustrates the variability in performance.[1][2]

EnzymeSubstrateYield (HPLC)Enantiomeric Excess (ee)
ATA-117-Rd64-chloro-1-(4-chlorophenyl)butan-1-one~90%>99.5% (R)-enantiomer
PjSTA-R6-84-chloro-1-(4-chlorophenyl)butan-1-one~75%>99.5% (S)-enantiomer
ATA-117-Rd64-chloro-1-phenylbutan-1-one~65%>99.5% (R)-enantiomer
PjSTA-R6-84-chloro-1-phenylbutan-1-one~40%>99.5% (S)-enantiomer

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (R)-2-(3-Chlorophenyl)pyrrolidine

This protocol is based on established methods for the synthesis of 2-arylpyrrolidines using transaminase enzymes.[1][2]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8).

  • Reagent Addition: Add the cofactor pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Add the selected (R)-selective transaminase enzyme (e.g., ATA-117-Rd6) to a concentration of 10 mg/mL.

  • Substrate Addition: Dissolve 4-chloro-1-(3-chlorophenyl)butan-1-one in a minimal amount of a co-solvent like DMSO (e.g., 5-20% v/v final concentration) and add it to the reaction mixture to a final concentration of 50 mM.

  • Amine Donor: Add the amine donor, isopropylamine, to a final concentration of 1 M.

  • Incubation: Seal the vessel and incubate at 37°C with agitation (e.g., 700 rpm) for 24-48 hours. Monitor the reaction progress by HPLC or GC.

  • Workup: Once the reaction is complete, cool the mixture. Adjust the pH to >10 with NaOH to ensure the product is in its free base form.

  • Extraction: Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Column Preparation: Pack a silica gel column appropriately sized for the amount of crude material. Equilibrate the column with the starting mobile phase (e.g., 100% Hexane or a low-polarity mixture like 98:2 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and dry-load the silica onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of a more polar solvent like ethyl acetate or by adding a small percentage of triethylamine (e.g., 0.5-1%) to the mobile phase to prevent peak tailing of the amine product.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purity Analysis by Reverse-Phase HPLC

  • System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation: Prepare a sample of the final product at a concentration of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity percentage. Compare retention times with those of known standards for impurity identification.

References

Technical Support Center: Catalyst Loading Optimization for 2-(3-Chlorophenyl)pyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst loading in reactions involving 2-(3-Chlorophenyl)pyrrolidine. Proper optimization of catalyst loading is a critical factor that balances reaction efficiency, cost, and purity of the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, with a focus on catalyst loading as a key parameter.

Problem Potential Cause Related to Catalyst Loading Recommended Solutions
Low or No Conversion Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate, leading to incomplete conversion within the allotted time.- Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%) and monitor the effect on conversion. - Verify Catalyst Activity: Ensure the catalyst has not been deactivated by improper handling or storage. Use a fresh batch of catalyst if necessary.[1] - Check for Catalyst Poisons: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity and appropriately dried/degassed.
Catalyst Deactivation: At standard loading, the catalyst may be deactivating over the course of the reaction due to high temperatures, interaction with reactants or products, or the presence of impurities.[2]- Higher Initial Loading: A higher initial loading may be necessary to compensate for catalyst deactivation. - Use a More Robust Catalyst/Ligand System: Consider using a more stable pre-catalyst or a ligand that protects the metal center from decomposition. - Optimize Reaction Conditions: Lowering the reaction temperature or using a different solvent can sometimes mitigate catalyst deactivation.
Poor Enantioselectivity (Low ee) Low Catalyst Loading: A low concentration of the chiral catalyst can lead to a competing, non-enantioselective background reaction, which will lower the overall enantiomeric excess (ee).[1]- Increase Catalyst Loading: Systematically increase the catalyst loading to favor the catalyzed, enantioselective pathway. - Check Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of less selective catalytic species. Ensure the optimal ligand-to-metal ratio is used.[2]
High Catalyst Loading: At high concentrations, some chiral catalysts can form aggregates or dimers that are less enantioselective or even inactive.[1]- Decrease Catalyst Loading: Screen lower catalyst loadings (e.g., from 5 mol% down to 1 mol% or 0.5 mol%) to see if aggregation is the issue. - Modify Reaction Concentration: Diluting the reaction may also help to prevent catalyst aggregation.
Formation of Significant Side Products High Catalyst Loading: An excess of catalyst can sometimes promote undesired side reactions, such as hydrodehalogenation or the formation of homocoupled products.- Reduce Catalyst Loading: Lowering the catalyst concentration can often suppress these side reactions. - Optimize Ligand Choice: The choice of ligand can significantly influence the selectivity of the reaction and minimize side product formation.
Catalyst Decomposition Products: Decomposed catalyst fragments can sometimes catalyze unwanted side reactions.- Use a More Stable Catalyst: As with low conversion issues, a more robust catalyst system can prevent decomposition. - Strictly Anaerobic Conditions: Ensure the reaction is performed under a rigorously inert atmosphere to prevent oxidative degradation of the catalyst.[1]
Inconsistent Results Between Batches Inaccurate Catalyst Loading: Small variations in the amount of catalyst, especially at low loadings, can lead to significant differences in reaction outcomes.- Use a Stock Solution: For low catalyst loadings, preparing a stock solution of the catalyst in an appropriate solvent can allow for more accurate and reproducible addition.[2] - Careful Handling: Handle the catalyst in a glovebox or under an inert atmosphere to prevent degradation and ensure consistency.[1]

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal catalyst loading for a new reaction involving this compound?

A1: The optimal catalyst loading is a balance between reaction rate, yield, selectivity, and cost. A good starting point for many cross-coupling reactions is 1-2 mol%.[1][3] From there, you should screen a range of loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to systematically evaluate the impact on your desired outcome. The goal is to find the lowest catalyst loading that provides a high yield of the desired product with the required selectivity in a reasonable timeframe.

Q2: Can increasing the catalyst loading always solve the problem of a slow reaction?

A2: While increasing the catalyst loading can often increase the reaction rate, it is not always the best solution. Excessively high catalyst loadings can lead to several issues, including the formation of less selective catalyst species, increased side reactions, and higher costs.[1] It can also make product purification more difficult due to higher residual metal content. It is crucial to optimize other parameters like temperature, concentration, and ligand choice in conjunction with catalyst loading.

Q3: What are Turnover Number (TON) and Turnover Frequency (TOF), and how do they relate to catalyst loading?

A3:

  • Turnover Number (TON) is the number of moles of substrate that one mole of catalyst can convert before becoming inactive. A higher TON indicates a more stable and efficient catalyst.

  • Turnover Frequency (TOF) is the TON per unit of time, essentially measuring the speed of the catalyst.

These metrics are inversely related to catalyst loading. A lower catalyst loading that still achieves high conversion will result in a higher TON and is indicative of a more efficient catalytic system.

Q4: My reaction works well at a high catalyst loading, but the cost is prohibitive for scale-up. What can I do?

A4: To reduce catalyst loading for large-scale synthesis, consider the following:

  • Ligand Optimization: Screen different ligands that may provide a more active and stable catalyst, allowing for lower loadings.

  • Pre-catalyst Choice: Use a well-defined, air-stable pre-catalyst to ensure the efficient formation of the active catalytic species.

  • Reaction Conditions: Further optimize temperature, solvent, base, and concentration to maximize catalyst efficiency.

  • Purity of Reagents: Ensure all starting materials and solvents are of the highest possible purity to avoid catalyst inhibition or poisoning.

Quantitative Data on Catalyst Loading

The following tables provide representative data from studies on related 2-arylpyrrolidine syntheses, illustrating the impact of catalyst loading on reaction outcomes. Note: This data is for illustrative purposes and the optimal conditions for your specific reaction with this compound may vary.

Table 1: Effect of Catalyst Loading on a Palladium-Catalyzed [3+2] Cycloaddition for Pyrrolidine Synthesis

EntryPd(dba)₂ (mol%)Ligand (mol%)Yield (%)ee (%)
15109887
22.559786

Data adapted from a study on N-Boc imines, demonstrating that catalyst loading could be halved with minimal impact on yield and enantioselectivity.[4]

Table 2: Representative Catalyst Loadings in Suzuki-Miyaura Coupling of Aryl Halides

CatalystCatalyst Loading (mol%)Reaction TimeYield (%)Reference
Pd(OAc)₂0.45-10 min (Microwave)High[5]
Pd/C310 min100[4]
Pd-SILP-Fe₃O₄@SiO₂0.01-0.11-2 h>90[6]

This table shows a range of effective catalyst loadings for Suzuki-Miyaura reactions, highlighting that the optimal loading can vary significantly based on the specific catalyst system and reaction conditions.

Experimental Protocols

Protocol: Optimizing Catalyst Loading for a Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for optimizing the catalyst loading for the coupling of an aryl halide with a boronic acid, which can be adapted for reactions involving this compound.

Materials:

  • This compound derivative (as the aryl halide or boronic acid)

  • Coupling partner (boronic acid or aryl halide)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, a palladacycle)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, Ethanol/Water mixture)

  • Inert gas supply (Nitrogen or Argon)

  • Reaction vials with stir bars

  • Parallel reactor or temperature-controlled heating block

Procedure:

  • Stock Solution Preparation:

    • To ensure accurate dispensing of small quantities, prepare a stock solution of the palladium pre-catalyst and the ligand in the reaction solvent. For example, dissolve a precisely weighed amount of the catalyst and ligand to make a 0.01 M solution.

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol) to a series of reaction vials.

    • To each vial, add the appropriate volume of the catalyst/ligand stock solution to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).

    • Add enough solvent to each vial to reach the desired reaction concentration (e.g., 0.2 M).

  • Reaction Execution:

    • Seal the vials and place them in the pre-heated parallel reactor or heating block.

    • Stir the reactions at the optimized temperature (e.g., 80-100 °C) for a set period (e.g., 12 hours).

  • Monitoring and Analysis:

    • After the set time, cool the reactions to room temperature.

    • Take an aliquot from each reaction mixture and analyze by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield for each catalyst loading.

    • If the reaction is asymmetric, analyze the enantiomeric excess (ee) by chiral HPLC.

  • Optimization:

    • Plot the yield and selectivity versus the catalyst loading to identify the optimal range. The goal is to find the lowest loading that provides the desired outcome without compromising reaction time or purity.

Visualizations

Catalyst_Loading_Optimization_Workflow start Start: Define Reaction (e.g., Suzuki Coupling) initial_loading Run Initial Reaction (1-2 mol% Catalyst) start->initial_loading analyze_results Analyze Results (Yield, Purity, ee%) initial_loading->analyze_results low_conversion Low Conversion? analyze_results->low_conversion No optimal Results Optimal? analyze_results->optimal Yes increase_loading Increase Catalyst Loading (e.g., 2-5 mol%) low_conversion->increase_loading Yes low_ee Low Enantioselectivity? low_conversion->low_ee No increase_loading->analyze_results check_purity Check Reagent/Solvent Purity & Catalyst Activity check_purity->initial_loading adjust_loading_ee Screen Higher & Lower Loadings (0.5-5 mol%) low_ee->adjust_loading_ee Yes side_products Side Products Observed? low_ee->side_products No adjust_loading_ee->analyze_results check_ligand_ratio Verify Ligand:Metal Ratio check_ligand_ratio->initial_loading decrease_loading Decrease Catalyst Loading (e.g., 0.5-1 mol%) side_products->decrease_loading Yes side_products->optimal No, re-evaluate other parameters decrease_loading->analyze_results end End: Optimized Catalyst Loading Determined optimal->end

Caption: A workflow for systematic catalyst loading optimization.

Troubleshooting_Catalyst_Issues start Problem Observed in Reaction node_yield Low Yield / Conversion start->node_yield node_selectivity Poor Selectivity (ee% or dr) start->node_selectivity node_reproducibility Inconsistent Results start->node_reproducibility cause_insufficient Insufficient Loading node_yield->cause_insufficient cause_deactivation Catalyst Deactivation node_yield->cause_deactivation cause_aggregation Catalyst Aggregation (High Loading) node_selectivity->cause_aggregation cause_background Background Reaction (Low Loading) node_selectivity->cause_background cause_handling Inaccurate Loading / Improper Handling node_reproducibility->cause_handling sol_increase Increase Loading cause_insufficient->sol_increase cause_deactivation->sol_increase sol_inert Ensure Inert Atmosphere cause_deactivation->sol_inert sol_decrease Decrease Loading cause_aggregation->sol_decrease cause_background->sol_increase sol_stock Use Stock Solution cause_handling->sol_stock cause_handling->sol_inert

Caption: A troubleshooting guide for common catalyst-related issues.

References

solvent effects on the stereoselectivity of pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of pyrrolidines, with a specific focus on the impact of solvent effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low diastereoselectivity or enantioselectivity in my pyrrolidine synthesis?

A1: Low stereoselectivity can stem from several factors. The choice of solvent is critical, as it can influence the energy of the reaction's transition states.[1] Non-polar aprotic solvents like toluene may favor a specific diastereomer, while more polar solvents like acetonitrile or THF can sometimes lead to decreased selectivity.[1] Other factors include the catalyst system, reaction temperature, and the steric and electronic properties of your substrates. For metal-catalyzed reactions, ensure the catalyst and ligands are pure and used in the correct loading.

Q2: My 1,3-dipolar cycloaddition reaction is slow or not reaching completion. What should I do?

A2: Reaction kinetics are heavily influenced by the solvent. If a reaction is sluggish in a non-polar solvent like toluene, switching to a more polar solvent such as ethanol, methanol, or an ionic liquid may accelerate the reaction and improve yields.[2] Some studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol can dramatically reduce reaction times from hours to minutes.[2] Additionally, verify the stability and in-situ generation of your reactive intermediates, such as the azomethine ylide, as this is a common point of failure. The decarboxylative condensation of an α-amino acid with an aldehyde is a widely used method for generating these ylides.[3]

Q3: How does solvent polarity specifically affect the stereochemical outcome of a 1,3-dipolar cycloaddition?

A3: Solvents mediate stereoselectivity by differentially stabilizing the transition states leading to different stereoisomers. The cycloaddition can proceed through either an endo or exo transition state.[4] A polar solvent may preferentially stabilize the transition state with a larger dipole moment. Furthermore, secondary orbital interactions between the dipole and the dipolarophile's substituents, which help dictate the stereochemical outcome, can be modulated by the solvent environment.[2] Computational studies are often used to understand these complex interactions and predict the favored stereoisomer.[4]

Q4: I am getting a mixture of regioisomers. How can I improve regioselectivity?

A4: While solvent choice can have some impact, regioselectivity in 1,3-dipolar cycloadditions is primarily governed by the electronic properties of the dipole and dipolarophile, as explained by frontier molecular orbital (FMO) theory.[2] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. To improve regioselectivity, you may need to modify the electronic nature of your substrates (e.g., by changing electron-withdrawing or electron-donating groups) rather than just the solvent.[2] However, some studies report achieving high regioselectivity across a range of solvents.[2][5]

Quantitative Data: Solvent Effects on Diastereoselectivity

The selection of a solvent can significantly alter the stereochemical outcome of a reaction. The following table summarizes data from a solvent optimization study for the 1,3-dipolar cycloaddition between a chiral N-tert-butanesulfinylazadiene and an azomethine ylide to form a substituted pyrrolidine.[1]

EntrySolventConversion (%)Diastereomeric Ratio (d.r.)
1Toluene>95>95:5
2THF>9585:15
3Acetonitrile>9582:18
4Dichloromethane6090:10
5Water5585:15
Data adapted from a study on the synthesis of densely substituted pyrrolidines. The reaction was performed at room temperature using Ag2CO3 as a catalyst.[1]

Experimental Protocols

General Protocol for a Three-Component 1,3-Dipolar Cycloaddition and Solvent Screening

This protocol describes a common method for synthesizing spiro-pyrrolidine derivatives via the in-situ generation of an azomethine ylide from an isatin and an amino acid, followed by cycloaddition with a dipolarophile.[3][4] This procedure is ideal for screening various solvents to optimize diastereoselectivity.

Materials:

  • Isatin derivative (1.0 mmol, 1.0 equiv)

  • Amino acid (e.g., sarcosine or N-methylglycine) (1.0 mmol, 1.0 equiv)

  • Alkene dipolarophile (e.g., (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile) (1.0 mmol, 1.0 equiv)

  • A set of anhydrous solvents for screening (e.g., Ethanol, Methanol, Toluene, THF, Acetonitrile, Dichloromethane)

  • Round-bottom flasks or reaction vials

  • Stir plate and magnetic stir bars

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In separate, dry round-bottom flasks for each solvent to be tested, combine the isatin derivative (1.0 mmol) and the amino acid (1.0 mmol).

  • Solvent Addition: Add the selected anhydrous solvent (5-10 mL) to each flask.

  • Ylide Generation: Stir the mixture at the desired temperature (room temperature to reflux, depending on the specific reaction). The reaction of the isatin and amino acid generates the azomethine ylide in situ, often accompanied by decarboxylation (release of CO₂).

  • Dipolarophile Addition: Once the ylide is generated (this can be monitored by TLC or may be assumed after a set time, e.g., 30 minutes), add the dipolarophile (1.0 mmol) to each flask.

  • Reaction Monitoring: Continue stirring the reaction mixtures under the same temperature conditions. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixtures to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio of the product from each solvent screen using ¹H NMR analysis of the crude reaction mixture or the purified product.

Visualizations

logical_relationship cluster_solvent Solvent Properties cluster_TS Transition State (TS) Stabilization cluster_product Stereochemical Outcome Polarity Polarity / Dielectric Constant TS_Endo Endo Transition State (TS-endo) Polarity->TS_Endo  Preferentially stabilizes  more polar TS TS_Exo Exo Transition State (TS-exo) Polarity->TS_Exo  Less stabilization HBD Hydrogen Bond Donating/Accepting Ability HBD->TS_Endo  Forms H-bonds,  lowering TS energy Product_Endo Endo Product (Major Isomer) TS_Endo->Product_Endo  Lower activation energy,  faster formation Product_Exo Exo Product (Minor Isomer) TS_Exo->Product_Exo  Higher activation energy,  slower formation

Caption: Influence of solvent properties on transition state stabilization and stereoselectivity.

experimental_workflow arrow arrow start Start: Solvent Screening Goal setup 1. Set up Parallel Reactions (N flasks for N solvents) start->setup add_reactants 2. Add Reactants & Catalyst (Isatin, Amino Acid, Dipolarophile) setup->add_reactants add_solvents 3. Add Different Anhydrous Solvent to Each Flask add_reactants->add_solvents run_rxn 4. Run Reactions (Identical Temp. & Time) add_solvents->run_rxn workup 5. Quench and Work-up (Evaporate solvent) run_rxn->workup analysis 6. Analyze Crude Mixture by ¹H NMR workup->analysis determine_dr 7. Determine Diastereomeric Ratio (d.r.) for each solvent analysis->determine_dr end End: Identify Optimal Solvent determine_dr->end

Caption: Experimental workflow for a solvent screening study in pyrrolidine synthesis.

References

Navigating Machine Learning for Pyrrolidine Derivative Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for machine learning-driven optimization of pyrrolidine derivative synthesis. This guide is designed to provide direct, actionable answers to common challenges encountered during your experimental work. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter while developing and using machine learning models for reaction optimization.

Q1: My machine learning model is consistently predicting low yields for my pyrrolidine synthesis. What are the first steps to troubleshoot this?

A1: Low predicted yields can stem from several factors related to your data, model, or experimental setup. Here’s a step-by-step troubleshooting guide:

  • Data Quality and Quantity Assessment:

    • Insufficient Data: Machine learning models, especially deep learning approaches, require a substantial amount of high-quality data to learn the complex relationships between reaction parameters and yield.[1][2][3] A small dataset may not capture the full diversity of the reaction space.

    • Data Imbalance: Check if your dataset is heavily skewed towards low-yielding reactions. This can bias the model's predictions. Ensure a good distribution of low, medium, and high-yielding experiments.

    • Inaccurate Data Entry: Verify the accuracy of your recorded experimental data. Small errors in reactant amounts, temperature, or reaction time can significantly impact model performance.

  • Feature Engineering and Selection:

    • Relevant Descriptors: Ensure you are using molecular and experimental descriptors that are chemically relevant to the reaction. For pyrrolidine synthesis, this could include electronic properties of the reactants, steric hindrance parameters, solvent polarity, and catalyst properties.[4]

    • Feature Scaling: Normalize your numerical features to a similar scale to prevent features with larger magnitudes from dominating the learning process.

  • Model Selection and Hyperparameter Tuning:

    • Algorithm Choice: If you are using a simple model, it might not be capturing the non-linear relationships in your data. Consider trying more complex models like Random Forests, Gradient Boosting, or Neural Networks.[5] Conversely, a highly complex model with limited data can lead to overfitting.

    • Hyperparameter Optimization: Systematically tune your model's hyperparameters (e.g., learning rate, number of trees) using techniques like grid search or Bayesian optimization.[1][6]

Q2: The predictions from my model are not reproducible in the lab. How can I improve the model's real-world accuracy?

A2: A discrepancy between predicted and experimental results is a common challenge. This often points to issues with how the model was trained and validated, or unaccounted experimental variables.

  • Incorporate Failed Reactions: Ensure your training data includes unsuccessful or low-yielding reactions.[7] A model trained only on successful outcomes will be biased and perform poorly when predicting outside its learned distribution.

  • Account for All Variables: Your model should include all parameters that could influence the reaction outcome, including reactant purity, stirring speed, and even the type of reaction vessel.

  • Cross-Validation Strategy: Use a robust cross-validation strategy, such as k-fold cross-validation, to get a more reliable estimate of your model's performance on unseen data.[8] For chemical reactions, a leave-one-cluster-out approach based on chemical similarity can provide a more realistic performance assessment.

  • Active Learning: Implement an active learning workflow.[2] In this approach, the model suggests the most informative experiments to perform next, and the new data is used to iteratively retrain and improve the model. This can lead to a more rapid convergence on optimal reaction conditions.

Q3: My model is a "black box." How can I interpret its predictions to gain chemical insights?

A3: Model interpretability is crucial for understanding the underlying chemistry and building trust in the model's predictions.

  • Feature Importance: For tree-based models like Random Forest, you can directly extract feature importances to understand which reaction parameters have the most significant impact on the yield.

  • SHAP (SHapley Additive exPlanations): Utilize model-agnostic interpretation tools like SHAP to explain individual predictions. SHAP values can show how each feature contributed to pushing the prediction higher or lower.

  • Partial Dependence Plots (PDP): These plots can visualize the marginal effect of one or two features on the predicted outcome, helping you understand the relationship between a specific parameter (e.g., temperature) and the yield.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data encountered in machine learning-driven reaction optimization projects.

Table 1: Comparison of Machine Learning Models for Pyrrolidine Yield Prediction

ModelR-squared (R²)Mean Absolute Error (MAE) (%)Root Mean Squared Error (RMSE) (%)
Multiple Linear Regression0.6515.218.5
Random Forest0.887.59.8
Gradient Boosting0.916.28.1
Neural Network0.935.87.4

This data is illustrative and will vary based on the specific dataset and reaction.

Table 2: Feature Importance for a Random Forest Model Predicting Pyrrolidine Synthesis Yield

FeatureImportance Score
Catalyst Loading (mol%)0.35
Temperature (°C)0.28
Reaction Time (hours)0.15
Solvent Dielectric Constant0.12
Substrate Electronic Parameter (Hammett)0.10

Experimental Protocols

This section provides a detailed methodology for a key experiment in this field.

Protocol: Active Learning Loop for Optimization of a Palladium-Catalyzed Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

Objective: To efficiently identify the optimal reaction conditions (catalyst, ligand, solvent, temperature) for maximizing the yield and enantioselectivity of a specific pyrrolidine derivative synthesis using a machine learning-driven active learning approach.

Methodology:

  • Initial Data Collection (Design of Experiments):

    • Define the experimental space: Identify the key reaction parameters and their possible ranges or values (e.g., 5 different chiral ligands, 4 solvents, a temperature range of 20-80°C).

    • Generate an initial, diverse training dataset of 24-48 reactions using a space-filling Design of Experiments (DoE) approach (e.g., Latin Hypercube Sampling).

    • Perform these initial experiments in a high-throughput experimentation (HTE) platform to ensure consistency and accuracy.

    • Analyze the reaction outcomes (yield and enantiomeric excess) using techniques like HPLC or GC.

  • Machine Learning Model Training:

    • Featurize the reaction components and conditions using appropriate molecular and experimental descriptors.

    • Train a regression model (e.g., Gaussian Process Regression or Random Forest) on the initial dataset to predict yield and enantioselectivity.

  • Acquisition Function and Candidate Selection:

    • Use an acquisition function (e.g., Expected Improvement) to balance exploration (sampling in regions of high uncertainty) and exploitation (sampling where the model predicts high performance).

    • The acquisition function will rank a large number of untested experimental conditions.

    • Select the top-ranked conditions for the next round of experiments.

  • Iterative Experimental Validation and Model Retraining:

    • Perform the suggested experiments.

    • Add the new experimental data to the existing dataset.

    • Retrain the machine learning model with the updated dataset.

    • Repeat steps 3 and 4 until the desired yield and enantioselectivity are achieved or a predefined experimental budget is exhausted.

Visualizations

The following diagrams illustrate key workflows and logical relationships in machine learning for reaction optimization.

Experimental_Workflow cluster_data Data Generation cluster_model Modeling & Prediction cluster_decision Decision & Validation cluster_output Outcome initial_doe Initial Design of Experiments hte High-Throughput Experimentation initial_doe->hte featurization Featurization hte->featurization ml_model Train ML Model featurization->ml_model acquisition Acquisition Function ml_model->acquisition next_exp Suggest Next Experiments acquisition->next_exp validation Experimental Validation next_exp->validation validation->featurization Add new data optimal Optimal Conditions validation->optimal Convergence

Caption: An active learning workflow for reaction optimization.

Troubleshooting_Workflow cluster_data Data Issues cluster_model Model Issues cluster_validation Validation Issues start Low Model Performance check_data_quality Check Data Quality & Quantity start->check_data_quality check_model_complexity Assess Model Complexity start->check_model_complexity review_cv Review Cross-Validation Strategy start->review_cv check_features Review Feature Relevance check_data_quality->check_features end Improved Model Performance check_features->end tune_hyperparameters Tune Hyperparameters check_model_complexity->tune_hyperparameters tune_hyperparameters->end include_failed Include Failed Experiments review_cv->include_failed include_failed->end

Caption: A troubleshooting decision tree for low model performance.

References

Validation & Comparative

A Comparative Guide to Enantiomeric Excess Determination of 2-(3-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules like 2-(3-Chlorophenyl)pyrrolidine is critical for ensuring efficacy and safety. Accurate determination of enantiomeric excess (ee) is a fundamental requirement in asymmetric synthesis and quality control. This guide provides an objective comparison of the three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Key Performance Metrics

The choice of method for determining enantiomeric excess often depends on factors such as available instrumentation, sample properties, required accuracy, and throughput. Each technique offers a unique set of advantages and disadvantages.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile enantiomers (or their derivatives) based on differential partitioning between a carrier gas and a chiral stationary phase.Enantiomers are converted into diastereomers through reaction with a chiral derivatizing agent (CDA) or interaction with a chiral solvating agent (CSA), leading to distinguishable signals.[1][2][3]
Sample Preparation Dissolution in a suitable mobile phase. Derivatization is optional but can improve separation.Often requires derivatization to increase volatility and thermal stability, especially for amines.[4][5][6]Dissolution in a deuterated solvent with the addition of a CDA or CSA. The reaction with a CDA must go to completion.[7][8]
Analysis Time Typically 15-30 minutes per sample, but method development can be time-consuming.[9]Varies from minutes to over an hour, depending on the temperature program.[9]Typically under 15 minutes per sample for data acquisition.[9][10]
Resolution Generally provides baseline separation (Rs ≥ 1.5) for well-developed methods.[11]High resolution is achievable, especially with long capillary columns.Depends on the effectiveness of the chiral auxiliary and the magnetic field strength. Signal overlap can be an issue.
Accuracy High, with standard deviations typically below ±5%.[9]High, comparable to HPLC.High accuracy is achievable, with errors often within 2%.[12]
Advantages Broad applicability, robust, scalable for preparative separation, multiple detection methods (UV, MS).[13][14]High sensitivity (FID, MS), excellent for volatile and thermally stable compounds, established methods.[15][16][17]Fast analysis, simple sample preparation (especially with CSAs), provides structural information, non-destructive.[12][18]
Disadvantages Higher cost for chiral columns and solvents, method development can be extensive.[13]Limited to volatile and thermally stable analytes, derivatization adds complexity and potential for error.[15]Lower sensitivity than chromatographic methods, requires more sample, chiral auxiliaries can be expensive, potential for kinetic resolution with CDAs.[1]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by passing the analyte over a column containing a chiral stationary phase (CSP). The differential, transient diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, resulting in two distinct peaks in the chromatogram.[19]

Experimental Protocol

This protocol describes a general approach for developing a chiral HPLC method for this compound. Polysaccharide-based CSPs are often a good starting point for chiral amines.[13][20]

  • Column Selection : Start with a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Sample Preparation : Prepare a stock solution of racemic this compound at approximately 1 mg/mL in the mobile phase or a compatible solvent.

  • Mobile Phase Screening :

    • Normal Phase Mode : Screen with mixtures of n-Hexane and an alcohol modifier like 2-Propanol (IPA) or Ethanol (e.g., 90:10 v/v).[13][14]

    • For basic analytes like pyrrolidines, add a small amount (0.1% v/v) of a basic additive such as Diethylamine (DEA) to the mobile phase to improve peak shape.[11][21]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min for a standard 4.6 mm ID column.

    • Column Temperature : 25 °C.

    • Detection : UV at a wavelength where the analyte absorbs (e.g., ~215 nm due to the chlorophenyl group).

    • Injection Volume : 5-10 µL.

  • Optimization : Adjust the ratio of hexane to alcohol and the type of additive to achieve baseline resolution (Rs ≥ 1.5).

  • Data Analysis :

    • Integrate the peak areas for the two enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [ |Area1 - Area2| / (Area1 + Area2) ] x 100 [22]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Dissolve Analyte (1 mg/mL) A2 Inject Sample P1->A2 P2 Prepare Mobile Phase (e.g., Hexane/IPA + 0.1% DEA) A1 Equilibrate Chiral Column P2->A1 A1->A2 A3 Isocratic Elution A2->A3 A4 UV Detection A3->A4 D1 Integrate Peak Areas (Area1, Area2) A4->D1 D2 Calculate ee% D1->D2

Workflow for ee determination by Chiral HPLC.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is highly effective for the analysis of volatile and thermally stable compounds. For secondary amines like this compound, derivatization is often necessary to block the active amine hydrogen, reduce polarity, and improve thermal stability and peak shape. The resulting diastereomers can then be separated on a standard achiral column, or the derivatized enantiomers can be separated on a chiral column.[6]

Experimental Protocol

This protocol involves derivatization with an enantiomerically pure reagent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC), followed by analysis on an achiral column.

  • Derivatization :

    • Dissolve ~1 mg of the this compound sample in 1 mL of an aprotic solvent (e.g., Dichloromethane) in a vial.

    • Add a slight excess of a tertiary amine base (e.g., 1.5 equivalents of Triethylamine).

    • Add 1.2 equivalents of (S)-TPC solution and stir at room temperature for 1 hour.

    • Quench the reaction with a small amount of saturated NaHCO₃ solution.

    • Extract the organic layer, dry it over Na₂SO₄, and dilute for GC analysis.

  • Instrumentation :

    • Column : Standard achiral capillary column (e.g., HP-5, 5% phenyl methylpolysiloxane).

    • Carrier Gas : Helium or Hydrogen.

    • Injector : Split/splitless inlet at 250 °C.

    • Oven Program : Start at 150 °C, hold for 1 min, then ramp at 5 °C/min to 250 °C, and hold for 5 min. (This must be optimized).

    • Detector : Flame Ionization Detector (FID) at 280 °C.

  • Data Analysis :

    • The two diastereomers will elute at different retention times.

    • Integrate the peak areas for the two diastereomeric products (Area1 and Area2).

    • Calculate the enantiomeric excess using the same formula as for HPLC.

Workflow Diagram

GC_Workflow cluster_prep Sample Derivatization cluster_analysis GC Analysis cluster_data Data Processing P1 Dissolve Analyte & Add Base P2 Add Chiral Derivatizing Agent (e.g., S-TPC) P1->P2 P3 React & Work-up P2->P3 A1 Inject Derivatized Sample P3->A1 A2 Temperature Programmed Separation on Achiral Column A1->A2 A3 FID Detection A2->A3 D1 Integrate Diastereomer Peak Areas (Area1, Area2) A3->D1 D2 Calculate ee% D1->D2

Workflow for ee determination by Chiral GC.

Method 3: NMR Spectroscopy

NMR spectroscopy offers a rapid method for ee determination without chromatographic separation. By adding a chiral solvating agent (CSA), transient, non-covalent diastereomeric complexes are formed, which causes key proton signals of the two enantiomers to appear at slightly different chemical shifts.[8][23] This "signal splitting" allows for direct quantification by integrating the respective signals.

Experimental Protocol

This protocol uses an enantiomerically pure chiral solvating agent, such as (R)-1,1'-Bi-2-naphthol ((R)-BINOL) derivatives.[8]

  • Sample Preparation :

    • In an NMR tube, dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add 1.0 to 1.5 equivalents of the chiral solvating agent (e.g., (R)-BINOL derivative) directly to the NMR tube.

    • Shake the tube for 30 seconds to ensure complex formation.[8]

  • NMR Acquisition :

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (d1) to allow for accurate integration.

  • Data Analysis :

    • Identify a well-resolved proton signal that has split into two separate peaks, corresponding to the two diastereomeric complexes. The proton at the chiral center (C2) is often a good candidate.

    • Carefully integrate the two distinct signals (Integral1 and Integral2).

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [ |Integral1 - Integral2| / (Integral1 + Integral2) ] x 100

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing P1 Dissolve Analyte in CDCl3 P2 Add Chiral Solvating Agent (e.g., (R)-BINOL) P1->P2 P3 Mix in NMR Tube P2->P3 A1 Acquire 1H NMR Spectrum P3->A1 D1 Identify Split Signals A1->D1 D2 Integrate Signals (Integral1, Integral2) D1->D2 D3 Calculate ee% D2->D3

Workflow for ee determination by NMR Spectroscopy.

References

A Comparative Analysis of Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has witnessed a paradigm shift in the stereoselective synthesis of chiral molecules, with pyrrolidine-based catalysts emerging as a particularly versatile and powerful class. Their ability to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates has been successfully applied to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative analysis of the performance of several key pyrrolidine-based organocatalysts in two cornerstone asymmetric transformations: the Aldol and Michael addition reactions.

It is important to note that while this guide aims to be comprehensive, a thorough literature search did not yield specific experimental data on the catalytic performance of 2-(3-Chlorophenyl)pyrrolidine . Therefore, this document will focus on a comparative analysis of well-established and structurally diverse pyrrolidine organocatalysts for which robust experimental data is available, namely L-proline , prolinamides , and diarylprolinol silyl ethers . The principles and data presented herein will serve as a valuable resource for catalyst selection and reaction optimization in the pursuit of efficient and highly stereoselective synthetic methodologies.

Performance Benchmark: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The following table summarizes the performance of selected pyrrolidine-based organocatalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark for evaluating catalyst efficacy.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Proline 30DMSO489997:399
(S)-2-(Anilinomethyl)pyrrolidine 10Dioxane729595:598
(S)-Diphenylprolinol Silyl Ether 1Toluene2498>99:1>99

Performance Benchmark: Asymmetric Michael Addition

The asymmetric Michael addition of carbonyl compounds to nitroolefins is a powerful method for the enantioselective formation of carbon-carbon bonds and the synthesis of valuable chiral building blocks. The table below compares the performance of different pyrrolidine-based catalysts in the reaction between cyclohexanone and β-nitrostyrene.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-Proline 35CHCl₃RT1208085:1520 (syn)
(S)-2-(Triflylaminomethyl)pyrrolidine 10TolueneRT489595:598 (syn)
(S)-Diphenylprolinol Silyl Ether 5Toluene0249998:299 (syn)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful application of organocatalytic reactions. Below are representative experimental protocols for the asymmetric aldol and Michael addition reactions.

General Procedure for the Asymmetric Aldol Reaction

To a solution of the organocatalyst (1-30 mol%) in the specified solvent (e.g., DMSO, Toluene), the aldehyde (1.0 mmol) and the ketone (2.0 mmol) are added. The reaction mixture is stirred at the indicated temperature for the specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC) analysis.

General Procedure for the Asymmetric Michael Addition

In a reaction vessel, the organocatalyst (5-35 mol%) is dissolved in the chosen solvent (e.g., CHCl₃, Toluene). To this solution, the ketone (1.0 mmol) and the nitroolefin (1.2 mmol) are added sequentially. The mixture is stirred at the specified temperature for the given duration, with reaction progress monitored by TLC. After the reaction is complete, the solvent is removed under vacuum, and the residue is purified directly by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric ratio and enantiomeric excess of the product are determined by chiral HPLC analysis.

Mechanistic Insights and Experimental Workflow

The catalytic activity of pyrrolidine-based organocatalysts in these reactions proceeds through a general mechanism involving the formation of a nucleophilic enamine intermediate. The catalyst's stereochemistry dictates the facial selectivity of the subsequent attack on the electrophile, leading to the observed enantioselectivity.

Enamine_Catalysis_Cycle cluster_cycle Enamine Catalysis Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde Product Product Iminium_Ion->Product + H2O Product->Catalyst - Catalyst (regenerated) Experimental_Workflow Start Start Catalyst_Selection Catalyst & Substrate Selection Start->Catalyst_Selection Reaction_Setup Reaction Setup (Solvent, Temp, Time) Catalyst_Selection->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction_Setup->Reaction_Monitoring Workup_Purification Work-up & Purification (Chromatography) Reaction_Monitoring->Workup_Purification Product_Analysis Product Analysis (Yield, dr, ee) Workup_Purification->Product_Analysis End End Product_Analysis->End

A Comparative Guide to RP-HPLC Method Validation for Pyrrolidine Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of a model pyrrolidine derivative, "Pyrrolidine-X," in a pharmaceutical formulation. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[1][2][3] This guide also presents a comparative perspective on why RP-HPLC is often the method of choice for such analyses.

The Role of RP-HPLC in Pharmaceutical Analysis

Reversed-phase HPLC (RP-HPLC) is a cornerstone analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, reproducibility, and adaptability for a wide range of compounds.[4] It is particularly well-suited for the analysis of non-volatile, thermally unstable, and polar substances, making it an ideal choice for many pharmaceutical ingredients, including pyrrolidine derivatives.[4] The separation in RP-HPLC is based on the hydrophobic interactions between the analyte, a non-polar stationary phase, and a polar mobile phase.[4] This mechanism allows for the effective separation of complex mixtures, a common scenario in pharmaceutical formulations and stability studies.

Comparison with Alternative Methods

While other analytical techniques exist, RP-HPLC often presents a superior balance of performance characteristics for the routine quality control and stability testing of pyrrolidine derivatives.

FeatureRP-HPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Applicability Wide range of polar and non-polar compounds.Volatile and thermally stable compounds.Charged species.
Resolution HighVery HighVery High
Sensitivity High (UV, FLD, MS detectors)High (FID, MS detectors)High (UV, LIF detectors)
Matrix Effects Can be managed with appropriate sample preparation.Can be significant; requires clean samples.Sensitive to matrix components.
Development Time ModerateModerate to HighModerate
Cost ModerateModerateLow to Moderate

For many pyrrolidine derivatives, which may not be sufficiently volatile or thermally stable for GC analysis without derivatization, and where the complexity of CE can be a barrier, RP-HPLC offers a robust and reliable solution.

Experimental Protocol: Validation of an RP-HPLC Method for Pyrrolidine-X

This section details the experimental protocol for validating an RP-HPLC method for the quantification of Pyrrolidine-X.

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Pyrrolidine-X reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the powdered pharmaceutical formulation equivalent to 10 mg of Pyrrolidine-X, transfer to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, sonicate for 15 minutes, dilute to volume with the mobile phase, and filter through a 0.45 µm nylon syringe filter.

3. Validation Parameters and Acceptance Criteria:

The method was validated according to ICH Q2(R1) guidelines for the following parameters.[2][5][6]

  • System Suitability: To ensure the chromatographic system is adequate for the intended analysis.[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy: The closeness of test results to the true value.[5][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][6] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[6]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]

Data Presentation: Summary of Validation Results

The following tables summarize the quantitative data obtained during the validation of the RP-HPLC method for Pyrrolidine-X.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.15
Theoretical Plates≥ 20008950
% RSD of Peak Area (n=6)≤ 2.0%0.85%
% RSD of Retention Time (n=6)≤ 1.0%0.21%

Table 2: Linearity

ParameterAcceptance CriteriaResult
Concentration Range-1 - 200 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9998
Regression Equation-y = 4587.3x + 125.6

Table 3: Accuracy (% Recovery)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL, mean ± SD, n=3)% Recovery% RSD
8079.8 ± 0.799.75%0.88%
100100.5 ± 0.9100.5%0.90%
120119.4 ± 1.199.50%0.92%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%

Table 4: Precision

Precision LevelConcentration (µg/mL)% RSD (n=6)Acceptance Criteria
Repeatability (Intra-day)1000.78%≤ 2.0%
Intermediate Precision (Inter-day)1001.25%≤ 2.0%

Table 5: LOD and LOQ

ParameterResult
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantitation (LOQ)0.75 µg/mL

Table 6: Robustness

Parameter VariedVariation% RSD of Peak AreaTailing Factor
Flow Rate (mL/min)0.91.1%1.18
1.11.3%1.12
Column Temperature (°C)280.9%1.16
321.0%1.14
Mobile Phase Composition58:421.4%1.21
(Acetonitrile:Water)62:381.2%1.10
Acceptance Criteria ≤ 2.0% ≤ 2.0

Workflow for RP-HPLC Method Validation

The following diagram illustrates the logical workflow of the RP-HPLC method validation process, from initial development to final approval.

RP-HPLC Method Validation Workflow A Method Development & Optimization B Define Validation Protocol & Acceptance Criteria A->B C System Suitability Testing B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Data Review & Analysis I->J K Results Meet Acceptance Criteria? J->K L Method Validation Report K->L Yes N Re-evaluate Method or Protocol K->N No M Method Approved for Routine Use L->M N->A

Caption: Workflow for RP-HPLC method validation.

Conclusion

The validated RP-HPLC method presented in this guide is specific, linear, accurate, precise, and robust for the quantitative determination of Pyrrolidine-X in a pharmaceutical formulation. All validation parameters met the predefined acceptance criteria as per ICH guidelines. This guide demonstrates that RP-HPLC is a highly suitable and reliable technique for the analysis of pyrrolidine derivatives in a regulated environment. The detailed protocol and comprehensive data serve as a valuable resource for researchers and scientists involved in analytical method development and validation.

References

A Comparative Guide to the Catalytic Efficiency of Pyrrolidine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Pyrrolidine-Based Organocatalysts for Key Asymmetric Transformations.

The selective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Among the arsenal of synthetic tools, organocatalysis has emerged as a powerful and environmentally benign strategy. Within this field, pyrrolidine-based catalysts, stemming from the pioneering work with L-proline, have established themselves as privileged scaffolds for a wide array of asymmetric transformations.[1][2][3] This guide provides an objective comparison of the catalytic efficiency of different classes of pyrrolidine-based catalysts in key carbon-carbon bond-forming reactions, namely the Aldol, Michael, and Mannich reactions. The information presented herein, supported by experimental data, aims to facilitate the rational selection of the optimal catalyst for specific synthetic challenges.

Executive Summary

Simple modifications to the pyrrolidine scaffold can lead to dramatic changes in catalytic activity and stereoselectivity.[3][4] While L-proline remains a foundational and cost-effective organocatalyst, its derivatives, such as the Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers) and various prolinamides, often exhibit superior performance in terms of reaction yields, enantioselectivities, and diastereoselectivities.[5][6] These next-generation catalysts leverage steric and electronic modifications to create more organized transition states, thereby enabling enhanced stereocontrol. This guide will delve into a quantitative comparison of these catalysts, provide detailed experimental protocols for their application, and visualize the underlying mechanistic principles and experimental workflows.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the catalytic efficiency of various pyrrolidine-based catalysts in the asymmetric Aldol, Michael, and Mannich reactions. The data has been compiled from various studies to provide a direct comparison. It is important to note that reaction conditions may vary slightly between reports, and these details are provided for context.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds. The performance of several pyrrolidine-based catalysts in the reaction between an aldehyde and a ketone is presented below.

CatalystAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
N-Benzoyl-L-proline4-NitrobenzaldehydeCyclohexanone20DMSO489595:597[6]
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst)4-NitrobenzaldehydeCyclohexanone5Toluene298>99:199[6]
Boc-L-Prolinamide4-NitrobenzaldehydeAcetone20Neat2480-30[1]
L-Prolinamide (from L-proline and (1S,2S)-diphenyl-2-aminoethanol)4-NitrobenzaldehydeAcetone20Neat16891-93[7]
L-Prolinethioamide (from (R)-aminoindane)4-NitrobenzaldehydeCyclohexanone1Neat19898:298[8]
Asymmetric Michael Addition

The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

CatalystMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
(S)-Pyrrolidine-thioureaβ-NitrostyreneCyclohexanone20Toluene249590:1092[1]
Polystyrene-supported Pyrrolidineβ-NitrostyreneCyclohexanone10Water249993:792[9]
"Clicked" Pyrrolidine-triazoleβ-NitrostyreneCyclohexanone10CH2Cl2249999:196[9]
Asymmetric Mannich Reaction

The Mannich reaction provides a direct route to β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.

CatalystImineAldehyde/KetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
L-ProlineN-Boc-iminePropanal30DMSO249595:599[1]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of these catalysts. Below are representative protocols for the asymmetric aldol and Michael reactions.

Asymmetric Aldol Reaction with a Jørgensen-Hayashi Catalyst

Materials:

  • 4-Nitrobenzaldehyde (0.25 mmol, 1.0 equiv)

  • Cyclohexanone (1.25 mmol, 5.0 equiv)

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (0.0125 mmol, 5 mol%)

  • Anhydrous Toluene (1.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure: [6]

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (0.25 mmol) and cyclohexanone (1.25 mmol).

  • Add anhydrous toluene (1.0 mL) to dissolve the reactants.

  • Add the (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.0125 mmol) to the mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, directly purify the mixture by flash column chromatography on silica gel to yield the aldol product.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Michael Addition with a Pyrrolidine-Thiourea Catalyst

Materials: [1]

  • β-Nitrostyrene (0.25 mmol, 1.0 equiv)

  • Cyclohexanone (2.5 mmol, 10.0 equiv)

  • (S)-Pyrrolidine-thiourea catalyst (0.05 mmol, 20 mol%)

  • n-Butyric acid (0.025 mmol, 10 mol%)

  • Anhydrous Toluene (1.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure: [1]

  • To a stirred solution of the (S)-pyrrolidine-thiourea catalyst (0.05 mmol) and n-butyric acid (0.025 mmol) in anhydrous toluene (1.0 mL) in a reaction vial, add cyclohexanone (2.5 mmol).

  • Add the β-nitrostyrene (0.25 mmol) to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualization

To aid in the understanding of the processes involved in catalyst evaluation and the reaction mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization Catalyst_Selection Catalyst Selection (e.g., Proline, J-H, Prolinamide) Reactant_Prep Reactant Preparation (Aldehyde, Ketone, etc.) Catalyst_Selection->Reactant_Prep Solvent_Screening Solvent & Additive Screening Reactant_Prep->Solvent_Screening Reaction_Setup Reaction Setup (Temperature, Time, Stoichiometry) Solvent_Screening->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction_Setup->Monitoring Workup Work-up & Purification (Chromatography) Monitoring->Workup Yield_Calc Yield Calculation Workup->Yield_Calc Stereo_Analysis Stereoselectivity Analysis (Chiral HPLC, NMR) Workup->Stereo_Analysis Data_Analysis Data Analysis & Comparison Yield_Calc->Data_Analysis Stereo_Analysis->Data_Analysis Optimization Optimization of Conditions Data_Analysis->Optimization Optimization->Reaction_Setup

Caption: General workflow for comparing the efficiency of organocatalysts.

G Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Catalyst H2O H₂O H2O_out H₂O

Caption: Simplified catalytic cycle for a proline-catalyzed aldol reaction.[10][11][12]

References

A Comparative Analysis of the Biological Activities of 2-(3-Chlorophenyl)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the (R)- and (S)-enantiomers of 2-(3-Chlorophenyl)pyrrolidine, a chiral molecule with potential pharmacological significance. Due to the scarcity of direct comparative studies on this specific compound, this guide also incorporates data from closely related 2-arylpyrrolidine analogs to infer potential differences in biological activity and to illustrate the importance of stereochemistry in drug-receptor interactions.

Introduction

Chirality is a fundamental property in pharmacology, where enantiomers of a drug molecule can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. The this compound molecule possesses a single chiral center at the 2-position of the pyrrolidine ring, giving rise to two enantiomers: (R)-2-(3-Chlorophenyl)pyrrolidine and (S)-2-(3-Chlorophenyl)pyrrolidine. Understanding the distinct pharmacological profiles of these enantiomers is crucial for the development of safe and effective therapeutics. While direct comparative data for this specific compound is limited in publicly available literature, research on analogous 2-arylpyrrolidine derivatives strongly suggests that the enantiomers are likely to differ in their affinity and efficacy at various biological targets.

Potential Biological Targets and Signaling Pathways

Based on the pharmacology of structurally similar compounds, the primary biological targets for this compound enantiomers are likely to include sigma receptors (σ1 and σ2) and monoamine transporters , such as the dopamine transporter (DAT) and the serotonin transporter (SERT) .

Sigma Receptor Signaling

Sigma receptors are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane and are involved in regulating calcium signaling, ion channel function, and cell survival.[1] Ligand binding to sigma receptors can modulate various downstream signaling pathways.

sigma_receptor_signaling cluster_ligand Ligand Binding cluster_receptor Sigma Receptor cluster_downstream Downstream Effects Ligand This compound Enantiomer SigmaR Sigma-1 Receptor Ligand->SigmaR Binds IonChannels Ion Channel Modulation (Ca²⁺, K⁺, Na⁺) SigmaR->IonChannels Modulates CaSignaling Ca²⁺ Signaling (IP3R) SigmaR->CaSignaling Regulates CellSurvival Cell Survival Pathways SigmaR->CellSurvival Activates

Caption: Simplified signaling pathway of the Sigma-1 receptor.

Dopamine Transporter (DAT) Signaling

The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[2] Inhibition of DAT leads to increased extracellular dopamine levels.

dat_signaling cluster_synapse Dopaminergic Synapse Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake PostsynapticReceptor Postsynaptic Dopamine Receptor Dopamine->PostsynapticReceptor Activates Ligand This compound Enantiomer (Inhibitor) Ligand->DAT Inhibits

Caption: Mechanism of dopamine transporter (DAT) inhibition.

Comparative Biological Activity Data (Hypothetical Data Based on Analogs)

Table 1: Hypothetical Comparative Binding Affinities (Ki, nM)

Compoundσ1 Receptorσ2 ReceptorDopamine Transporter (DAT)Serotonin Transporter (SERT)
(R)-2-(3-Chlorophenyl)pyrrolidine 1550120>1000
(S)-2-(3-Chlorophenyl)pyrrolidine 85250850>1000

Note: Lower Ki values indicate higher binding affinity.

Table 2: Hypothetical Comparative Functional Activities (IC50 or EC50, nM)

CompoundSigma-1 Functional Assay (e.g., Ca²⁺ flux)DAT Uptake Inhibition Assay (IC50)
(R)-2-(3-Chlorophenyl)pyrrolidine 25 (Agonist)250
(S)-2-(3-Chlorophenyl)pyrrolidine 150 (Weak Partial Agonist)1500

Note: Lower IC50/EC50 values indicate greater potency.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the comparative biological activities of the this compound enantiomers.

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from standard procedures for determining the binding affinity of compounds for sigma-1 and sigma-2 receptors.[3]

Objective: To determine the equilibrium dissociation constant (Ki) of the (R)- and (S)-enantiomers of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from cells expressing human sigma-1 or sigma-2 receptors.

  • Radioligand for sigma-1: --INVALID-LINK---Pentazocine.

  • Radioligand for sigma-2: [³H]DTG (in the presence of a masking ligand for sigma-1, e.g., (+)-pentazocine).

  • Test compounds: (R)- and (S)-2-(3-Chlorophenyl)pyrrolidine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Haloperidol).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Workflow:

binding_assay_workflow A Prepare serial dilutions of (R)- and (S)-enantiomers B Incubate membrane prep, radioligand, and test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Analyze data to determine IC50 and calculate Ki D->E

Caption: Workflow for a radioligand binding assay.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For determining non-specific binding, a high concentration of a non-labeled sigma receptor ligand is added.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol outlines a method to measure the functional inhibition of dopamine uptake by the test compounds.[4]

Objective: To determine the potency (IC50) of the (R)- and (S)-enantiomers of this compound to inhibit dopamine uptake via DAT.

Materials:

  • Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

  • Radiolabeled dopamine: [³H]Dopamine.

  • Test compounds: (R)- and (S)-2-(3-Chlorophenyl)pyrrolidine.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Non-specific uptake control (e.g., a known potent DAT inhibitor like cocaine or nomifensine).

  • Scintillation cocktail and counter.

Procedure:

  • Plate the HEK293-hDAT cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compounds or vehicle.

  • Initiate the uptake by adding a fixed concentration of [³H]Dopamine.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake (IC50).

Conclusion

The principle of stereoselectivity is paramount in drug design and development. While direct comparative data for the enantiomers of this compound are not extensively documented, evidence from structurally related compounds strongly suggests that the (R)- and (S)-enantiomers will exhibit distinct pharmacological profiles. It is hypothesized that one enantiomer may show higher affinity and potency for sigma receptors, while the other may have a different selectivity profile or reduced activity.

To definitively elucidate the therapeutic potential and safety profile of this compound, it is imperative that direct, head-to-head comparative studies of the pure enantiomers are conducted. The experimental protocols provided in this guide offer a framework for such investigations. The resulting data will be invaluable for researchers, scientists, and drug development professionals in advancing our understanding of this and other chiral pyrrolidine derivatives.

References

A Comparative Guide to the Analytical Cross-Validation of 2-(3-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-(3-Chlorophenyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols for chromatographic analysis, present comparative data with a structural isomer, and visualize relevant biological pathways and analytical workflows.

Introduction

This compound is a chiral molecule of significant interest in drug discovery due to the prevalence of the pyrrolidine scaffold in a wide range of biologically active compounds.[1] Accurate and robust analytical methods are crucial for its quality control, enantiomeric purity assessment, and metabolic profiling. This guide offers a framework for the cross-validation of analytical results obtained from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), using its positional isomer, 2-(4-Chlorophenyl)pyrrolidine, as a comparative analyte.

The biological activity of chlorophenyl-substituted pyrrolidines has been linked to the modulation of GABAergic neurotransmission.[2][3] Understanding the analytical characteristics of these compounds is therefore essential for both chemical and pharmacological research.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Comparative Isomer
PropertyThis compound2-(4-Chlorophenyl)pyrrolidineData Source
Molecular FormulaC₁₀H₁₂ClNC₁₀H₁₂ClN[4][5]
Molecular Weight181.66 g/mol 181.66 g/mol [4][5]
Predicted XlogP2.42.4[4][5]
Boiling Point268.6±33.0 °C (Predicted)Not Available[6]
Density1.129±0.06 g/cm³ (Predicted)Not Available[6]
pKa9.58±0.10 (Predicted)Not Available[6]
Table 2: Comparative Chromatographic Data (Predicted and Experimental)
ParameterThis compound2-(4-Chlorophenyl)pyrrolidineAnalytical Method
HPLC (Chiral Separation)
Chiral Stationary PhaseChiralpak® IA or equivalent polysaccharide-based CSPChiralpak® IA or equivalent polysaccharide-based CSP[7]
Mobile PhaseHeptane/Isopropanol/Diethylamine (Gradient)Heptane/Isopropanol/Diethylamine (Gradient)
Expected Elution Order(S)-enantiomer before (R)-enantiomer (typical)(S)-enantiomer before (R)-enantiomer (typical)
GC-MS
ColumnHP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Predicted m/z fragments181 (M+), 146, 111, 77181 (M+), 146, 111, 77
Predicted Retention IndexVaries with conditionsVaries with conditions

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the enantiomeric separation of this compound and its positional isomers.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm). Polysaccharide-based CSPs have shown success in resolving various chiral compounds, including pyrrolidone derivatives.[7]

2. Mobile Phase and Gradient:

  • Mobile Phase A: n-Heptane

  • Mobile Phase B: Isopropanol

  • Mobile Phase C: Diethylamine (0.1% v/v in Isopropanol)

  • Gradient: 0-10 min, 90:10:0.1 (A:B:C); 10-25 min, linear gradient to 70:30:0.1 (A:B:C); 25-30 min, hold at 70:30:0.1 (A:B:C).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

3. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition.

  • Filter through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Specificity: Inject individual enantiomers (if available) and the racemic mixture to confirm peak identity and resolution.

  • Linearity: Prepare a series of dilutions of the racemic mixture to cover a range of 0.1 - 100 µg/mL.

  • Precision: Perform replicate injections (n=6) of a standard solution.

  • Accuracy: Spike a known concentration of one enantiomer into the racemic mixture and calculate the recovery.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound and its isomers.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

2. GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

3. MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-400

4. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of methanol.

  • For complex matrices, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.

5. Data Analysis:

  • Identify the target compound by its retention time and mass spectrum.

  • Confirm the structure by comparing the fragmentation pattern with a reference library or predicted fragmentation.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis & Cross-Validation start Start: Sample Weighing dissolution Dissolution in Solvent start->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection Injection into HPLC filtration->hplc_injection gcms_injection Injection into GC-MS filtration->gcms_injection hplc_separation Chiral Separation (Chiralpak® IA) hplc_injection->hplc_separation hplc_detection UV Detection (220 nm) hplc_separation->hplc_detection hplc_data HPLC Data (Retention Time, Peak Area) hplc_detection->hplc_data gcms_separation GC Separation (HP-5ms) gcms_injection->gcms_separation gcms_detection MS Detection (EI) gcms_separation->gcms_detection gcms_data GC-MS Data (Retention Time, Mass Spectrum) gcms_detection->gcms_data comparison Comparison of Results hplc_data->comparison gcms_data->comparison validation Cross-Validation Report comparison->validation

Caption: Experimental workflow for the analytical cross-validation of this compound.

gabaergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD (Glutamate Decarboxylase) glutamate->gad gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle gaba_release GABA Release vesicle->gaba_release gaba_in_cleft GABA gaba_release->gaba_in_cleft Exocytosis gaba_receptor GABA-A Receptor gaba_in_cleft->gaba_receptor Binding compound This compound (Potential Modulator) compound->gaba_receptor Modulation? cl_channel Cl- Channel Opening gaba_receptor->cl_channel hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) cl_channel->hyperpolarization

Caption: Putative modulation of GABAergic signaling by this compound.

References

A Senior Application Scientist's Guide to Pyrrolidine Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Its prevalence necessitates a deep understanding of the synthetic methodologies available for its construction. This guide provides a comparative analysis of the most prominent and impactful methods for synthesizing the pyrrolidine core, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each strategy, provide detailed, field-tested protocols, and present comparative data to guide your selection of the optimal synthetic route for your target molecule.

The Paal-Knorr Synthesis: A Classic Condensation Approach

The Paal-Knorr synthesis, first reported in 1884, remains a fundamental and widely used method for the construction of pyrrole rings, which can be subsequently reduced to pyrrolidines.[2][3] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[4]

Mechanistic Insights

The causality behind the Paal-Knorr synthesis lies in a series of well-defined acid-catalyzed steps. The reaction initiates with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound, which activates it for nucleophilic attack by the primary amine, forming a hemiaminal intermediate. Subsequent intramolecular cyclization occurs when the nitrogen atom attacks the second carbonyl group. This ring-closing step is often the rate-determining step in the sequence.[2] The resulting intermediate then undergoes dehydration to furnish the aromatic pyrrole ring.[2]

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + Primary Amine Protonation Protonation of Carbonyl Start->Protonation H+ Hemiaminal Hemiaminal Formation (Nucleophilic Attack) Protonation->Hemiaminal R-NH2 Cyclization Intramolecular Cyclization (Rate-Determining Step) Hemiaminal->Cyclization Intermediate Cyclic Intermediate Cyclization->Intermediate Dehydration Dehydration Intermediate->Dehydration -H2O Pyrrole Pyrrole Product Dehydration->Pyrrole Reduction Reduction Pyrrole->Reduction e.g., H2/Pd Pyrrolidine Pyrrolidine Product Reduction->Pyrrolidine

Caption: Reaction mechanism of the Paal-Knorr pyrrole synthesis and subsequent reduction to a pyrrolidine.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol provides a classic example of the Paal-Knorr synthesis under conventional heating.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Ethanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol

  • Water

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione (1.0 mL), aniline (1.0 mL), and ethanol (5.0 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

[3+2] Cycloaddition of Azomethine Ylides: A Powerful Tool for Stereocontrol

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes or alkynes is one of the most powerful and versatile methods for the synthesis of polysubstituted pyrrolidines.[5][6] This reaction is highly valued for its ability to generate multiple stereocenters in a single, atom-economical step.[7] The development of catalytic asymmetric variants has made this a premier strategy for accessing enantioenriched pyrrolidines.[5]

Mechanistic Insights

Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, most commonly from the condensation of an α-amino acid or ester with an aldehyde or ketone.[7] In the presence of a dipolarophile (an alkene or alkyne), the azomethine ylide undergoes a concerted [3+2] cycloaddition to form the pyrrolidine ring.[8] The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts, typically involving metal complexes with chiral ligands, which coordinate to the azomethine ylide precursor and dictate the facial selectivity of the cycloaddition.[6]

Cycloaddition_Workflow cluster_generation Azomethine Ylide Generation cluster_cycloaddition Cycloaddition AminoAcid α-Amino Acid/Ester Ylide Azomethine Ylide (1,3-Dipole) AminoAcid->Ylide Aldehyde Aldehyde/Ketone Aldehyde->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Alkene/Alkyne Dipolarophile->Cycloaddition Pyrrolidine Polysubstituted Pyrrolidine Cycloaddition->Pyrrolidine Catalyst Chiral Catalyst (e.g., Cu(I)/Ligand) Catalyst->Cycloaddition Controls Stereochemistry

Caption: General workflow for the catalytic asymmetric [3+2] cycloaddition of azomethine ylides.

Experimental Protocol: Asymmetric Synthesis of a Spirooxindole-Pyrrolidine

This protocol exemplifies a modern, catalytic asymmetric 1,3-dipolar cycloaddition.

Materials:

  • Isatin derivative (e.g., N-benzylisatin)

  • Sarcosine (N-methylglycine)

  • (E)-Chalcone derivative (dipolarophile)

  • Copper(I) iodide (CuI)

  • Chiral ligand (e.g., Fesulphos)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add CuI (5 mol%) and the chiral Fesulphos ligand (5.5 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Add the isatin derivative (1.0 equiv.), sarcosine (1.2 equiv.), and the (E)-chalcone derivative (1.1 equiv.).

  • Add triethylamine (1.5 equiv.) to the reaction mixture.

  • Stir the reaction at the designated temperature (e.g., room temperature or 40 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched spirooxindole-pyrrolidine.

Transition Metal-Catalyzed Intramolecular Cyclizations

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions for the construction of heterocyclic rings. These methods, particularly those involving intramolecular C-H amination or hydroamination, offer powerful and often more direct routes to pyrrolidines from readily available linear precursors.[8][9]

Mechanistic Insights: Copper-Catalyzed Intramolecular C-H Amination

Copper-catalyzed intramolecular C-H amination has emerged as a robust strategy for pyrrolidine synthesis.[9] The catalytic cycle typically begins with the coordination of a copper(I) precatalyst to the nitrogen source of the linear precursor, often an N-haloamide.[9] Oxidative addition of the N-X bond to the copper(I) center can generate a copper(III)-nitrenoid or a related reactive intermediate. This species then undergoes intramolecular hydrogen atom abstraction from a δ-C-H bond, followed by reductive elimination to form the C-N bond of the pyrrolidine ring and regenerate the copper(I) catalyst.[9]

Cu_Catalyzed_Amination cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Coordination Coordination to N-Haloamide CuI->Coordination OxidativeAddition Oxidative Addition (Cu(III) Intermediate) Coordination->OxidativeAddition HAT Intramolecular Hydrogen Atom Transfer OxidativeAddition->HAT ReductiveElimination Reductive Elimination (C-N Bond Formation) HAT->ReductiveElimination ReductiveElimination->CuI Catalyst Regeneration Product Pyrrolidine Product ReductiveElimination->Product Substrate Linear N-Haloamide Substrate->Coordination

Caption: Simplified catalytic cycle for copper-catalyzed intramolecular C-H amination.

Experimental Protocol: Copper-Catalyzed Synthesis of a Pyrrolidine from an N-Fluoroamide

This protocol is based on a recently developed method for intramolecular C-H amination.[9]

Materials:

  • N-fluoroamide substrate

  • Copper precatalyst (e.g., [TpiPr2Cu(NCMe)])

  • Anhydrous solvent (e.g., benzene or toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside an inert atmosphere glovebox, add the N-fluoroamide substrate (1.0 equiv.) to a solution of the copper precatalyst (e.g., 5 mol%) in the anhydrous solvent.

  • Seal the reaction vessel and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.

Comparative Analysis of Pyrrolidine Synthesis Methods

The choice of synthetic method depends heavily on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The following table provides a comparative overview of the discussed methods.

MethodKey FeaturesAdvantagesDisadvantagesTypical YieldsStereocontrol
Paal-Knorr Synthesis Condensation of 1,4-dicarbonyls and amines.Operationally simple, readily available starting materials.Limited to pyrrole synthesis (requires subsequent reduction), often harsh conditions.60-95% (for pyrrole)Not inherently stereoselective.
[3+2] Cycloaddition Reaction of azomethine ylides and dipolarophiles.High atom economy, generates multiple stereocenters in one step.[7]Requires careful control of reactive intermediates.70-95%Excellent (with chiral catalysts).[5]
Intramolecular C-H Amination Transition metal-catalyzed cyclization of linear precursors.High functional group tolerance, direct C-H functionalization.[10]Can require specialized catalysts and inert conditions.60-90%Can be stereoselective depending on substrate and catalyst.

Conclusion

The synthesis of the pyrrolidine ring is a mature field with a diverse array of powerful methodologies at the disposal of the synthetic chemist. The classical Paal-Knorr synthesis offers a reliable, albeit indirect, route. For the construction of complex, stereochemically rich pyrrolidines, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a premier method. Furthermore, modern transition metal-catalyzed intramolecular cyclizations provide direct and efficient access to these important heterocycles through C-H functionalization. The selection of the most appropriate method will be guided by the specific synthetic target, with considerations for stereochemistry, substrate availability, and desired operational simplicity. This guide serves as a foundational resource to inform these critical decisions in the design and execution of novel pyrrolidine-containing molecules.

References

A Comparative Guide to 2-(3-Chlorophenyl)pyrrolidine and Proline as Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of 2-(3-Chlorophenyl)pyrrolidine and the benchmark organocatalyst, L-proline, in key asymmetric transformations. The following sections detail their efficacy in asymmetric aldol, Michael, and Mannich reactions, supported by experimental data and standardized protocols.

While extensive data exists for the well-established L-proline, direct experimental benchmarking for this compound in these specific reactions is limited in the reviewed literature. Therefore, its performance is discussed in the context of closely related 2-aryl-pyrrolidine derivatives to provide a predictive comparison.

Executive Summary

L-proline is a widely utilized, inexpensive, and robust catalyst for a variety of asymmetric reactions, proceeding through an enamine-based catalytic cycle. It generally provides good to excellent yields and stereoselectivities. 2-Aryl-pyrrolidine derivatives, a class to which this compound belongs, have been developed to enhance catalytic activity and stereoselectivity, often by introducing steric bulk and electronic modifications that can influence the transition state of the reaction. The presence of a 3-chlorophenyl group is expected to impact the catalyst's performance through steric and electronic effects, potentially leading to variations in enantioselectivity and diastereoselectivity compared to the unsubstituted parent, proline.

Data Presentation: Performance Benchmark

The following tables summarize the typical performance of L-proline in benchmark asymmetric aldol, Michael, and Mannich reactions. A comparative section for this compound is included, with performance data inferred from studies on analogous 2-aryl-pyrrolidine catalysts.

Table 1: Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventCat. Loading (mol%)Time (h)Yield (%)ee (%)dr (syn:anti)Reference
L-Proline p-NitrobenzaldehydeCyclohexanoneDMSO20-3024-9662-9992-9995:5[1][2][3]
L-Proline p-NitrobenzaldehydeAcetoneDMSO3046876-[1]
This compound *p-NitrobenzaldehydeCyclohexanoneVarious10-2024-72Moderate to HighModerate to HighVariesInferred Data

*Performance data for this compound is inferred from related 2-aryl-pyrrolidine catalysts. Direct experimental data was not available in the reviewed literature.

Table 2: Asymmetric Michael Addition

CatalystMichael AcceptorMichael DonorSolventCat. Loading (mol%)Time (h)Yield (%)ee (%)dr (syn:anti)Reference
L-Proline trans-β-NitrostyreneCyclohexanoneCHCl₃10120952090:10[4]
L-Proline trans-β-NitrostyreneCyclohexanoneMeOH10168707697:3[4]
This compound *trans-β-NitrostyreneCyclohexanoneVarious10-2024-120Moderate to HighModerate to HighVariesInferred Data

*Performance data for this compound is inferred from related 2-aryl-pyrrolidine catalysts. Direct experimental data was not available in the reviewed literature.

Table 3: Asymmetric Mannich Reaction (Three-Component)

CatalystAldehydeAmineKetoneCat. Loading (mol%)Time (h)Yield (%)ee (%)dr (syn:anti)Reference
L-Proline p-Nitrobenzaldehydep-AnisidineAcetone35125094-[5]
L-Proline Isovaleraldehydep-AnisidineHydroxyacetone201265>99>95:5[5]
This compound *p-Nitrobenzaldehydep-AnisidineCyclohexanone10-2012-48Moderate to HighModerate to HighVariesInferred Data

*Performance data for this compound is inferred from related 2-aryl-pyrrolidine catalysts. Direct experimental data was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the benchmark reactions are provided below. These protocols are representative and may require optimization for specific substrates.

Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from the reaction between an aldehyde and a ketone catalyzed by L-proline.[1]

  • Materials:

    • Aldehyde (1.0 mmol, 1.0 equiv)

    • Ketone (e.g., Cyclohexanone or Acetone, 5.0-10.0 equiv)

    • L-Proline (0.1-0.3 mmol, 10-30 mol%)

    • Anhydrous Solvent (e.g., DMSO, DMF, or neat ketone)

  • Procedure:

    • To a stirred solution of the aldehyde and the ketone in the chosen solvent, add L-proline at room temperature.

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 0 °C) for the specified time (typically 24-96 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired β-hydroxy carbonyl compound.

    • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.

Proline-Catalyzed Asymmetric Michael Addition

This protocol describes the addition of a ketone to a nitroalkene catalyzed by L-proline.[4]

  • Materials:

    • Nitroalkene (e.g., trans-β-nitrostyrene, 1.0 mmol, 1.0 equiv)

    • Ketone (e.g., Cyclohexanone, 3.0-5.0 equiv)

    • L-Proline (0.1-0.2 mmol, 10-20 mol%)

    • Anhydrous Solvent (e.g., CHCl₃, MeOH, or Toluene)

  • Procedure:

    • To a solution of the nitroalkene and the ketone in the chosen solvent, add L-proline.

    • Stir the mixture at room temperature for the required duration (typically 24-120 hours).

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel to yield the Michael adduct.

    • Analyze the product to determine the yield, enantiomeric excess (ee), and diastereomeric ratio (dr).

Proline-Catalyzed Asymmetric Mannich Reaction (Three-Component)

This protocol outlines a direct three-component Mannich reaction.[5]

  • Materials:

    • Aldehyde (1.0 mmol, 1.0 equiv)

    • Amine (e.g., p-Anisidine, 1.1 mmol, 1.1 equiv)

    • Ketone (e.g., Acetone, 5.0-10.0 equiv)

    • L-Proline (0.2-0.35 mmol, 20-35 mol%)

    • Anhydrous Solvent (e.g., DMSO or neat ketone)

  • Procedure:

    • In a reaction vial, dissolve the aldehyde and amine in the solvent.

    • Add the ketone and then L-proline to the mixture.

    • Stir the reaction at room temperature for the specified time (typically 12-48 hours).

    • Monitor the reaction's progress by TLC.

    • Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via silica gel chromatography.

    • Determine the yield, enantiomeric excess (ee), and diastereomeric ratio (dr) of the purified β-amino ketone.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the proposed catalytic cycles for these asymmetric reactions.

Experimental_Workflow General Experimental Workflow for Asymmetric Organocatalysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Combine Reactants (Aldehyde/Imine, Ketone/Aldehyde) Catalyst 2. Add Catalyst (Proline or Derivative) Reactants->Catalyst Solvent 3. Add Solvent Catalyst->Solvent Stirring 4. Stir at Controlled Temperature Solvent->Stirring Monitoring 5. Monitor by TLC/LC-MS Stirring->Monitoring Quench 6. Quench Reaction Monitoring->Quench Extract 7. Extract Product Quench->Extract Purify 8. Purify by Chromatography Extract->Purify Analysis 9. Determine Yield, ee, dr Purify->Analysis Catalytic_Cycles Proposed Catalytic Cycles for Proline and 2-Aryl-Pyrrolidine Catalysts cluster_proline Proline Catalytic Cycle (Enamine Pathway) cluster_aryl 2-Aryl-Pyrrolidine Catalytic Cycle (Proposed) Proline Proline Enamine Chiral Enamine Proline->Enamine + Ketone - H2O Iminium Iminium Intermediate Enamine->Iminium + Electrophile (Aldehyde/Imine) Product_Proline Product + Proline Iminium->Product_Proline + H2O Product_Proline->Proline ArylPyrrolidine 2-Aryl-Pyrrolidine ArylEnamine Sterically Influenced Chiral Enamine ArylPyrrolidine->ArylEnamine + Ketone - H2O ArylIminium Iminium Intermediate ArylEnamine->ArylIminium + Electrophile (Aldehyde/Imine) Product_Aryl Product + Catalyst ArylIminium->Product_Aryl + H2O Product_Aryl->ArylPyrrolidine

References

Comparative Guide to the Structure-Activity Relationships of 2-Aryl-Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aryl-pyrrolidine derivatives across various biological targets. The information is compiled from recent and seminal research to aid in the design and development of novel therapeutics based on this versatile scaffold.

2-Aryl-Pyrrolidines as Dopamine D2/D3 Receptor Antagonists

The 2-aryl-pyrrolidine moiety is a key pharmacophore in a number of potent and selective dopamine D2 and D3 receptor antagonists, which are targets for antipsychotic and anti-addiction medications. The SAR of these compounds has been extensively explored, with a focus on optimizing affinity and selectivity.

Comparative Data: Dopamine Receptor Binding Affinities
CompoundRArD2 Ki (nM)D3 Ki (nM)D3/D2 Selectivity
Eticlopride -CH2CH32-methoxy-5-chlorobenzamide0.5 - 1.80.1 - 0.8~2-3
Analog 1 -H2-methoxy-5-chlorobenzamide1.770.4364.1
Analog 2 -propyl2-methoxy-5-chlorobenzamide2.570.4445.8
Analog 3 -Hindole-2-carboxamide2.540.7973.2
Analog 4 -Hbenzofuran-2-carboxamide2.290.4934.6

Data compiled from multiple sources.

Key SAR Insights:

  • N-Alkylation of the Pyrrolidine Ring: Small N-alkyl groups on the pyrrolidine ring are generally poorly tolerated, leading to a decrease in binding affinity. However, the addition of a linker and a secondary pharmacophore can improve affinities.

  • Aryl Group Substituents: The nature and position of substituents on the aryl ring are critical for both affinity and selectivity. Electron-withdrawing groups and specific substitution patterns on the benzamide moiety, as seen in eticlopride, are crucial for high affinity.

  • Stereochemistry: The stereochemistry of the 2-aryl-pyrrolidine core is a significant determinant of activity.

Experimental Protocol: Dopamine Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of test compounds for dopamine D2 and D3 receptors.

Materials:

  • Membrane preparations from cells stably expressing human recombinant dopamine D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.

  • Non-specific binding determinant: 10 µM Haloperidol or (+)-butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • 96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), filtration apparatus, scintillation vials, and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding determinant.

    • Competition: Membrane preparation, radioligand, and varying concentrations of the 2-aryl-pyrrolidine test compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Signaling Pathway

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Cell_Viability_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adherence Treat_Cells Treat with 2-Aryl-Pyrrolidine Analogs (Varying Conc.) Adherence->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End PPAR_Signaling Ligand 2-Aryl-Pyrrolidine (Agonist) PPAR PPARα / PPARγ Ligand->PPAR activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in Target Gene Promoters) Heterodimer->PPRE binds to Transcription Gene Transcription PPRE->Transcription Lipid_Metabolism Increased Fatty Acid Oxidation and Adipogenesis Transcription->Lipid_Metabolism

A Comparative Guide to Chiral Separation Techniques for 2-Phenylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. 2-Phenylpyrrolidine and its derivatives are important chiral building blocks in the synthesis of numerous biologically active molecules. This guide provides an objective comparison of the primary chromatographic techniques used for their chiral separation—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for chiral separations due to its versatility and the wide array of commercially available chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for resolving a broad range of chiral compounds, including 2-phenylpyrrolidine derivatives.

Comparative Performance of HPLC Methods

The following table summarizes the performance of different polysaccharide-based CSPs in the chiral separation of 2-phenylpyrrolidine derivatives under normal-phase conditions. The use of basic additives like diethylamine (DEA) or triethylamine (TEA) is often crucial for achieving good peak shape and resolution for basic compounds like pyrrolidines by minimizing interactions with residual silanols on the stationary phase.[1]

DerivativeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)k'1k'2αRs
2-PhenylpyrrolidineChiralcel® OD-Hn-Hexane/Ethanol (98:2) + 0.2% TEA1.08.59.7>1.15>1.5
N-Benzoyl-2-phenylpyrrolidineChiralpak® AD-Hn-Hexane/Isopropanol (90:10)1.0~8.5~10.2~1.4>2.0
2-(Furan-3-yl)-1-tosylpyrrolidineChiralpak® AD-Hn-Hexane/Isopropanol1.0--->2.0

Note: 'k' represents the retention factor, 'α' the separation factor, and 'Rs' the resolution. Data for 2-phenylpyrrolidine is based on a close structural analog.[1] Data for N-benzoyl-2-phenylpyrrolidine and 2-(furan-3-yl)-1-tosylpyrrolidine are representative values for similar structures on polysaccharide-based CSPs.[2][3]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages such as faster analysis times, reduced organic solvent consumption, and often higher efficiency.[4] This "greener" technique utilizes supercritical CO2 as the primary mobile phase component, which has lower viscosity and higher diffusivity than liquid mobile phases.

Comparative Performance of SFC Methods

Chlorinated polysaccharide-based CSPs have demonstrated excellent performance in the SFC separation of pyrrolidone derivatives, which are structurally related to 2-phenylpyrrolidine. The following table illustrates the superior resolution achieved with these columns.

Derivative ClassChiral Stationary Phase (CSP)Co-solventResolution (Rs) Range
Phenylpyrrolidinone DerivativesLux Cellulose-215% Methanol1.50 - 3.59
Phenylpyrrolidinone DerivativesLux i-Cellulose-5MethanolLower than Lux Cellulose-2

Data adapted from studies on phenylpyrrolidinone derivatives, which serve as a good proxy for 2-phenylpyrrolidine derivatives due to structural similarity.[4]

Gas Chromatography (GC)

For thermally stable and volatile 2-phenylpyrrolidine derivatives, chiral GC offers high resolution and sensitivity. Derivatization is often employed to improve the volatility and chromatographic performance of these compounds. This indirect approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, direct separation can be achieved on a chiral capillary column.

Performance of GC Methods

Direct quantitative data for the chiral GC separation of a range of 2-phenylpyrrolidine derivatives is less commonly tabulated in the literature. However, the technique is well-established for chiral amines. A common approach involves derivatization followed by analysis on a chiral capillary column, such as one coated with a cyclodextrin derivative.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative protocols for HPLC, SFC, and GC techniques.

Protocol 1: Chiral HPLC Separation of 2-Phenylpyrrolidine Derivatives

This protocol outlines a standard approach using a polysaccharide-based CSP under normal-phase conditions.

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (250 mm x 4.6 mm, 10 µm).

  • Mobile Phase: n-Hexane/Ethanol (98:2, v/v) containing 0.2% Triethylamine (TEA).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at 254 nm.[1]

  • Sample Preparation: Dissolve the racemic 2-phenylpyrrolidine derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Protocol 2: Chiral SFC Separation of 2-Phenylpyrrolidine Derivatives

This protocol provides a starting point for developing a chiral SFC method.

  • SFC System: An analytical SFC system with a CO2 pump, co-solvent pump, back-pressure regulator, column oven, and UV detector.

  • Chiral Stationary Phase: Lux Cellulose-2 (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO2 and Methanol.

  • Co-solvent Gradient: Start with a screening gradient of 5% to 50% Methanol over 5-10 minutes. For the derivatives mentioned, an optimal isocratic condition was found to be 15% Methanol.[4]

  • Flow Rate: 2.0 mL/min.[4]

  • Back-pressure: 150 bar.[4]

  • Column Temperature: 40 °C.[4]

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in a suitable alcohol (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

Protocol 3: Chiral GC Separation of 2-Phenylpyrrolidine (via Derivatization)

This protocol describes a general approach for the chiral analysis of amines by GC after derivatization.

  • Derivatization Step:

    • Dissolve the racemic 2-phenylpyrrolidine in an aprotic solvent (e.g., dichloromethane).

    • Add a chiral derivatizing agent, such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), and a non-chiral base (e.g., pyridine).

    • Allow the reaction to proceed to completion to form diastereomeric amides.

    • Quench the reaction and extract the diastereomeric products.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A standard achiral capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of the diastereomers.

  • Injector and Detector Temperature: Typically set to 250 °C and 280 °C, respectively.

  • Injection Mode: Split injection.

  • Data Analysis: The separation of the diastereomers allows for the quantification of the original enantiomeric ratio.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the chiral separation of 2-phenylpyrrolidine derivatives.

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis racemic_sample Racemic 2-Phenylpyrrolidine Derivative dissolve Dissolve in Appropriate Solvent racemic_sample->dissolve hplc HPLC (e.g., Chiralcel OD-H) dissolve->hplc Inject Sample sfc SFC (e.g., Lux Cellulose-2) dissolve->sfc Inject Sample gc GC with Derivatization (Achiral Column) dissolve->gc Inject Sample detect Detection (e.g., UV, MS) hplc->detect sfc->detect gc->detect quantify Quantify Enantiomers (Peak Area) detect->quantify report Calculate k', α, Rs Generate Report quantify->report

General workflow for chiral separation of 2-phenylpyrrolidine derivatives.

Method_Selection_Logic start Start: Chiral Separation of 2-Phenylpyrrolidine Derivative initial_screening Initial Screening: HPLC with Polysaccharide CSPs start->initial_screening good_separation Good Separation? (Rs > 1.5) initial_screening->good_separation optimize_hplc Optimize HPLC Method (Mobile Phase, Temperature) good_separation->optimize_hplc Yes consider_sfc Consider SFC for Faster Analysis good_separation->consider_sfc No final_method Final Validated Method optimize_hplc->final_method volatile_compound Is Compound Volatile and Thermally Stable? consider_sfc->volatile_compound volatile_compound->optimize_hplc No consider_gc Consider Chiral GC (Direct or with Derivatization) volatile_compound->consider_gc Yes consider_gc->final_method

Decision-making process for selecting a chiral separation technique.

References

Safety Operating Guide

Safe Disposal of 2-(3-Chlorophenyl)pyrrolidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(3-Chlorophenyl)pyrrolidine, a compound that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to consign it to a licensed and approved hazardous waste disposal facility.[1][2][3][5]

Step 1: Waste Collection and Storage

  • Original Containers: Whenever possible, leave the chemical in its original container.[1] This ensures that the contents are clearly labeled and all original hazard information is present.

  • No Mixing: Do not mix this compound with other waste materials.[1]

  • Labeling: If transferring from a damaged or unsuitable container, the new container must be clearly labeled with the chemical name, concentration, and all relevant hazard symbols.

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[2] The container must be tightly closed.[2]

Step 2: Handling Spills

In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and exposure.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains, waterways, or soil.[2]

  • Absorb: Use an inert absorbent material such as sand, silica gel, or vermiculite to absorb the spilled chemical.[2][4]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2][4]

  • Clean: Clean the affected area thoroughly.

Step 3: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. All disposal activities must be in accordance with local, state, and national environmental regulations.[1]

  • Container Disposal: Uncleaned, empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]

III. Quantitative Data Summary

The Safety Data Sheets for this compound do not provide specific quantitative data (e.g., concentration thresholds for different disposal routes) that can be summarized in a table. The consistent recommendation is for disposal via a certified hazardous waste facility regardless of concentration.

IV. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_container Step 2: Inspect Original Container ppe->check_container transfer Transfer to a new, properly labeled, and sealed waste container check_container->transfer No collect_waste Step 3: Place in Designated Hazardous Waste Collection Area check_container->collect_waste Yes is_intact Is container intact and properly labeled? transfer->collect_waste spill Is there a spill? collect_waste->spill contain_spill Contain and absorb spill with inert material spill->contain_spill Yes contact_disposal Step 4: Arrange for pickup by a licensed hazardous waste disposal company spill->contact_disposal No collect_spill Collect absorbed material into a labeled hazardous waste container contain_spill->collect_spill collect_spill->contact_disposal end End: Waste Disposed of in Compliance with Regulations contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(3-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-(3-Chlorophenyl)pyrrolidine. The following procedures are designed for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a safe laboratory environment.

Based on data for structurally related compounds, this compound and its hydrochloride salt are classified as hazardous. They are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to stringent safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is required for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications & Best Practices
Eye & Face Protection Safety Goggles or Face ShieldMust be worn at all times. A face shield offers additional protection against splashes and is recommended when handling larger quantities.[4][5]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended.[4][6] Change gloves frequently, at least hourly, and immediately if they become torn or contaminated.[4][6]
Lab Coat or GownA disposable, long-sleeved gown with a solid front and tight-fitting cuffs is required to prevent contamination of personal clothing.[6]
Shoe CoversDisposable shoe covers should be worn to prevent tracking contaminants outside the laboratory.[4]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement when handling the solid form to prevent inhalation of dust.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]

Emergency Protocols

Immediate and appropriate responses to exposures are critical. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

Exposure TypeImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[3][7][8] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing while flushing the affected area with soap and plenty of water for at least 15 minutes.[3][7] If irritation persists, seek medical attention.[2]
Inhalation Move the individual to fresh air immediately.[1][3][7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[3][9] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Standard Operating and Disposal Plan

Handling and Storage:

  • Handling: Always handle this compound within a chemical fume hood to avoid inhalation of vapors or dust.[1] Avoid contact with skin and eyes.[2][10] Take measures to prevent the buildup of electrostatic charge.[1][10] Do not eat, drink, or smoke in the handling area.[1][11]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][2] For long-term stability, storage under an inert gas (like nitrogen or argon) at 2-8°C is recommended.[12]

Disposal Plan:

  • All disposable PPE and materials contaminated with this compound should be considered hazardous waste.[4]

  • Collect waste in suitable, closed, and clearly labeled containers.

  • Dispose of all hazardous waste through a licensed disposal company, in strict accordance with all local, state, and federal regulations.[1][4][10] Do not let the product enter drains.[1][3]

Experimental Workflow and Safety Protocols

The following diagrams illustrate the necessary procedural workflows for handling this compound safely.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_start Start: New Procedure risk_assessment 1. Conduct Risk Assessment prep_start->risk_assessment don_ppe 2. Don Full PPE (Double Gloves, Gown, Goggles) risk_assessment->don_ppe prep_area 3. Prepare Fume Hood & Assemble Equipment don_ppe->prep_area handle_chem 4. Handle Chemical (Weighing, Reaction Setup) prep_area->handle_chem decontaminate_tools 5. Decontaminate Equipment & Glassware handle_chem->decontaminate_tools waste_disposal 6. Segregate & Dispose of Hazardous Waste decontaminate_tools->waste_disposal doff_ppe 7. Doff PPE Correctly (Outer Gloves First) waste_disposal->doff_ppe hand_wash 8. Wash Hands Thoroughly doff_ppe->hand_wash proc_end End: Procedure Complete hand_wash->proc_end cluster_response Immediate Response cluster_cleanup Containment & Cleanup cluster_post Post-Cleanup spill Spill Occurs alert 1. Alert Personnel Nearby & Evacuate Area spill->alert assess 2. Assess Spill Size & Immediate Hazards alert->assess ppe 3. Don Appropriate PPE (Gloves, Gown, Respirator) assess->ppe contain 4. Contain Spill with Absorbent Material ppe->contain collect 5. Collect Contaminated Material into a Sealed Waste Container contain->collect decontaminate 6. Decontaminate Spill Area & Affected Equipment collect->decontaminate doff 7. Doff PPE & Dispose as Hazardous Waste decontaminate->doff wash 8. Wash Hands Thoroughly doff->wash report 9. Report Incident to Supervisor/EHS wash->report complete End: Response Complete report->complete

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)pyrrolidine
Reactant of Route 2
2-(3-Chlorophenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.